Methyl 4-hydroxypiperidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of Methyl 4-hydroxypiperidine-2-carboxylate
This guide provides a comprehensive analysis of the structural, physicochemical, and stereochemical properties of Methyl 4-hydroxypiperidine-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical applications, offering a deep dive into the molecule's core characteristics that are pivotal for its role as a versatile building block in modern synthetic chemistry.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position.[1][2] Its molecular structure offers a unique combination of functionality: a secondary amine, a hydroxyl group, and an ester, making it a highly valuable chiral building block.[1] This trifunctional nature allows for a wide range of chemical modifications, rendering it a privileged scaffold in the design and synthesis of complex, biologically active molecules.[1]
Notably, this piperidine derivative is a critical precursor for novel histamine H3 receptor (H3R) antagonists and inverse agonists, which are under investigation for treating complex neurodegenerative disorders such as Alzheimer's disease.[1] By serving as a structural core, it enables the development of dual-action ligands that can, for instance, combine H3R antagonism with cholinesterase inhibition, aiming to enhance cognitive function more effectively than single-target agents.[1]
Physicochemical and Molecular Properties
The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 144913-66-6 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃ | [2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1CC(CCN1)O | [2] |
| InChI Key | XYDFSCGFCFYWNY-UHFFFAOYSA-N | [1][2] |
| logP (Predicted) | -0.6 | [3] |
| pKa (Predicted) | 11.12 (for the piperidine nitrogen, estimated) | [4] |
| Solubility | Soluble in water and polar organic solvents | [4][5] |
| Appearance | Off-white to pale yellow solid (typical) | [6] |
| Storage Conditions | Inert atmosphere, 2–8°C | [1] |
Note: Some properties, like pKa and solubility, are estimated based on the parent piperidine structure and general principles of organic chemistry due to a lack of specific experimental data for this exact molecule.
Stereochemistry and Conformational Analysis
The piperidine ring is not planar and, like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents at the C2 and C4 positions introduces significant stereochemical complexity, including the existence of cis and trans diastereomers and their respective enantiomers.
Diastereomers and Enantiomers
This compound has two chiral centers (at C2 and C4), leading to four possible stereoisomers:
-
(2R, 4R) and (2S, 4S) - trans isomers
-
(2R, 4S) and (2S, 4R) - cis isomers
The relative orientation of the hydroxyl and carboxylate groups (cis or trans) significantly influences the molecule's three-dimensional shape, its interactions with biological targets, and its synthetic utility.[1] For instance, the specific stereoisomer (2R,4R)-Methyl 4-Hydroxypiperidine-2-carboxylate hydrochloride is noted for its role in influencing chiral recognition in drug-receptor interactions.[1]
Conformational Preference of the Piperidine Ring
The chair conformation is the most stable arrangement for the piperidine ring. Substituents can occupy either an axial or an equatorial position. The energetic preference for a given conformation is a critical aspect of the molecule's structure.
-
Ring Inversion: The piperidine ring undergoes rapid ring inversion at room temperature, allowing interconversion between two chair conformers.
-
Substituent Position: Large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.[7] For 4-substituted piperidines, the equatorial conformer is typically more stable.[7][8] NMR studies on 4-hydroxypiperidine confirm that the conformer with the equatorial hydroxyl group is energetically favored by approximately 0.8 kcal/mol in solution.[7]
-
Nitrogen Inversion: The nitrogen atom also undergoes inversion, but the energy barrier is low, allowing for rapid interconversion between conformers where the N-H bond is axial or equatorial.[7]
For this compound, the thermodynamically most stable conformation is the chair form where both the C2-carboxylate and C4-hydroxyl groups are in the equatorial position to minimize steric strain.[2] This is particularly true for the trans isomers.
Diagram: Conformational Equilibrium The following diagram illustrates the chair-chair interconversion for a disubstituted piperidine ring, highlighting the energetic preference for equatorial substituents.
Caption: Chair conformations showing the energetic favorability of equatorial substituents.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. Key expected signals include:
-
A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons.
-
A multiplet for the proton at C4 (HC-OH), likely in the 3.5-4.0 ppm range.
-
A multiplet for the proton at C2 (HC-CO₂Me), likely in the 3.0-3.5 ppm range.
-
A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
-
A broad singlet for the amine (N-H) proton, also exchangeable.
-
Complex multiplets for the remaining methylene protons on the piperidine ring (C3, C5, C6) between 1.5 and 3.0 ppm.[9]
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals:
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[11]
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹, which may overlap with the O-H stretch.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the piperidine ring and methyl group.[11]
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.[12]
-
C-O Stretch: An absorption in the 1000-1300 cm⁻¹ range for the C-O single bond of the ester and the alcohol.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 159. For High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z 160.0968, consistent with the formula C₇H₁₄NO₃⁺.[1][13]
-
Key Fragmentation Patterns: The molecule is expected to fragment via several characteristic pathways:
-
Loss of the methoxy group (-OCH₃) to give a peak at m/z 128.
-
Loss of the entire carbomethoxy group (-CO₂CH₃) to give a peak at m/z 100.
-
Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for amines.[14]
-
Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 141.[14]
-
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor. The following protocol outlines a standard laboratory procedure.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on the well-established esterification of carboxylic acids and is adapted from general procedures for similar piperidine derivatives.[1]
Materials:
-
4-Hydroxypiperidine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Hydroxypiperidine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask (sufficient to dissolve the starting material, e.g., 10-20 mL per gram).
-
Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (1.2 eq) dropwise with vigorous stirring. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction between SOCl₂ and methanol, which forms the reactive species for esterification and prevents degradation.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.
-
Workup: Re-dissolve the residue in DCM or EtOAc. Slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases (pH ~8). Trustworthiness Note: This neutralization step is self-validating; the cessation of gas evolution indicates the complete quenching of the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and wash with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>95%).[1]
Conclusion
This compound is a molecule of significant structural and synthetic interest. Its stereochemical diversity and the conformational preferences of its piperidine core are defining features that dictate its utility in medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its correct identification and quality control during synthesis. The protocols and data presented in this guide provide a foundational framework for researchers working with this versatile and valuable chemical entity, enabling its effective application in the development of next-generation therapeutics.
References
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Jones, P. G., & Ahrens, B. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(28), 5206-5215. [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
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Abraham, R. J., & Medforth, C. J. (1988). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Magnetic Resonance in Chemistry, 26(10), 803-810. [Link]
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-371. [Link]
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Manimekalai, A., et al. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. International Journal of Organic Chemistry, 2, 11-19. [Link]
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ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. [Link]
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Gund, T. M., & Portoghese, P. S. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(2), 175-178. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 6(5), 890-896. [Link]
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An In-depth Technical Guide to Methyl 4-hydroxypiperidine-2-carboxylate (CAS 144913-66-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxypiperidine-2-carboxylate, registered under CAS number 144913-66-6, is a pivotal heterocyclic building block in modern medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its critical role as a precursor in the development of advanced therapeutic agents. The unique structural features of this piperidine derivative, namely its hydroxyl and methyl ester functionalities, make it a versatile scaffold for creating complex molecules with significant biological activity. This document will delve into its application in the synthesis of dual-action histamine H3 receptor (H3R) antagonists and cholinesterase inhibitors, a promising strategy in the treatment of neurodegenerative diseases such as Alzheimer's disease. Detailed experimental protocols, safety and handling procedures, and an exploration of the underlying biochemical pathways will be presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a piperidinecarboxylate ester. Its core structure is a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position.
| Property | Value | Source |
| CAS Number | 144913-66-6 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Canonical SMILES | COC(=O)C1CC(CCN1)O | [1] |
| InChI | InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 | [1] |
| InChI Key | XYDFSCGFCFYWNY-UHFFFAOYSA-N | [2] |
| Purity | ≥95% (commercially available) | [3] |
| Storage Temperature | Freezer | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A classical and effective method involves a multi-step process starting from readily available materials.
Synthesis via Dieckmann Condensation
One established pathway to the piperidine core of this molecule involves a Dieckmann condensation.[1] This intramolecular cyclization of a diester is a powerful tool for the formation of five- and six-membered rings.
Experimental Protocol: Esterification of 4-hydroxypiperidine-2-carboxylic acid
A more direct synthesis involves the esterification of the corresponding carboxylic acid. This method is often preferred for its simplicity and high yield.
Materials:
-
4-hydroxypiperidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxypiperidine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-90°C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[2]
Applications in Drug Discovery and Development
This compound is a highly valued intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1][2]
Precursor for Histamine H3 Receptor Antagonists
The primary application of this compound is in the development of histamine H3 receptor (H3R) antagonists and inverse agonists.[2] H3Rs are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine.[4] Antagonism of H3Rs leads to increased neurotransmitter release, which is a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease.[4]
Dual-Target Ligands: H3R Antagonism and Cholinesterase Inhibition
A particularly innovative approach involves the design of dual-target ligands that act as both H3R antagonists and cholinesterase (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) inhibitors.[2][5] This dual action aims to enhance cortical cholinergic neurotransmission more effectively than single-target agents, offering a potentially more potent treatment for the cognitive symptoms of Alzheimer's disease.[2]
Neuroprotective Effects
Derivatives of this compound have shown potential neuroprotective properties.[2] Studies have indicated that these compounds can reduce oxidative stress in neuronal cells, suggesting a role in mitigating the neuronal damage associated with neurodegenerative conditions.[2]
Signaling Pathway of H3 Receptor Antagonism in Neuroprotection
The neuroprotective effects of H3R antagonists are mediated through complex signaling pathways. Antagonism of the H3R can lead to the modulation of several downstream targets, ultimately promoting neuronal survival and function.
Safety and Handling
As a piperidine derivative, this compound requires careful handling in a laboratory setting. The following are general safety precautions; however, it is essential to consult the specific Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[4]
-
Handling: Avoid contact with skin and eyes.[4][6] Do not ingest.[6] Keep away from open flames, hot surfaces, and sources of ignition.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Experimental Protocol: N-Alkylation of this compound
A common subsequent reaction for this intermediate is the N-alkylation of the piperidine nitrogen to introduce various substituents for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetonitrile or DMF
-
Non-nucleophilic base (e.g., potassium carbonate or N,N-diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Syringe pump (optional, for slow addition)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and a non-nucleophilic base (e.g., 1.5 equivalents of potassium carbonate).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to dissolve the starting materials.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 equivalents) to the stirred solution at room temperature. A syringe pump can be used for controlled addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 70°C) until the reaction is complete, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: The crude N-alkylated product can be purified by column chromatography on silica gel.
Conclusion
This compound (CAS 144913-66-6) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its versatile structure serves as a valuable starting point for the creation of complex molecules with potent biological activities. The demonstrated application of this intermediate in the synthesis of novel histamine H3 receptor antagonists and dual-target cholinesterase inhibitors highlights its importance in the ongoing search for effective treatments for neurodegenerative diseases. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, along with practical experimental protocols and safety information, to support its use in research and development.
References
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The 4-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-hydroxypiperidine moiety is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" for its recurring presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent structural and physicochemical attributes—a conformationally stable heterocyclic ring, a basic nitrogen atom, and a strategically positioned hydroxyl group—confer the ability to engage with a multitude of biological targets through specific, high-affinity interactions. This guide provides a comprehensive technical analysis of the biological significance of the 4-hydroxypiperidine scaffold, exploring its prevalence, diverse pharmacological activities, and strategic role in contemporary drug design. We will dissect the key structure-activity relationships, provide mechanistic insights, and detail synthetic methodologies, offering a robust resource for professionals in drug discovery and development.
The 4-Hydroxypiperidine Core: A Structurally Privileged Framework
The piperidine ring is one of the most ubiquitous saturated heterocycles in FDA-approved drugs. The introduction of a hydroxyl group at the 4-position dramatically enhances its utility, creating a versatile and powerful building block.[2]
-
Three-Dimensional Diversity: The saturated piperidine ring typically adopts a stable chair conformation, providing a rigid, three-dimensional scaffold that allows for precise spatial orientation of substituents.
-
Basic Nitrogen Center: The nitrogen atom is typically protonated at physiological pH, enabling crucial ionic interactions with acidic residues (e.g., aspartic or glutamic acid) in target proteins. It also serves as a key site for synthetic modification to modulate potency and pharmacokinetic properties.
-
Strategic Hydroxyl Group: The C4-hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the molecule within a binding pocket.[2] This functional group also provides a convenient handle for further chemical modifications and can improve aqueous solubility.[1][4]
These combined features make N-Boc-4-hydroxypiperidine, a protected form, a pivotal building block for constructing a wide array of pharmaceuticals.[4][5]
Manifestation in Approved Therapeutics: A Cross-Section of Efficacy
The true measure of a scaffold's significance is its representation in successful, marketed drugs. The 4-hydroxypiperidine core is integral to the structure of numerous pharmaceuticals across a wide spectrum of therapeutic areas, demonstrating its versatility and favorable safety profile.
Table 1: Representative FDA-Approved Drugs Featuring the 4-Hydroxypiperidine Scaffold
| Drug Name | Therapeutic Area | Core Mechanism of Action |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist |
| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonist |
| Paliperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonist |
| Fexofenadine | Antihistamine | Histamine H1 Receptor Antagonist |
| Loperamide | Antidiarrheal | µ-Opioid Receptor Agonist |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor |
| Rupatidine | Antihistamine | H1 Antagonist & PAF Antagonist[6] |
| Bepotastine | Antihistamine | H1 Antagonist & Mast Cell Stabilizer[6] |
Diverse Pharmacological Activities & Mechanistic Underpinnings
The scaffold's utility is rooted in its ability to be tailored for high-affinity interactions with various biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes.[2]
Central Nervous System (CNS) Modulation
The 4-hydroxypiperidine scaffold is a frequent component of CNS-active agents, where its physicochemical properties can be tuned to facilitate blood-brain barrier penetration.
-
Dopamine & Serotonin Receptor Antagonism: In typical and atypical antipsychotics like Haloperidol and Risperidone, the scaffold is crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors. The hydroxyl group often forms a critical hydrogen bond with serine or threonine residues in the receptor's transmembrane domain, while the protonated nitrogen forms an ionic bond with a conserved aspartic acid residue. This "lock-and-key" interaction is fundamental to their therapeutic effect.[7][8]
Figure 1: Key binding interactions of the 4-hydroxypiperidine scaffold within a GPCR active site.
-
Dopamine Transporter (DAT) Inhibition: In the development of ligands for the dopamine transporter, potentially as treatments for cocaine addiction, introducing a hydroxyl group into the piperidine ring can dramatically and stereospecifically increase binding affinity. For some analogues, the (+)-enantiomer can be over 100-fold more potent than the (-)-enantiomer, demonstrating the critical role of precise hydroxyl group orientation.[7][8]
Peripheral Receptor Targeting
By modifying the scaffold to increase polarity and reduce CNS penetration, highly effective peripherally-acting drugs have been developed.
-
Histamine H1 Receptor Antagonism: In non-sedating antihistamines like Fexofenadine, the 4-hydroxypiperidine moiety provides the necessary interactions for high-affinity binding to peripheral H1 receptors. Its overall polar structure prevents it from crossing the blood-brain barrier, thus avoiding the sedative effects common to first-generation antihistamines.
-
µ-Opioid Receptor Agonism: Loperamide, an effective antidiarrheal, is a potent µ-opioid receptor agonist. The 4-hydroxypiperidine core is essential for its activity, but the molecule is a substrate for P-glycoprotein efflux pumps at the blood-brain barrier, effectively excluding it from the CNS and preventing central opioid effects like euphoria and respiratory depression.
Synthetic Strategies and Methodologies
The widespread adoption of the 4-hydroxypiperidine scaffold is heavily reliant on its synthetic accessibility. Numerous robust and scalable synthetic routes have been developed.[2]
General Synthetic Workflow: From 4-Piperidone
A common and versatile strategy involves the N-functionalization of a 4-piperidone precursor followed by stereoselective reduction of the ketone. The use of a Boc-protecting group on the nitrogen allows for controlled, regioselective reactions.[4]
Figure 2: A standard workflow for the synthesis of N-Boc-4-hydroxypiperidine.
Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine
This protocol describes a standard laboratory procedure for the preparation of a key intermediate used in drug synthesis.[5]
Objective: To synthesize N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine.
Materials:
-
4-hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
1M Aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq) and dissolve it in dichloromethane.
-
Aqueous Base Addition: Add a 1M aqueous solution of sodium bicarbonate (approx. 1.5 volumes relative to the starting material mass).
-
Boc Anhydride Addition: To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of dichloromethane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane.
-
Combine & Dry: Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid or colorless oil. The product is often of sufficient purity for subsequent steps without further purification.
Conclusion and Future Outlook
The 4-hydroxypiperidine scaffold has unequivocally established its status as a privileged structure in drug discovery. Its remarkable ability to serve as a versatile framework for ligands targeting a wide range of receptors and enzymes is evidenced by its presence in numerous blockbuster drugs.[1] The combination of a three-dimensional heterocyclic core, a basic nitrogen for ionic interactions and solubility modulation, and a key hydroxyl group for hydrogen bonding makes it a powerful tool for medicinal chemists. Future innovations will likely focus on novel stereoselective synthetic methods to access more complex and uniquely substituted 4-hydroxypiperidine analogues, further expanding the chemical space and enabling the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
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The Genesis and Synthetic Landscape of Methyl 4-Hydroxypiperidine-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of methyl 4-hydroxypiperidine-2-carboxylate, a pivotal chiral building block in modern medicinal chemistry. We delve into the historical context of its discovery, tracing its roots to the broader evolution of piperidine synthesis. The guide offers a detailed exploration of the primary synthetic routes, including stereoselective methods, complete with actionable experimental protocols. Furthermore, we elucidate the compound's critical role in the development of therapeutics for neurodegenerative disorders, with a particular focus on its application as a scaffold for histamine H₃ receptor antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and its conformational flexibility, which allows for optimal interactions with biological targets. The introduction of substituents onto the piperidine ring provides a powerful tool for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound, a functionally rich derivative of the piperidine core, has emerged as a particularly valuable building block in drug discovery. Its stereochemical complexity and the presence of orthogonal functional groups—a hydroxyl, a methyl ester, and a secondary amine—offer multiple points for diversification, enabling the synthesis of complex molecular architectures. This guide will provide a thorough examination of this key synthetic intermediate, from its historical origins to its modern-day applications.
A Historical Perspective: The Evolution of Piperidine Synthesis
The story of this compound is intrinsically linked to the broader history of piperidine chemistry. The first synthesis of a piperidine alkaloid, the neurotoxic coniine, was achieved by Ladenburg in 1886, a landmark event in organic chemistry.[3] However, the mid-20th century witnessed significant advancements in synthetic methodologies, particularly in the field of catalytic hydrogenation, that made a wide range of functionalized piperidines readily accessible. Chemists like Morris Freifelder were instrumental in developing robust and reproducible methods for the hydrogenation of pyridine precursors to their corresponding piperidines, laying the groundwork for the synthesis of compounds like this compound.[4]
The development of stereoselective synthetic methods in recent decades has further revolutionized the field, allowing for precise control over the three-dimensional arrangement of substituents on the piperidine ring.[3][5] This has been crucial for the synthesis of enantiomerically pure drugs, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.
Synthetic Strategies for this compound
The synthesis of this compound can be broadly approached through two primary strategies: the functionalization of a pre-existing piperidine core and the construction of the piperidine ring with the desired functionalities in place.
Route 1: Esterification of 4-Hydroxypiperidine-2-carboxylic Acid
A common and direct method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-hydroxypiperidine-2-carboxylic acid (also known as 4-hydroxypipecolic acid).[6] This reaction is typically carried out by heating the carboxylic acid in methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[6][7][8]
Caption: Fischer Esterification Workflow.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[6]
Route 2: Catalytic Hydrogenation of Pyridine Derivatives
An alternative and widely used approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor, such as methyl 4-hydroxypyridine-2-carboxylate. This method allows for the stereoselective synthesis of specific isomers depending on the catalyst and reaction conditions employed.[5] Various catalysts can be used, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C).
Caption: Catalytic Hydrogenation Workflow.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of methyl 4-hydroxypyridine-2-carboxylate (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol, is prepared. The catalyst (e.g., 5-10 mol% PtO₂) is then carefully added.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in synthesis and drug discovery. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Varies by isomer | |
| Solubility | Soluble in water and polar organic solvents | [6] |
| pKa | (Data not readily available) |
Table 2: Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the methyl ester protons (-OCH₃), the piperidine ring protons, and the hydroxyl proton (-OH). The chemical shifts and coupling constants provide information on the stereochemistry of the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the piperidine ring, and the methyl carbon of the ester. |
| Mass Spec. | The molecular ion peak (M+) and characteristic fragmentation patterns can confirm the molecular weight and structure. Common fragments may include the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃).[9][10][11] |
| FTIR | Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the C-N and C-O bonds of the piperidine ring. |
Application in Drug Discovery: A Scaffold for Histamine H₃ Receptor Antagonists
This compound is a highly sought-after building block for the synthesis of ligands targeting the histamine H₃ receptor (H₃R).[6] The H₃R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists of the H₃R have shown therapeutic potential for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, by enhancing neurotransmitter release.[6]
The 4-hydroxy group and the 2-carboxylate functionality of the piperidine scaffold provide key interaction points with the H₃ receptor, while the piperidine nitrogen serves as a handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. Numerous patents have been filed for H₃R antagonists that incorporate the 4-hydroxypiperidine-2-carboxylate moiety, highlighting its importance in this therapeutic area.[1][12][13][14]
Caption: Application of the Scaffold in Drug Discovery.
Conclusion
This compound stands as a testament to the enduring importance of the piperidine scaffold in medicinal chemistry. Its rich history, versatile synthesis, and critical role in the development of novel therapeutics underscore its value to the drug discovery community. This guide has provided a comprehensive overview of this key building block, from its historical context and synthetic methodologies to its application in the design of histamine H₃ receptor antagonists. It is our hope that this document will serve as a valuable resource for scientists and researchers, empowering them to leverage the unique properties of this compound in their quest for new and improved medicines.
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Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. (URL: [Link])
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A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride. (URL: [Link])
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Introduction: The Strategic Importance of the Hydroxylated Piperidine Scaffold
An In-Depth Technical Guide to the Fundamental Reactivity of Hydroxylated Piperidine Esters
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous clinically approved drugs.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to interact effectively with complex biological targets, often improving physicochemical properties like solubility and stability compared to flat, aromatic systems.[3] The introduction of a hydroxyl group and an ester moiety onto this scaffold creates a class of compounds—hydroxylated piperidine esters—with a nuanced and highly tunable reactivity profile. These molecules are frequently explored as prodrugs, where the ester is designed for enzymatic cleavage to release an active hydroxylated piperidine, or as synthetic intermediates where the interplay between the functional groups dictates reaction outcomes.[4]
This guide provides a detailed exploration of the core reactivity principles governing these molecules. We will dissect the key pathways of transformation, explain the causal factors behind their stability and degradation, and provide actionable experimental protocols for their study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness or mitigate the inherent reactivity of this valuable chemical class.
Key Reactive Centers and Their Interplay
The reactivity of a hydroxylated piperidine ester is not merely the sum of its parts but a complex interplay between the ester, the hydroxyl group, and the piperidine ring's nitrogen atom. The relative positioning of these groups (e.g., 2-hydroxy, 3-hydroxy, or 4-hydroxy isomers) and their stereochemical relationship are critical determinants of the molecule's fate under chemical and biological conditions.
Caption: Primary sites of chemical and metabolic reactivity on a generic N-substituted 4-hydroxypiperidine ester scaffold.
Ester Hydrolysis: The Dominant Degradation Pathway
The most common reaction is the cleavage of the ester linkage. The rate and mechanism are highly dependent on pH and the presence of enzymes. Understanding these kinetics is paramount for predicting shelf-life, designing stable formulations, and engineering prodrugs with specific release profiles.
Base-Catalyzed Hydrolysis
Under alkaline conditions, esters undergo saponification via nucleophilic acyl substitution. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion.[5]
Causality Behind Experimental Choices: The choice of a strong base like NaOH in forced degradation studies is deliberate. It accelerates the degradation process to reveal the primary hydrolytic products within a practical timeframe.[6] The concentration of base is kept in large excess to ensure pseudo-first-order kinetics, which simplifies data analysis by making the observed rate dependent only on the ester concentration.[5]
Influence of the Hydroxyl Group: The position of the hydroxyl group can dramatically alter the hydrolysis rate.
-
Intramolecular Catalysis: A hydroxyl group at the 2- or 3-position, if oriented correctly (e.g., cis to the ester), can act as an intramolecular nucleophile, attacking the ester carbonyl to form a transient lactone intermediate. This process, known as neighboring group participation, can significantly accelerate hydrolysis compared to an isomer where such participation is not possible (e.g., a 4-hydroxy or a trans isomer).
-
Electronic Effects: The electron-withdrawing inductive effect of the hydroxyl group can slightly stabilize the ester, but this is often overshadowed by steric and neighboring group effects.[7]
Caption: Mechanism of base-catalyzed ester hydrolysis, including a potential accelerated pathway via intramolecular catalysis.
Acid-Catalyzed Hydrolysis
In acidic conditions, the ester carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This pathway is often slower than base-catalyzed hydrolysis but is a critical consideration for formulation in acidic media.
Enzymatic Hydrolysis
For drug development professionals, understanding enzymatic hydrolysis is crucial. Esterases, abundant in plasma, the liver, and other tissues, are highly efficient catalysts for ester cleavage.[8]
-
Lipases and Esterases: Enzymes like Candida antarctica lipase B (CALB) or lipases from Burkholderia cepacia can be used for the kinetic resolution of racemic hydroxylated piperidine esters, demonstrating that these enzymes are sensitive to the stereochemistry of the scaffold.[9][10]
-
Prodrug Activation: The design of piperidine ester prodrugs relies on predictable cleavage by human esterases to release the active drug at the desired site.[4] The steric environment around the ester, dictated by the substitution pattern on the piperidine ring, is a key factor in modulating the rate of this enzymatic conversion.
Oxidation: A Competing Reactivity Pathway
The hydroxylated piperidine scaffold contains multiple sites susceptible to oxidation, which can lead to a complex array of degradation products.
Oxidation of the Hydroxyl Group
The secondary hydroxyl group can be oxidized to the corresponding ketone using a variety of standard oxidizing agents (e.g., chromic acid, PCC).[11] In a biological context, this transformation can be mediated by alcohol dehydrogenases. This ketone product may have a different pharmacological and toxicological profile than the parent compound.
Oxidation of the Piperidine Ring
The piperidine ring itself is a site of significant reactivity, particularly in metabolic contexts.
-
N-Oxidation: The tertiary amine of an N-substituted piperidine is readily oxidized to an N-oxide, especially by metabolic enzymes like Cytochrome P450s or under stress conditions using oxidants like hydrogen peroxide (H₂O₂).[6][12] N-oxides are typically more polar and are often key metabolites in drug clearance pathways.
-
C-H Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to the formation of an iminium ion intermediate.[13][14] This highly reactive species can then be trapped by nucleophiles (like water, to form a hemiaminal) or undergo further reactions.[15] This pathway is a major route of metabolic degradation for many piperidine-containing drugs.[16] Studies have shown that even under simulated atmospheric conditions, OH radicals preferentially abstract hydrogen from the C2 position of the piperidine ring.[17]
Experimental Protocols for Reactivity Assessment
A self-validating system for assessing reactivity involves subjecting the molecule to stressed conditions and using a stability-indicating analytical method to resolve the parent compound from its degradation products.
Protocol: Forced Degradation Study
This protocol is designed to identify the likely degradation pathways for a novel hydroxylated piperidine ester.
Objective: To intentionally degrade the target compound under acid, base, oxidative, thermal, and photolytic stress to identify degradation products and establish its stability profile.
Materials:
-
Hydroxylated piperidine ester
-
HPLC/UPLC system with UV or MS detector
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
Oven and Photostability chamber
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the ester in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. An unstressed control (1 mL stock + 1 mL solvent) must be run in parallel.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 8 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw a sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analyze using a validated reverse-phase HPLC method (e.g., C18 column).[18] Monitor for the decrease in the parent peak area and the appearance of new peaks.
-
Causality and Interpretation:
-
Appearance of new peaks in acid/base conditions points to hydrolytic instability.[6] Comparing the rates helps determine if the compound is more labile to acid or base.
-
Degradation with H₂O₂ confirms susceptibility to oxidation. Mass spectrometry can be used to identify if N-oxidation or hydroxylation of the ring has occurred.[6]
-
Thermal and photolytic degradation assess the intrinsic stability of the molecule.
Caption: Experimental workflow for a forced degradation study of a hydroxylated piperidine ester.
Data Presentation
Quantitative results from stability studies should be summarized in a clear, tabular format to allow for direct comparison of the compound's lability under different conditions.
Table 1: Example Forced Degradation Data for a Hypothetical 3-Hydroxypiperidine Ester
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Product (m/z) | Inferred Pathway |
| 0.1 M HCl | 24 hours | 91.5% | [M-Ester+H]⁺ | Acid Hydrolysis |
| 0.1 M NaOH | 8 hours | 45.2% | [M-Ester+H]⁺ | Base Hydrolysis |
| 3% H₂O₂ | 8 hours | 78.1% | [M+16+H]⁺ | N-Oxidation |
| 80°C Heat | 48 hours | 98.7% | - | Thermally Stable |
| Photolytic | 1.2 M lux hr | 96.4% | - | Photostable |
Data is hypothetical and for illustrative purposes.
Conclusion and Future Outlook
The fundamental reactivity of hydroxylated piperidine esters is a rich and complex field, driven by a delicate balance of steric, electronic, and catalytic factors. The ester linkage represents the primary site for hydrolytic degradation, a process that can be significantly modulated by the position of the hydroxyl group through intramolecular catalysis. Simultaneously, the piperidine nitrogen and its adjacent carbons are susceptible to oxidative metabolism, often leading to N-oxides and iminium ion-derived products.
For drug development professionals, a thorough understanding of these competing pathways is not an academic exercise; it is a prerequisite for success. It enables the rational design of stable drug candidates, the engineering of prodrugs with tailored activation kinetics, and the development of robust analytical methods for quality control. As synthetic methodologies continue to provide more complex and diverse piperidine scaffolds,[3][19] the principles outlined in this guide will remain fundamental to translating these molecular architectures into safe and effective therapeutics.
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Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL: [Link]
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Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: PMC URL: [Link]
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Title: Piperidines and Oxidative Coupling Source: ResearchGate URL: [Link]
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Title: Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling Source: ChemistryViews URL: [Link]
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Title: General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts Source: ChemRxiv URL: [Link]
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Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: ResearchGate URL: [Link]
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Title: Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation Source: American Chemical Society URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
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Title: N-Hydroxypiperidine Source: Wikipedia URL: [Link]
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Title: Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors Source: PubMed Central URL: [Link]
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Title: Kinetics of Reactions of Piperidine with Nitrophenyl Esters of p-Toluenesulfonic and Mesitylenesulfonic Acids. The Miserable Effect of ortho-Methyl Groups Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents Source: ResearchGate URL: [Link]
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Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL: [Link]
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spectroscopic data (NMR, IR, MS) for Methyl 4-hydroxypiperidine-2-carboxylate
An In-depth Spectroscopic Guide to Methyl 4-hydroxypiperidine-2-carboxylate
Foreword: The Structural Significance of a Versatile Building Block
This compound is a heterocyclic compound of significant interest in the pharmaceutical and medicinal chemistry sectors.[1] Its piperidine core is a privileged scaffold in drug design, and the dual functionalization—a hydroxyl group and a methyl ester—provides versatile handles for synthetic elaboration. This molecule serves as a critical intermediate in the synthesis of novel therapeutics, particularly multi-target-directed ligands for neurodegenerative diseases like Alzheimer's.[1] An unambiguous understanding of its structure is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby offering a field-proven framework for its characterization.
Molecular Architecture and Spectroscopic Implications
The structure of this compound contains three key regions that dictate its spectroscopic signature: the piperidine ring with its secondary amine (N-H) and stereocenters, the secondary hydroxyl (-OH) group at the C4 position, and the methyl ester (-COOCH₃) at the C2 position. The molecule's molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol .[1][2]
The piperidine ring typically adopts a chair conformation to minimize steric strain, leading to distinct axial and equatorial positions for its substituents and protons.[2][3] This conformational preference is a critical factor in interpreting NMR spectra, where the orientation of protons significantly affects their chemical shifts and coupling constants.[4][5]
Caption: Plausible fragmentation pathways for this compound in MS.
Expert Insights:
-
Alpha-Cleavage: The most characteristic fragmentation for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. [6][7][8]This process results in a resonance-stabilized iminium ion and is often responsible for the base peak in the spectrum.
Standard Operating Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the compound has limited solubility or if exchangeable protons (-OH, -NH) are of particular interest, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) can be used. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons. For complete structural assignment, consider running 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
IR Spectroscopy Acquisition
-
Methodology: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.
-
Procedure: Place a small amount of the neat sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.
Mass Spectrometry Acquisition
-
Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely keep the molecular ion intact. Electron Ionization (EI) can also be used and will provide more extensive, though potentially complex, fragmentation data.
-
Sample Introduction: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Analysis: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (at m/z 160) and other cationic fragments. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.
Conclusion
The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemistry, IR spectroscopy provides rapid confirmation of the essential alcohol, amine, and ester functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of this vital chemical building block. This guide provides the foundational data and expert rationale necessary for researchers, scientists, and drug development professionals to confidently characterize and utilize this compound in their work.
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A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]
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12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]
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interpreting infra-red spectra. Chemguide. Available at: [Link]
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Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
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Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]
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Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. Available at: [Link]
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synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Available at: [Link]
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(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. Chemical-Suppliers.com. Available at: [Link]
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Navigating the Chiral Landscape of Methyl 4-hydroxypiperidine-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
Methyl 4-hydroxypiperidine-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry, integral to the development of a wide array of therapeutic agents. The presence of two stereogenic centers within its structure gives rise to a complex stereoisomeric landscape, with four distinct molecules possessing unique three-dimensional arrangements. The biological activity and pharmacokinetic profiles of these stereoisomers can vary significantly, making their individual synthesis, separation, and characterization a critical endeavor in drug discovery and development. This guide provides an in-depth exploration of the stereoisomers of this compound, offering a comprehensive overview of their structural nuances, established analytical methodologies for their resolution, and synthetic strategies for their selective preparation. This document is intended to serve as a technical resource for researchers and scientists, providing both foundational knowledge and actionable protocols to navigate the complexities of this important chiral building block.
The Stereoisomeric Complexity of this compound
The molecular structure of this compound features two chiral centers at the C2 and C4 positions of the piperidine ring. The C2 position is substituted with a methyl carboxylate group, while the C4 position bears a hydroxyl group. This dual chirality results in the existence of four possible stereoisomers, which can be categorized into two pairs of enantiomers and two pairs of diastereomers.
The four stereoisomers are:
-
(2R, 4R)-Methyl 4-hydroxypiperidine-2-carboxylate
-
(2S, 4S)-Methyl 4-hydroxypiperidine-2-carboxylate
-
(2R, 4S)-Methyl 4-hydroxypiperidine-2-carboxylate
-
(2S, 4R)-Methyl 4-hydroxypiperidine-2-carboxylate
The relationship between these stereoisomers is crucial to understand. The (2R, 4R) and (2S, 4S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R, 4S) and (2S, 4R) isomers constitute another enantiomeric pair. The relationship between any other pairing, for instance (2R, 4R) and (2R, 4S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and chemical properties, which allows for their separation by conventional chromatographic techniques.
The cis/trans nomenclature is also used to describe the relative orientation of the substituents on the piperidine ring. In the context of 4-hydroxy-2-substituted piperidines, the cis isomer has the substituents on the same side of the ring, while the trans isomer has them on opposite sides. For this compound, the (2S, 4R) and (2R, 4S) isomers are considered cis, while the (2S, 4S) and (2R, 4R) isomers are trans.[1][2]
Conformational Considerations
The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[3][4] The substituents at C2 and C4 can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric and electronic factors. For instance, in 4-hydroxypiperidine, the hydroxyl group can exist in both axial and equatorial positions, with the equatorial conformation generally being more stable.[5] The presence of the methyl carboxylate group at C2 further influences the conformational equilibrium. Understanding these conformational preferences is vital as they can impact receptor binding and biological activity.
Analytical Strategies for Stereoisomer Resolution and Characterization
The separation and characterization of the individual stereoisomers of this compound are paramount for preclinical and clinical development. Several analytical techniques are employed for this purpose, with chiral chromatography being the most powerful and widely used method.[6][7][8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[6][7][9][10] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
Workflow for Chiral HPLC Method Development:
Caption: A generalized workflow for developing and validating a chiral HPLC method.
Detailed Protocol: Chiral HPLC Separation of Piperidine Derivatives
This protocol is a representative example and may require optimization for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS) is required.
-
Chiral Column Selection: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD, is a good starting point for screening.
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape for basic compounds like piperidines.[6]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. The resolution between the enantiomeric peaks should be greater than 1.5 for baseline separation.
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives of this compound, chiral GC can be a high-resolution alternative.[7] Derivatization is often necessary to increase volatility.
Protocol: Chiral GC Analysis
-
Derivatization: The amine group of the piperidine ring can be acylated or silylated to enhance volatility.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column is commonly used.
-
Temperature Program: An optimized temperature gradient is crucial for good separation.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric purity.[6] The interaction of the enantiomers with the chiral agent forms diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Synthetic Approaches to Accessing Specific Stereoisomers
The synthesis of enantiomerically pure this compound is a significant challenge. Several strategies have been developed, broadly categorized as chiral resolution, asymmetric synthesis, and the use of a chiral pool.
Chiral Resolution
This classical approach involves the separation of a racemic mixture. The piperidine nitrogen can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through various methods, including:
-
Enzymatic Reduction: Carbonyl reductases can be used for the stereoselective reduction of a precursor ketone, such as tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, to yield chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess.[11] This approach offers a green and highly selective route to specific stereoisomers.
-
Catalytic Asymmetric Hydrogenation: The use of chiral catalysts to hydrogenate a suitable prochiral precursor can afford the desired stereoisomer.
Illustrative Synthetic Pathway:
Caption: A conceptual diagram of an asymmetric synthesis route.
Chiral Pool Synthesis
This strategy utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to construct the chiral piperidine ring with the desired stereochemistry.
Data Summary and Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the developmental stage of the drug, available instrumentation, and the specific requirements of the analysis.
| Technique | Key Advantages | Key Disadvantages | Typical Application |
| Chiral HPLC | High versatility, wide availability of CSPs, robust and reproducible.[6][7][9] | Can have longer analysis times and higher solvent consumption.[7] | Enantiomeric purity determination, preparative separation. |
| Chiral GC | High resolution for volatile compounds, fast analysis times.[7] | Limited to volatile or derivatizable compounds.[7] | Analysis of volatile impurities, quality control. |
| NMR with CSAs | Rapid determination of enantiomeric excess without physical separation.[6] | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. | High-throughput screening, reaction monitoring. |
Conclusion
The stereoisomers of this compound represent a rich source of chemical diversity for drug discovery. A thorough understanding of their stereochemical relationships, conformational behavior, and the analytical and synthetic tools available for their study is essential for any research and development program involving this important scaffold. The methodologies outlined in this guide provide a solid foundation for the successful navigation of the chiral complexities of this molecule, ultimately enabling the development of safer and more effective therapeutic agents. The judicious application of chiral separation techniques, coupled with stereoselective synthetic strategies, will continue to be a critical component in unlocking the full therapeutic potential of this compound and its derivatives.
References
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- Two polymorphs of 4-hydroxypiperidine with different NH configur
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
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- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
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- (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. PubChem.
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Methodological & Application
The Strategic Deployment of Methyl 4-hydroxypiperidine-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1] Its conformational flexibility and favorable physicochemical properties make it an ideal building block for engaging with a wide range of biological targets.[2] This guide focuses on a particularly valuable derivative, Methyl 4-hydroxypiperidine-2-carboxylate (MHP2C). The strategic placement of hydroxyl and methyl ester functionalities on the piperidine core at positions 4 and 2, respectively, provides a versatile platform for creating diverse molecular architectures with significant therapeutic potential. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, functionalization, and application of MHP2C in the discovery of novel therapeutics, with a particular focus on neurodegenerative diseases such as Alzheimer's.
Introduction: The Significance of the 4-Hydroxypiperidine-2-carboxylate Scaffold
This compound is more than just a synthetic intermediate; it is a carefully designed building block that offers solutions to several challenges in drug design. The piperidine nitrogen allows for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic profiles.[3] The 4-hydroxyl group serves as a key handle for introducing diversity through etherification or other modifications, influencing properties like solubility and providing a crucial hydrogen bond donor/acceptor for target engagement.[4] The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another point for diversification or for mimicking peptide bonds.
Crucially, the substituents at the 2 and 4 positions introduce chirality, a critical factor in modern drug design. The specific stereochemistry of a molecule can profoundly impact its biological activity, selectivity, and metabolic stability.[2] The ability to synthesize and utilize specific stereoisomers of MHP2C, such as (2R,4S) or (2S,4R), allows for the fine-tuning of drug-receptor interactions, leading to more potent and safer drug candidates.[5][6]
This guide will provide a comprehensive overview of the practical applications of MHP2C, detailing protocols for its synthesis and subsequent derivatization, and showcasing its role in the development of multi-target-directed ligands for complex diseases.
Synthesis of Key Intermediates: A Step-by-Step Approach
The journey to novel therapeutics using MHP2C begins with the preparation of a selectively protected intermediate. The secondary amine of the piperidine ring is significantly more nucleophilic than the hydroxyl group and must be protected to allow for selective functionalization at the 4-position. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[7]
Protocol 1: N-Boc Protection of this compound
This protocol describes the synthesis of (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester, a key intermediate for further derivatization.
Reaction Scheme:
Caption: Synthesis of N-Boc protected MHP2C.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Moles | Equivalents |
| This compound | 144913-66-6 | 159.19 | 1.59 g | 10.0 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 2.40 g | 11.0 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 mmol | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | - |
| Brine | - | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | - |
-
To a 250 mL round-bottom flask, add this compound (1.59 g, 10.0 mmol) and methanol (50 mL). Stir the mixture until the starting material is fully dissolved.
-
Add potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in methanol (10 mL) to the reaction mixture over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between deionized water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield pure (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester as a white solid or colorless oil.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in the Synthesis of Multi-Target-Directed Ligands for Alzheimer's Disease
A promising strategy in the treatment of multifactorial diseases like Alzheimer's is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets.[10] MHP2C is an excellent scaffold for designing MTDLs that combine histamine H3 receptor (H3R) antagonism with acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition.[11] H3R antagonists can enhance the release of neurotransmitters like acetylcholine, while cholinesterase inhibitors prevent its breakdown, leading to a synergistic improvement in cognitive function.
The following protocols outline the functionalization of the N-Boc protected MHP2C intermediate to create a library of potential MTDLs.
Protocol 2: O-Alkylation of N-Boc-MHP2C via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including phenols.[4] This allows for the introduction of different linker and pharmacophore moieties at the 4-position.
Reaction Scheme:
Caption: O-Alkylation of N-Boc-MHP2C using the Mitsunobu reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (5 mmol scale) | Moles | Equivalents |
| (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester | 321744-26-7 | 259.30 | 1.30 g | 5.0 mmol | 1.0 |
| Phenolic Nucleophile (e.g., 4-nitrophenol) | 100-02-7 | 139.11 | 0.83 g | 6.0 mmol | 1.2 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.97 g | 7.5 mmol | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 1.5 mL | 7.5 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | - |
| Brine | - | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | - |
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., argon), dissolve (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester (1.30 g, 5.0 mmol), the phenolic nucleophile (0.83 g, 6.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in anhydrous THF (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 mL, 7.5 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the desired O-alkylated product.
Expected Yield: 60-80%
Protocol 3: Deprotection and N-Alkylation
The final steps in the synthesis of the target MTDLs involve the removal of the Boc protecting group and the subsequent N-alkylation to introduce the final pharmacophore.
Reaction Workflow:
Caption: Workflow for Boc deprotection and N-alkylation.
A. Boc Deprotection:
-
Dissolve the O-alkylated product (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which is often used in the next step without further purification.
B. Reductive Amination: [3]
-
Dissolve the secondary amine intermediate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic extracts.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final MTDL.
Biological Evaluation and Structure-Activity Relationships (SAR)
The synthesized derivatives of MHP2C can be evaluated for their biological activity using a variety of in vitro assays.
Table 1: Representative Biological Data for 4-Oxypiperidine Derivatives as MTDLs
| Compound ID | R¹ (N-substituent) | R² (O-substituent linker) | hH₃R Kᵢ (nM)[11] | eqBuChE IC₅₀ (µM)[11] |
| ADS031 | Benzyl | Naphthalene | 12.5 | > 10 (low activity) |
| ADS024 | Benzofuran-2-ylmethyl | Biphenyl | 7.57 (pA₂) | 0.559 |
| ADS032 | Benzofuran-2-ylmethyl | Naphthalene | 44.1 | 2.655 |
Note: Data is representative of the class of compounds and not necessarily derived directly from MHP2C, but illustrates the therapeutic potential of the scaffold.
The data in Table 1 demonstrates how modifications at the nitrogen and the 4-position of the piperidine ring can significantly impact the affinity for H₃R and the inhibitory activity against BuChE. For example, the introduction of a benzofuran-2-ylmethyl group at the nitrogen and a biphenyl linker at the 4-position (as in a compound analogous to ADS024) can lead to potent dual activity.[11] These structure-activity relationships (SAR) are crucial for guiding the optimization of lead compounds to achieve the desired pharmacological profile.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategically placed functional groups and inherent chirality provide a robust platform for the synthesis of complex and diverse molecular architectures. The detailed protocols provided in this guide for the protection and functionalization of MHP2C offer a clear pathway for researchers to explore its potential in their own drug discovery programs. The successful application of this scaffold in the development of multi-target-directed ligands for Alzheimer's disease highlights its significance and promises a bright future for its continued use in the quest for novel therapeutics.
References
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Publications. Available at: [Link]
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. Available at: [Link]
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- Methyl 4-hydroxypiperidine-2-carboxyl
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Application Notes and Protocols: The Strategic Use of Methyl 4-hydroxypiperidine-2-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Drug Discovery
Methyl 4-hydroxypiperidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which features a piperidine ring functionalized with both a hydroxyl group and a methyl ester, makes it a highly valuable and versatile chiral building block for the synthesis of complex molecular architectures.[2] The piperidine moiety is a common motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.
The strategic placement of the hydroxyl and carboxylate groups on the piperidine ring at positions 4 and 2 respectively, provides multiple reaction handles for synthetic diversification. This allows for the controlled introduction of various pharmacophores, enabling the fine-tuning of a compound's biological activity, selectivity, and safety profile.[2] This application note provides an in-depth guide to the utility of this compound, with a focus on its application in the synthesis of the antibacterial agent Ozenoxacin, and offers detailed protocols for its manipulation in a laboratory setting.
Physicochemical and Handling Properties
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 144913-66-6 | |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | Typically an off-white to white solid | N/A |
| Purity | ≥95% | [3] |
| Storage Conditions | Inert atmosphere, Freezer (-20°C to 0°C) | [1][3] |
| Solubility | Soluble in water (as HCl salt), methanol, and other polar organic solvents | [1] |
Core Application: A Key Building Block for the Quinolone Antibiotic Ozenoxacin
Ozenoxacin is a topical quinolone antibiotic developed for the treatment of dermatological bacterial infections like impetigo.[4] A critical component of its structure is the substituted piperidine ring, which plays a role in its antibacterial activity and pharmacological profile. This compound serves as an ideal precursor for constructing this specific fragment.
Retrosynthetic Rationale
The logic for using this starting material becomes clear through retrosynthesis. The complex piperidinyl group attached to the quinolone core of Ozenoxacin can be disconnected at the C-N bond formed with the quinolone. This reveals a need for a functionalized piperidine. The structure of this compound provides the core C2-C4 substitution pattern, requiring subsequent modifications (e.g., N-alkylation/arylation, modification of the C2-carboxylate) to arrive at the final API structure. The inherent chirality of derivatives like (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride can be crucial for stereoselective synthesis, which is often critical for drug-receptor interactions.[1]
Synthetic Workflow Overview
The synthesis of Ozenoxacin involves the coupling of a functionalized piperidine derivative with the quinolone core. The following diagram illustrates a conceptual workflow for how this compound can be elaborated and integrated into the synthesis of a complex API.
Sources
Application Notes and Protocols for N-Protection of Methyl 4-hydroxypiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Selective Protection of a Bifunctional Scaffold
Methyl 4-hydroxypiperidine-2-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its rigid scaffold which allows for the precise spatial orientation of pharmacophoric elements. Its utility in the synthesis of complex bioactive molecules, however, is contingent on the strategic and selective manipulation of its two key functional groups: the secondary amine and the secondary hydroxyl group. Unwanted reactivity of the nucleophilic piperidine nitrogen can interfere with desired chemical transformations at other sites of the molecule. Consequently, the temporary protection of this nitrogen atom is a critical step in many synthetic routes involving this versatile intermediate.
This guide provides a detailed overview of common and effective protocols for the N-protection of this compound, with a focus on three widely used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is a crucial strategic decision, dictated by the overall synthetic plan, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection. This document will delve into the mechanistic rationale behind each protocol, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
Comparative Overview of N-Protecting Groups
The selection of an appropriate N-protecting group is governed by its stability profile and the conditions required for its removal. The Boc, Cbz, and Fmoc groups offer distinct advantages and are largely orthogonal to one another, allowing for selective deprotection in multi-step syntheses.[1][2]
| Protecting Group | Structure | Key Advantages | Typical Deprotection Conditions | Potential Considerations |
| Boc (tert-Butoxycarbonyl) | Stable to a wide range of non-acidic conditions; easily removed with acid.[] | Mild acidic conditions (e.g., TFA in DCM, HCl in dioxane).[4] | Potential for O-acylation of the hydroxyl group if a strong base like DMAP is used for an extended period.[] | |
| Cbz (Benzyloxycarbonyl) | Stable to both acidic and basic conditions; orthogonal to Boc and Fmoc.[5][6] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] | Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes). | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base-labile, allowing for mild deprotection; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7][8] | Mild basic conditions (e.g., 20% piperidine in DMF).[8] | Potential for side reactions with the liberated dibenzofulvene if not properly scavenged.[7] |
Protocols for N-Protection
The following protocols are designed to be self-validating, with explanations for each critical step. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions, particularly O-protection of the hydroxyl group or hydrolysis of the methyl ester.
N-Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and facile cleavage under acidic conditions.[4] The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for its installation.
Reaction Scheme:
Sources
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- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Strategic Derivatization of the 4-Hydroxyl Group on Methyl 4-hydroxypiperidine-2-carboxylate
Abstract: Methyl 4-hydroxypiperidine-2-carboxylate is a highly valuable chiral building block in medicinal chemistry, serving as a key scaffold in the synthesis of novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's.[1] Its utility stems from the strategic placement of functional groups—a secondary amine, a secondary alcohol, and a methyl ester—which allow for diverse chemical modifications. This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the selective derivatization of the C4-hydroxyl group. We focus on three cornerstone transformations: O-Acylation (Esterification) , O-Alkylation (Etherification) , and Carbamate Formation . The protocols are designed for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, experimental robustness, and strategic considerations for library synthesis.
Foundational Principle: The Imperative of N-Protection
The piperidine ring contains a secondary amine, which is typically more nucleophilic than the secondary hydroxyl group. To achieve selective derivatization at the oxygen, it is essential to first "mask" or "protect" the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robust stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[2]
The overall synthetic workflow, therefore, follows a logical sequence of protection, derivatization, and optional deprotection.
Caption: General workflow for selective O-derivatization.
Protocol 1: Boc Protection of the Piperidine Nitrogen
Rationale: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to efficiently protect the secondary amine without affecting the hydroxyl or ester functionalities.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, is often of sufficient purity for the next step. If necessary, purify via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Derivatization Strategies at the C4-Hydroxyl Group
With the amine protected, the hydroxyl group becomes the primary site for nucleophilic attack. The following sections detail robust protocols for its conversion into esters, ethers, and carbamates.
O-Acylation via Steglich Esterification
The Steglich esterification is exceptionally well-suited for coupling carboxylic acids to secondary alcohols, especially when one or both partners are sterically hindered or sensitive to harsh conditions.[3][4]
Causality Behind the Method: The reaction relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. This forms a highly reactive O-acylisourea intermediate.[5] 4-Dimethylaminopyridine (DMAP) is used in catalytic amounts and acts as a superior acyl transfer reagent; it intercepts the intermediate to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5][6] This catalytic cycle makes the reaction efficient under mild, neutral conditions.
Caption: Reaction scheme for Steglich Esterification.
Protocol 2: Steglich Esterification
-
To a solution of N-Boc protected this compound (1.0 eq) in anhydrous DCM, add the desired carboxylic acid (1.2 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ester.
O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers from alcohols, particularly for secondary alcohols where it proceeds with a predictable inversion of stereochemistry via an Sₙ2 mechanism.[7][8]
Causality Behind the Method: The reaction involves a redox combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD combine to form a phosphonium salt.[9] The alcohol attacks this species, activating the hydroxyl group as an excellent leaving group (an oxyphosphonium salt). This intermediate is then displaced by a suitable nucleophile, such as a phenol or another alcohol, in a classic Sₙ2 reaction, resulting in inversion of configuration at the carbon bearing the hydroxyl group.[7][9]
Caption: Reaction scheme for Mitsunobu Etherification.
Protocol 3: Mitsunobu Reaction
-
Dissolve the N-Boc protected substrate (1.0 eq), the desired alcohol or phenol nucleophile (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirring solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS. Note that triphenylphosphine oxide is a major byproduct.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The non-polar byproducts (phosphine oxide, reduced DIAD) can typically be eluted first with a low-polarity solvent system.
Carbamate Formation with Isocyanates
The formation of a carbamate linkage is a common strategy in drug design to introduce a hydrogen-bond donor/acceptor motif. The reaction of an alcohol with an isocyanate is one of the most direct and high-yielding methods to achieve this.[10][11]
Causality Behind the Method: The reaction mechanism is a straightforward nucleophilic addition.[10] The oxygen of the hydroxyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate. This directly furnishes the stable carbamate ester linkage with retention of stereochemistry at the alcohol center. For less reactive secondary alcohols, a catalytic amount of a non-nucleophilic base (like dibutyltin dilaurate) or a tertiary amine can be used to accelerate the reaction.
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Methyl 4-hydroxypiperidine-2-carboxylate: A Versatile Chiral Building Block for Drug Discovery
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[1][2] When chirality is introduced into the piperidine scaffold, it can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and toxicity.[1][3] Methyl 4-hydroxypiperidine-2-carboxylate, with its two stereocenters at the C2 and C4 positions, is a particularly valuable chiral building block. The hydroxyl and methyl ester functionalities provide orthogonal handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the applications of this compound as a chiral building block, with a focus on its synthesis, stereoselective preparations, and derivatization protocols. The methodologies detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a practical toolkit for the utilization of this versatile scaffold. A primary application of this building block is in the synthesis of novel histamine H3 receptor (H3R) antagonists, which are promising therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4]
Physicochemical and Stereochemical Properties
The properties of this compound are intrinsically linked to its stereochemistry. The relative and absolute configurations at the C2 and C4 positions dictate the molecule's conformation and how it presents its functional groups for interaction with other molecules, including biological receptors.
| Property | Data | Source |
| Molecular Formula | C₇H₁₃NO₃ | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| Stereoisomers | (2R,4R), (2S,4S), (2R,4S), (2S,4R) | [5] |
| Storage | Inert atmosphere, 2–8°C | Benchchem |
The stereoisomerism at the C2 and C4 positions is a critical factor in drug-receptor interactions, influencing the binding affinity and pharmacological activity of the final compound.[4]
Synthesis of Enantiopure 4-Hydroxypipecolic Acid: The Precursor
The synthesis of enantiopure this compound begins with the preparation of its corresponding carboxylic acid, 4-hydroxypipecolic acid. Asymmetric synthesis provides a direct route to the desired stereoisomers.
Protocol 1: Asymmetric Synthesis of 4-Hydroxypipecolic Acid Stereoisomers
This protocol outlines a general strategy for the asymmetric synthesis of the four stereoisomers of 4-hydroxypipecolic acid, starting from chiral δ-amino β-keto esters. The key steps involve stereoselective reductions to establish the desired stereochemistry at the C4 position.[5]
Diagram: Asymmetric Synthesis of 4-Hydroxypipecolic Acid
Caption: Asymmetric synthesis of 4-hydroxypipecolic acid.
Materials:
-
Chiral N-sulfinyl δ-amino β-keto ester
-
Reducing agent (e.g., sodium borohydride)
-
Appropriate solvents (e.g., methanol, THF)
-
Reagents for cyclization, deprotection, and oxidation
Procedure:
-
Stereoselective Reduction: Dissolve the chiral N-sulfinyl δ-amino β-keto ester in a suitable solvent (e.g., methanol) and cool to 0°C. Add the reducing agent portion-wise, maintaining the temperature. The choice of reducing agent and reaction conditions will determine the stereochemical outcome of the newly formed hydroxyl group.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Cyclization: Upon completion, quench the reaction and perform an appropriate work-up. The resulting syn-δ-amino β-hydroxy ester can then be induced to cyclize to the corresponding cis-4-hydroxy-2-piperidinone.[5]
-
Deprotection and Oxidation: The final steps involve the removal of any protecting groups and oxidation to yield the desired enantiopure 4-hydroxypipecolic acid.
-
Purification: Purify the final product by recrystallization or column chromatography.
Chiral Resolution of Racemic 4-Hydroxypiperidine-2-carboxylic Acid Derivatives
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is often a more practical approach on a larger scale. Diastereomeric salt formation is a classical and effective method for resolving racemic acids and amines.[6]
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes the resolution of racemic ethyl nipecotate (a closely related piperidine-2-carboxylate) using di-benzoyl-L-tartaric acid as a resolving agent. This method can be adapted for this compound or its carboxylic acid precursor.
Diagram: Chiral Resolution Workflow
Caption: General workflow for chiral resolution.
Materials:
-
Racemic 4-hydroxypiperidine-2-carboxylic acid or its ester
-
Chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, (S)-mandelic acid)
-
Suitable solvent (e.g., ethyl acetate, ethanol)
-
Acid and base for salt formation and liberation (e.g., HCl, NaOH)
Procedure:
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Heat the mixture to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Enantiomeric Purity Analysis: Determine the diastereomeric excess (d.e.) of the salt by a suitable analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent).
-
Recrystallization (if necessary): If the desired d.e. is not achieved, recrystallize the salt from a suitable solvent.
-
Liberation of the Free Base/Acid: Dissolve the diastereomerically pure salt in water and adjust the pH with an acid or base to liberate the free enantiopure piperidine derivative.
-
Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the enantiopure product.
Esterification to this compound
Once the enantiopure 4-hydroxypipecolic acid is obtained, it can be converted to its methyl ester. A common and efficient method for the esterification of amino acids is the use of thionyl chloride in methanol.[5]
Protocol 3: Methyl Esterification using Thionyl Chloride
This protocol describes a robust method for the methyl esterification of an amino acid using thionyl chloride and methanol. This procedure is well-suited for 4-hydroxypipecolic acid.
Materials:
-
Enantiopure 4-hydroxypipecolic acid
-
Absolute methanol
-
Thionyl chloride (SOCl₂)
-
Dry tert-butyl methyl ether
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, cool absolute methanol in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cold methanol. This reaction is exothermic and generates HCl in situ, which acts as the catalyst.
-
Addition of Amino Acid: Add the 4-hydroxypipecolic acid to the methanolic HCl solution.
-
Reaction: Remove the ice bath and gently heat the reaction mixture to reflux for a specified time, or until the reaction is complete as monitored by TLC.
-
Crystallization and Isolation: Cool the reaction mixture in an ice bath and add dry tert-butyl methyl ether to precipitate the methyl ester hydrochloride salt. Isolate the product by filtration, wash with cold ether, and dry under vacuum.[5]
Derivatization Reactions: Unleashing the Synthetic Potential
The true utility of this compound as a chiral building block lies in its potential for further derivatization at the hydroxyl group and the piperidine nitrogen.
Protocol 4: N-Alkylation of the Piperidine Nitrogen
The piperidine nitrogen can be functionalized through various methods, including reductive amination or direct alkylation with an alkyl halide.
Diagram: N-Alkylation via Reductive Amination
Caption: N-Alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., dichloromethane, dichloroethane)
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone to the solution.
-
Reducing Agent Addition: Add the reducing agent portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 5: Mitsunobu Reaction for Derivatization of the Hydroxyl Group
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols or for the introduction of various nucleophiles with retention of configuration if a participating neighboring group is absent. This reaction is highly valuable for functionalizing the C4 hydroxyl group of the piperidine ring.
Materials:
-
N-protected this compound (e.g., N-Boc)
-
Nucleophile (e.g., phenol, phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the N-protected this compound, the nucleophile, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-substituted piperidine derivative.
Application in the Synthesis of Histamine H3 Receptor Antagonists
As previously mentioned, a key application of this compound is in the synthesis of histamine H3 receptor antagonists. These compounds often feature a core piperidine scaffold connected to an imidazole or other heterocyclic moiety via a linker. The derivatization protocols described above are directly applicable to the synthesis of these complex molecules. For instance, the piperidine nitrogen can be alkylated with a linker, and the hydroxyl group can be functionalized to modulate the compound's properties.
Conclusion
This compound is a highly valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its stereochemically defined structure and orthogonal functional groups provide a robust platform for the synthesis of complex, biologically active molecules. The protocols detailed in this guide for its enantioselective synthesis, resolution, and derivatization offer researchers a solid foundation for exploring the vast chemical space accessible from this important scaffold. The continued application of this building block is expected to lead to the discovery of novel therapeutics for a range of diseases.
References
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Synthetic Routes to Analgesic Compounds Using Piperidine Derivatives: Application Notes and Protocols
Introduction: The Piperidine Scaffold in Analgesia
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of potent analgesic agents.[1][2][3] Its conformational flexibility allows it to adopt low-energy chair and boat conformations, enabling optimal interactions with opioid receptors, primarily the mu (µ)-opioid receptor, which is central to mediating analgesia.[1][4] This structural motif is present in a wide array of clinically significant analgesics, from the foundational pethidine to the highly potent fentanyl and its analogs.[1][2] The strategic functionalization of the piperidine ring at the 1- and 4-positions has been a highly successful strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles.[5] This guide provides an in-depth exploration of the key synthetic strategies employed to construct these vital therapeutic agents, offering detailed protocols and insights into the chemical logic underpinning these methodologies.
I. The Phenylpiperidine Class: Fentanyl and Its Analogs
Fentanyl, first synthesized by Dr. Paul Janssen in 1960, marked a significant advancement in opioid analgesics, exhibiting potency 50-100 times that of morphine.[6][7] Its successors, such as sufentanil, alfentanil, and remifentanil, offer further refinements in pharmacokinetic and pharmacodynamic properties. The core synthetic challenge lies in the construction of the N-aryl-N-(piperidin-4-yl)propionamide pharmacophore. Several key synthetic routes have been established and refined over the decades.
A. The Janssen Synthesis: A Foundational Approach
The original Janssen synthesis, while historically significant, is a multi-step process that has largely been superseded by more efficient methods.[7][8] However, its study provides valuable insight into the early strategies for constructing the fentanyl scaffold.
Workflow: Janssen Synthesis of Fentanyl
Caption: The classical Janssen synthesis of Fentanyl.
Protocol 1: Janssen Synthesis of Fentanyl (Illustrative)
-
Schiff Base Formation: 1-Benzyl-4-piperidone is condensed with aniline in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to drive the reaction to completion, yielding the corresponding Schiff base.[8]
-
Reduction of the Imine: The resulting imine is reduced to the secondary amine, 1-benzyl-4-anilinopiperidine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[8]
-
Acylation: The secondary amine is then acylated with propionyl chloride or propionic anhydride to introduce the characteristic propanamide group, affording N-(1-benzyl-4-piperidyl)-N-phenylpropanamide.[8][9]
-
Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) to yield the key intermediate, N-phenyl-N-(piperidin-4-yl)propanamide, also known as norfentanyl.[10]
-
N-Alkylation: Finally, norfentanyl is N-alkylated with phenethyl bromide to furnish fentanyl.[10]
B. The Siegfried Method: A More Convergent Route
The Siegfried method offers a more streamlined approach to fentanyl synthesis and is adaptable for the production of various analogs.[7][10] This route strategically builds the N-phenethylpiperidine core first.
Workflow: Siegfried Synthesis of Fentanyl
Caption: A streamlined synthesis of Fentanyl via the Siegfried method.
Protocol 2: Optimized Synthesis of Fentanyl via the Siegfried Route [6][11]
This protocol is based on an optimized three-step synthesis of fentanyl and its analogs.
-
Synthesis of N-Phenethyl-4-piperidone (NPP):
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add a base such as cesium carbonate.
-
Add 2-bromoethylbenzene (phenethyl bromide) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. Upon completion, the mixture is worked up by extraction to yield NPP. This direct alkylation avoids the need for a protecting group strategy.
-
-
Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP):
-
NPP is subjected to reductive amination with aniline.
-
In a flask, combine NPP, aniline, and a mild reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane.
-
Acetic acid can be used as a catalyst.
-
The reaction is typically stirred at room temperature until completion.
-
Purification is achieved through extraction and column chromatography to give pure ANPP.[11]
-
-
Synthesis of Fentanyl:
-
The final step is the acylation of ANPP.
-
Dissolve ANPP in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine or diisopropylethylamine, followed by the slow addition of propionyl chloride.
-
The reaction is usually run at room temperature.
-
After an aqueous workup, fentanyl can be purified by column chromatography or crystallization. This three-step process can provide fentanyl in high yields (73-78%).[6][11]
-
Table 1: Comparison of Fentanyl Synthesis Routes
| Feature | Janssen Method | Siegfried Method | Gupta Method |
| Key Intermediate | Norfentanyl | ANPP | 4-Anilinopiperidine |
| Number of Steps | ~5 | 3 | 2-3 |
| Overall Yield | Moderate | High (73-78%)[6][11] | High (up to 81%)[7] |
| Advantages | Foundational, well-understood | Convergent, high-yielding | One-pot potential, efficient[7] |
| Disadvantages | Lengthy, use of harsh reagents | Requires controlled precursors | Precursors are also controlled |
C. Modern Synthetic Innovations: The Ugi Reaction
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. The Ugi four-component reaction (Ugi-4CR) has been successfully applied to the synthesis of fentanyl analogs, demonstrating the utility of modern synthetic methods in analgesic drug discovery.[12][13][14]
Workflow: Ugi Reaction for Fentanyl Analogs
Caption: Synthesis of Fentanyl analogs using the Ugi-4CR.
The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to form a bis-amide.[13] This approach allows for the rapid generation of a library of analogs by simply varying the four starting components.[12] For example, reacting an N-alkylpiperidone, aniline, propionic acid, and various isocyanides can yield a diverse set of carfentanil amide analogues.[13][15]
II. The Pethidine (Meperidine) Class: Early Synthetic Opioids
Pethidine, also known as meperidine, was one of the first fully synthetic opioids and belongs to the phenylpiperidine class.[16] Its synthesis is a classic example of heterocyclic chemistry and illustrates fundamental organic reactions.
A. Classical Synthesis of Pethidine
The traditional synthesis of pethidine involves the construction of the 4-phenyl-4-cyanopiperidine core, followed by esterification and N-methylation.[16][17]
Workflow: Pethidine Synthesis
Caption: A common synthetic route to Pethidine (Meperidine).
Protocol 3: Synthesis of Pethidine (Meperidine)
-
Piperidine Ring Formation: Benzyl cyanide is reacted with a bis-electrophile such as bis(2-chloroethyl)amine (or a precursor) in the presence of a strong base like sodium amide. This results in a double alkylation of the benzylic carbon, forming the 4-phenyl-4-cyanopiperidine ring.[16][17]
-
N-Methylation (if not already incorporated): If a secondary amine is used in the previous step, the piperidine nitrogen is methylated, typically using a methylating agent like methyl iodide.
-
Nitrile Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid and subsequently esterified in a one-pot reaction by heating with ethanol and a strong acid like sulfuric acid. This yields the final product, pethidine.[16][17]
III. Advanced Analogs: Sufentanil and Remifentanil
The synthesis of more complex fentanyl analogs like sufentanil and remifentanil requires more tailored synthetic strategies to incorporate their unique structural features.
A. Synthesis of Sufentanil
Sufentanil features a thienylethyl group on the piperidine nitrogen and a methoxymethyl group at the 4-position. Its synthesis often starts from precursors similar to those used for fentanyl.[18][19][20]
Protocol 4: Key Steps in Sufentanil Synthesis [21]
-
Intermediate Preparation: A key intermediate is 4-(phenylamino)-4-(hydroxymethyl)piperidine. This can be synthesized from N-protected 4-piperidone derivatives.
-
N-Alkylation: The piperidine nitrogen is alkylated with a 2-(thien-2-yl)ethyl derivative, often a mesylate or halide, to introduce the characteristic side chain.[21]
-
Ether Formation: The hydroxymethyl group is converted to a methoxymethyl ether, typically using a methylating agent under basic conditions.
-
Acylation: The final step is the acylation of the anilino nitrogen with propionyl chloride to yield sufentanil.
B. Synthesis of Remifentanil
Remifentanil is an ultra-short-acting opioid due to the presence of a labile ester group, which is rapidly metabolized.[22] Its synthesis requires the introduction of a methyl propanoate moiety on the piperidine nitrogen.
Protocol 5: Synthesis of Remifentanil via Michael Addition [22][23]
-
Precursor Synthesis: The synthesis starts with a precursor similar to norfentanyl but with a 4-carbomethoxy group instead of the anilino nitrogen acylation. This precursor is often derived from a Strecker-type reaction on a protected 4-piperidone.
-
Deprotection: A protecting group on the piperidine nitrogen (e.g., benzyl) is removed by hydrogenolysis.[23]
-
Michael Addition: The deprotected piperidine nitrogen undergoes a Michael addition with methyl acrylate. This key step introduces the metabolically labile methyl propanoate side chain.[22]
-
Final Acylation: The anilino nitrogen is then acylated with propionyl chloride to complete the synthesis of remifentanil.
IV. Structure-Activity Relationships (SAR) and Rational Design
The development of piperidine-based analgesics has been heavily guided by understanding their structure-activity relationships.[5][24]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for potency. An aralkyl group, particularly a phenethyl group, is optimal for high affinity to the µ-opioid receptor.[5]
-
4-Position Substituent: The 4-position of the piperidine ring is crucial for analgesic activity. The N-phenylpropanamide group in fentanyl is a key pharmacophore. Modifications at this position, such as the methoxymethyl group in sufentanil, can further enhance potency.
-
Stereochemistry: For chiral analogs, the stereochemistry at the 3- and 4-positions of the piperidine ring can significantly impact activity and receptor selectivity.[24]
Conclusion
The synthetic routes to piperidine-based analgesics have evolved from lengthy, classical methods to more efficient, convergent, and innovative strategies. The Janssen and Siegfried methods for fentanyl synthesis remain instructive, while modern approaches like multicomponent reactions showcase the ongoing advancements in synthetic organic chemistry. A thorough understanding of these synthetic pathways, coupled with insights from structure-activity relationships, is essential for researchers and drug development professionals working to create safer and more effective analgesic therapies. The protocols and workflows detailed in this guide provide a solid foundation for the practical synthesis and further exploration of this critical class of compounds.
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Application Notes & Protocols: Strategic Incorporation of Methyl 4-hydroxypiperidine-2-carboxylate into Peptide Scaffolds
Introduction
Peptidomimetics are at the forefront of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. Methyl 4-hydroxypiperidine-2-carboxylate, a heterocyclic building block, serves as a valuable scaffold in this endeavor.[2][3][4] Its rigid piperidine ring can enforce specific backbone geometries, while the hydroxyl group provides a handle for further functionalization, enhancing solubility and target interactions.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into peptide scaffolds using solid-phase peptide synthesis (SPPS). The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
PART 1: Foundational Principles for Incorporation
The successful integration of this compound into a growing peptide chain hinges on a strategic approach to protecting groups and coupling conditions. This non-canonical amino acid presents unique challenges due to its secondary amine and the presence of a hydroxyl group, necessitating careful consideration to avoid side reactions and ensure high coupling efficiency.
Protecting Group Strategy: An Orthogonal Approach
The protection of reactive functionalities is a cornerstone of peptide chemistry, preventing unwanted side reactions.[5][6] For this compound, a robust and orthogonal protecting group strategy is paramount.
-
N-α-Protection: The secondary amine of the piperidine ring must be protected to enable stepwise peptide elongation. The most common and effective protecting groups in modern SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[7][8]
-
Fmoc Strategy (Recommended): The Fmoc group is favored for its mild deprotection conditions (typically 20% piperidine in DMF), which are compatible with a wide range of acid-labile side-chain protecting groups.[8][9] This orthogonality is crucial for preserving the integrity of the final peptide.
-
Boc Strategy: While a viable alternative, the Boc strategy requires strong acids like trifluoroacetic acid (TFA) for deprotection in each cycle. The final cleavage from the resin often employs hazardous reagents like hydrogen fluoride (HF).[10]
-
-
Side-Chain Hydroxyl Protection: The 4-hydroxyl group is a secondary alcohol and may require protection to prevent O-acylation during coupling steps, especially with highly reactive coupling agents.
-
tert-Butyl (tBu) Group: This is the most common protecting group for hydroxyl functionalities in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA cocktail.[8]
-
Therefore, the recommended building block for incorporation is N-α-Fmoc-4-O-tBu-piperidine-2-carboxylic acid . The methyl ester of the starting material will be hydrolyzed during the synthesis of this protected amino acid derivative.
Coupling Reagents: Overcoming Steric Hindrance
This compound is a sterically hindered amino acid.[11][12] Efficiently forming a peptide bond with this building block requires highly effective coupling reagents.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[13] They react with the carboxylic acid to form a highly reactive acyl-uronium species, which readily acylates the free N-terminus of the growing peptide chain. HATU is often considered superior for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding active ester.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that forms a reactive phosphonium ester.[13] It is known for its high reactivity and is a suitable choice for incorporating hindered residues.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Highly reactive, excellent for hindered couplings, low racemization.[13] | Higher cost compared to HBTU/HCTU. |
| HBTU | Uronium/Aminium | Good reactivity, widely used, cost-effective. | May be less effective than HATU for extremely difficult couplings. |
| HCTU | Uronium/Aminium | More reactive than HBTU, good for hindered couplings.[14] | Can cause guanidinylation of the free amine if used in excess. |
| PyBOP | Phosphonium | Strong coupling agent, high chemoselectivity (N-acylation over O-acylation).[13] | Byproducts can sometimes be difficult to remove. |
PART 2: Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of N-α-Fmoc-4-O-tBu-piperidine-2-carboxylic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.
General Workflow for SPPS
The overall process of incorporating the modified piperidine residue follows the standard iterative steps of SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol: Incorporation of the Piperidine Residue
This protocol assumes the synthesis is proceeding on a 0.1 mmol scale using a standard solid support like Rink Amide resin for C-terminal amides or a Wang/trityl-type resin for C-terminal acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-α-Fmoc-4-O-tBu-piperidine-2-carboxylic acid (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 min), followed by DCM (3 x 2 min), and finally DMF (3 x 2 min).
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate the amino acid by dissolving N-α-Fmoc-4-O-tBu-piperidine-2-carboxylic acid (0.3 mmol) and HATU (0.29 mmol) in DMF.
-
Add DIPEA (0.6 mmol) to the solution and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the piperidine residue, a longer coupling time is recommended. A double coupling may be necessary for difficult sequences.
-
-
Monitoring the Coupling:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 2 min) and DCM (3 x 2 min) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Protocol: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tBu group from the hydroxyl moiety.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/H₂O/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5 v/v)
-
CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Cold diethyl ether ((Et)₂O)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[15]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to approximately half its original volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a flask of cold diethyl ether (at least 10-fold excess).
-
-
Isolation and Washing:
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder.
PART 3: Validation and Characterization
Rigorous analytical characterization is essential to confirm the successful incorporation of the this compound residue and to assess the purity of the final peptide.[16][17][18]
Analytical Techniques
Table 2: Recommended Analytical Methods for Peptide Characterization
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification.[16][18] | A major peak corresponding to the target peptide, with purity typically >95% after purification. |
| LC-MS | Identity confirmation and impurity profiling.[17][19] | The observed mass should match the calculated molecular weight of the peptide containing the piperidine residue. |
| MS/MS | Sequence verification.[16] | Fragmentation analysis (b- and y-ions) should confirm the presence and position of the modified piperidine amino acid within the peptide sequence. |
| NMR | Structural analysis (optional).[18] | Can provide detailed information on the conformation of the peptide backbone and the stereochemistry of the incorporated residue. |
Workflow for Peptide Analysis and Purification
Caption: Workflow for the purification and characterization of the final peptide.
Conclusion
The incorporation of this compound into peptide scaffolds is a valuable strategy for developing novel peptidomimetics with enhanced pharmacological properties. By employing a robust orthogonal protecting group strategy, selecting high-efficiency coupling reagents, and following systematic protocols for synthesis and purification, researchers can successfully integrate this constrained amino acid into their target peptides. The detailed application notes and protocols provided herein offer a comprehensive guide to navigate the challenges associated with this process, ensuring the generation of high-quality, well-characterized peptidomimetics for downstream applications in drug discovery and development.
References
- Recent development of peptide coupling reagents in organic synthesis.
- Commonly Used Coupling Reagents in Peptide Synthesis.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Available at: [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. Available at: [Link]
-
Effect of Piperidine on Benzylaspartyl Peptides in Solution and in the Solid Phase - RSC Publishing. Available at: [Link]
-
Effective Structural Characterisation Strategies for Peptides | BioPharmaSpec. Available at: [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - Saurabh Khadse. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC - NIH. Available at: [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchGate. Available at: [Link]
-
Peptide Characterisation Methods and Impurity Detection - Oxford Global. Available at: [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). Available at: [Link]
-
Peptide Characterisation Supporting Peptide Drug Development - Intertek. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]
-
Peptide Characterisation & Analytics. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. Available at: [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications. Available at: [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. Available at: [Link]
-
Peptide release, side-chain deprotection, work-up, and isolation - PubMed. Available at: [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Mastering Protecting Groups in Peptide Synthesis - Pept... - SBS Genetech. Available at: [Link]
-
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem. Available at: [Link]
-
Synthesis of B-Sheet Peptides Incorporating Templates. Available at: [Link]
-
Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Introduction
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a pivotal building block in contemporary medicinal chemistry.[1] Its piperidine framework is a prevalent motif in a multitude of FDA-approved pharmaceuticals, underscoring its significance in drug design and development.[2][3] This compound serves as a critical precursor for synthesizing a diverse range of therapeutic agents, including but not limited to, antagonists for the histamine H3 receptor, which are under investigation for treating neurodegenerative diseases like Alzheimer's.[1] The structural features of this molecule, specifically the hydroxyl and methyl ester functionalities on the piperidine ring, offer versatile points for chemical modification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.[1][3]
This document provides a comprehensive guide for the large-scale synthesis of this compound hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, scalable, and self-validating, with a strong emphasis on the underlying chemical principles and safety considerations essential for industrial production.
Synthetic Strategy Overview
The most direct and atom-economical approach to synthesizing piperidine derivatives is through the catalytic hydrogenation of their corresponding pyridine precursors.[2] This method, while conceptually simple, presents challenges on a large scale, primarily due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[2][3]
The overall synthetic pathway can be broken down into two primary stages:
-
Catalytic Hydrogenation: The reduction of a suitably substituted pyridine to the corresponding piperidine.
-
Esterification and Salt Formation: Conversion of the carboxylic acid on the piperidine ring to its methyl ester, followed by the formation of the hydrochloride salt to enhance stability and ease of handling.
This guide will focus on a scalable process that prioritizes safety, efficiency, and product purity.
Logical Flow of the Synthesis
Caption: Overall synthetic workflow.
Part 1: Large-Scale Catalytic Hydrogenation
The hydrogenation of pyridines is a well-established yet challenging transformation.[4][5] The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yield and selectivity, especially when dealing with functionalized pyridines.[4][5]
Catalyst Selection and Rationale
For the hydrogenation of pyridine rings, heterogeneous catalysts are generally preferred in industrial settings due to their ease of separation and recyclability.[2] Precious metal catalysts, such as those based on platinum, palladium, and rhodium, are highly effective.[2][4][5]
-
Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃): These catalysts have demonstrated high activity for the hydrogenation of a wide variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40°C).[4] This makes them particularly suitable for large-scale operations where safety is a primary concern.
-
Platinum(IV) oxide (PtO₂): This catalyst is also effective, often used in protic solvents like acetic acid, under pressures ranging from 50 to 70 bar.[5]
-
Palladium on Carbon (Pd/C): While widely used, Pd/C often requires the presence of an acidic additive to protonate the pyridine ring, which facilitates reduction.[2]
For this protocol, we will focus on the use of Rhodium(III) oxide (Rh₂O₃) due to its commercial availability, stability, and proven efficacy under relatively mild conditions.[4]
Quantitative Data for Hydrogenation
| Parameter | Value | Rationale |
| Substrate | 4-hydroxy-2-pyridinecarboxylic acid | The direct precursor to the target molecule. |
| Catalyst | Rhodium(III) oxide (Rh₂O₃) | High activity and selectivity under mild conditions.[4] |
| Catalyst Loading | 0.5 - 1.0 mol% | Balances reaction rate with cost-effectiveness.[4] |
| Solvent | 2,2,2-Trifluoroethanol (TFE) or Methanol | TFE has shown excellent results with Rh₂O₃.[4] Methanol is a common, cost-effective alternative. |
| Hydrogen Pressure | 5 - 10 bar | Sufficient for efficient reduction while minimizing safety risks associated with high-pressure systems.[4] |
| Temperature | 40 - 60 °C | Promotes a reasonable reaction rate without significant byproduct formation.[4] |
| Reaction Time | 16 - 24 hours | Typically sufficient for complete conversion. |
Detailed Experimental Protocol: Catalytic Hydrogenation
Safety First: Large-scale hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts.[6][7] All operations must be conducted in a well-ventilated area, preferably in a dedicated high-pressure reactor bay.[8][9] Personnel must be thoroughly trained in handling flammable gases and catalysts and must wear appropriate personal protective equipment (PPE).[8]
Caption: Step-by-step hydrogenation protocol.
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been pressure tested.
-
Charging the Reactor: Charge the reactor with 4-hydroxy-2-pyridinecarboxylic acid and the chosen solvent (TFE or Methanol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Rh₂O₃ catalyst. This is a critical step to prevent exposure of the catalyst to air, which can reduce its activity.
-
Sealing and Purging: Seal the reactor and purge the headspace with nitrogen three times to remove all oxygen.[7]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (5-10 bar). Begin stirring and heat the reaction mixture to 40-60 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and purging with nitrogen) and analyzing them by a suitable method such as HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric.[6] The filter cake should be kept wet with solvent and handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxypiperidine-2-carboxylic acid.
Part 2: Esterification and Hydrochloride Salt Formation
The crude 4-hydroxypiperidine-2-carboxylic acid is then converted to its methyl ester. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[10]
Esterification and Salt Formation Rationale
Thionyl chloride (SOCl₂) is an excellent reagent for this step as it reacts with methanol to in-situ generate HCl, which acts as the catalyst for the esterification.[11] The excess HCl also facilitates the formation of the desired hydrochloride salt in the same pot.
Quantitative Data for Esterification and Salt Formation
| Parameter | Value | Rationale |
| Substrate | Crude 4-hydroxypiperidine-2-carboxylic acid | The product from the hydrogenation step. |
| Reagent | Methanol (MeOH) | Serves as both the reactant and the solvent. |
| Catalyst/Salt Former | Thionyl chloride (SOCl₂) | Efficiently promotes esterification and forms the hydrochloride salt.[11] |
| Reagent Stoichiometry | 1.5 - 2.0 equivalents of SOCl₂ | Ensures complete conversion and salt formation. |
| Temperature | 0 °C to 40 °C | Allows for controlled addition of SOCl₂ and a moderate reaction rate.[11] |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete esterification. |
Detailed Experimental Protocol: Esterification and Salt Formation
-
Dissolution: Dissolve the crude 4-hydroxypiperidine-2-carboxylic acid in methanol in a suitable reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours.[11]
-
Crystallization and Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization of the hydrochloride salt.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold methanol or another suitable solvent like diethyl ether to remove any impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to obtain this compound hydrochloride.
Purification
If necessary, the final product can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for piperidine derivatives.[1]
Analytical Characterization
To ensure the quality of the final product, a comprehensive analytical characterization should be performed:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As a physical constant for identification.
Safety and Handling
-
Hydrogen: A highly flammable gas that forms explosive mixtures with air.[7]
-
Rhodium Catalyst: Can be pyrophoric, especially after use.[6] Handle in an inert atmosphere and keep the used catalyst wet.
-
Thionyl Chloride: A corrosive and toxic liquid that reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Solvents: Methanol and TFE are flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The large-scale synthesis of this compound hydrochloride is a multi-step process that requires careful planning and execution. The protocols outlined in this document, centered around a robust catalytic hydrogenation and an efficient esterification/salt formation, provide a reliable pathway for producing this valuable pharmaceutical intermediate. By adhering to the principles of scientific integrity, prioritizing safety, and employing rigorous analytical techniques, researchers and drug development professionals can confidently scale up the production of this critical building block.
References
-
de la Torre, A., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Smith, C. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2019). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Shida, N., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. [Link]
-
H.E.L Group. (2023). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
- Google Patents. (1995). WO1997023213A1 - Process for production of piperidine derivatives.
-
HTF Market Intelligence. (2024). Know Pharmaceutical Grade Piperidine Derivatives Industry Outlook. Retrieved from [Link]
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Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
ResearchGate. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. (2006). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (2012). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Chemistry LibreTexts. (2021). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
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Application Notes and Protocols: Reaction Conditions for the Esterification of 4-Hydroxypiperidine-2-Carboxylic Acid
Introduction
4-Hydroxypiperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, combined with its multiple functional groups—a secondary amine, a secondary alcohol, and a carboxylic acid—makes it an attractive starting material for synthesizing a diverse range of complex molecules, including analgesics and neuropsychiatric agents.[1][2][3]
However, the very features that make this molecule versatile also present significant synthetic challenges, particularly for selective esterification. The presence of two additional nucleophilic centers (the amine and hydroxyl groups) necessitates a carefully considered strategy to avoid unwanted side reactions and achieve high yields of the desired ester. Furthermore, like other amino acids, it exists as a zwitterion in solution, which deactivates the carboxyl group towards nucleophilic attack.[4]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the various methodologies for the esterification of 4-hydroxypiperidine-2-carboxylic acid. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and discusses the advantages and limitations of each approach.
The Synthetic Challenge: Chemoselectivity
The primary obstacle in the esterification of 4-hydroxypiperidine-2-carboxylic acid is achieving chemoselectivity. Three functional groups can potentially react under typical esterification conditions:
-
Carboxylic Acid (-COOH): The target for esterification.
-
Secondary Amine (-NH-): A potent nucleophile that can form amides or react with activating agents.
-
Hydroxyl Group (-OH): A nucleophile that can compete with the external alcohol, potentially leading to lactonization or other side reactions.
A successful protocol must therefore either leverage inherent reactivity differences under specific conditions or employ a protection-deprotection strategy to temporarily mask the reactive amine and/or hydroxyl groups.[5][6]
Method 1: Direct Acid-Catalyzed (Fischer) Esterification
The most direct and atom-economical approach is the Fischer-Speier esterification. This method involves heating the substrate in a large excess of the desired alcohol, which acts as both the solvent and a reactant. A strong acid catalyst is required to protonate the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[7][8][9]
Mechanistic Principle
The reaction is an equilibrium process.[9] Using the alcohol in large excess shifts the equilibrium toward the products, as dictated by Le Châtelier's principle.[10][11] The strong acid catalyst (e.g., H₂SO₄ or HCl) serves a dual purpose: it activates the carbonyl group and protonates the secondary amine, converting it into an unreactive ammonium salt, thus providing in situ protection.
Caption: Simplified workflow of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in anhydrous methanol (20-30 mL per gram of starting material). Cool the flask in an ice bath (0 °C).
-
Catalysis: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.5-2.0 eq) or introduce anhydrous hydrogen chloride (HCl) gas until the solution is saturated. Alternatively, acetyl chloride (2.0 eq) can be added dropwise to the cold methanol to generate HCl in situ.[10]
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Isolation: The crude product, typically the hydrochloride or sulfate salt, can often be precipitated by adding cold diethyl ether to the concentrated residue.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization or column chromatography on silica gel may be necessary if impurities are present. The free ester can be obtained by careful neutralization with a base like saturated sodium bicarbonate solution followed by extraction into an organic solvent (e.g., ethyl acetate or dichloromethane).[12]
Method 2: Esterification via Thionyl Chloride
For a more rapid and irreversible reaction, the carboxylic acid can be activated using thionyl chloride (SOCl₂). This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol. This method is particularly effective when using the alcohol as the solvent.
Mechanistic Principle
Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. The in situ generated HCl protonates the piperidine nitrogen, preventing it from interfering. The alcohol, acting as the solvent, then immediately reacts with the acyl chloride to yield the final ester product.
Experimental Protocol: Synthesis of Ethyl 4-hydroxypiperidine-2-carboxylate Hydrochloride
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (20 mL per gram).
-
Reagent Addition: Cool the suspension to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Activation: Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature and remove the excess ethanol and volatile byproducts under reduced pressure.
-
Purification: The resulting solid residue (the hydrochloride salt of the ester) can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield the product.
Method 3: Protection-Esterification-Deprotection Strategy
For complex syntheses, or when milder conditions are required to preserve sensitive functional groups, a protecting group strategy is the most robust and reliable approach.[5] This involves temporarily masking the reactive secondary amine, performing the esterification, and then removing the protecting group. The most common N-protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[13]
Caption: Workflow for the protecting group-based esterification.
Experimental Protocol: Boc-Protected Esterification
Part A: N-Boc Protection
-
Dissolution: Dissolve 4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 1,4-dioxane dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl or potassium bisulfate (KHSO₄). Extract the N-Boc protected acid with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid.
Part B: Esterification using a Coupling Agent
-
Setup: Dissolve the N-Boc protected acid (1.0 eq), the desired alcohol (e.g., methanol, 1.5 eq), and a catalyst such as N,N'-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling: Cool the solution to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or a uronium-based agent like TBTU (1.1 eq).[14]
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.
-
Workup: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with the reaction solvent and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected ester.[13][15]
Part C: N-Deprotection
-
Cleavage: Dissolve the purified N-Boc protected ester in a suitable solvent (e.g., DCM, ethyl acetate, or 1,4-dioxane).
-
Acidolysis: Add an excess of a strong acid. A 4 M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.
-
Reaction: Stir the solution at room temperature for 1-4 hours.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue is the hydrochloride or trifluoroacetate salt of the desired ester. It can be further purified by trituration with ether or recrystallization.
Comparative Summary of Methods
| Feature | Method 1: Fischer Esterification | Method 2: Thionyl Chloride | Method 3: Protecting Group Strategy |
| Principle | Acid-catalyzed equilibrium | Conversion to acyl chloride | Masking of reactive groups |
| Catalyst/Reagent | H₂SO₄, HCl (catalytic) | SOCl₂ (stoichiometric) | Coupling agents (DCC, TBTU), (Boc)₂O |
| Conditions | High temp (reflux) | Low to high temp | Mild (0 °C to RT) |
| Reaction Time | 4-12 hours | 2-6 hours | 4-16 hours (esterification step) |
| Advantages | Atom economical, inexpensive reagents | High yield, irreversible, fast | High selectivity, mild conditions, broad scope |
| Disadvantages | Harsh conditions, equilibrium-limited | Hazardous reagents (SOCl₂), corrosive byproducts | Multi-step, lower overall yield, higher cost |
| Best Suited For | Large-scale synthesis of simple esters | When high reactivity is needed and substrate is robust | Complex, sensitive substrates; high purity required |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Fischer) | Insufficient catalyst; water present in reagents; reaction not at equilibrium. | Ensure anhydrous alcohol is used. Add more catalyst. Increase reflux time. Consider a Dean-Stark trap to remove water.[9] |
| Formation of Side Products | Reaction temperature too high; competing reactions (e.g., intermolecular amide formation). | Lower the reaction temperature. Use a protecting group strategy to prevent side reactions of the amine or hydroxyl group. |
| Incomplete Boc-Deprotection | Insufficient acid or reaction time; steric hindrance. | Increase concentration of TFA/HCl. Increase reaction time. Ensure no base is present to quench the acid. |
| Difficult Purification | Product is highly polar or water-soluble as a salt. | Use reverse-phase chromatography. Convert the salt to the free base before purification on silica gel. Consider derivatization to a less polar form. |
Conclusion
The esterification of 4-hydroxypiperidine-2-carboxylic acid is a non-trivial transformation that requires careful consideration of chemoselectivity.
-
Direct Fischer Esterification offers a straightforward, atom-economical route suitable for robust, large-scale syntheses where harsh conditions are tolerable.
-
The Thionyl Chloride Method provides a faster, high-yielding alternative but involves hazardous reagents.
-
The Protecting Group Strategy , particularly with N-Boc protection, stands as the most versatile and reliable method for ensuring high selectivity and purity, making it the gold standard in the context of multi-step, complex drug discovery programs.
The choice of method should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and the desired purity of the final product.
References
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PrepChem. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Available at: [Link]
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. Available at: [Link]
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Oxford Academic. Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. J. Org. Chem. Available at: [Link]
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RSC Publishing. Protecting-group-free synthesis of hydroxyesters from amino alcohols. Org. Biomol. Chem. Available at: [Link]
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ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. J. Am. Soc. Mass Spectrom. Available at: [Link]
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ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Available at: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
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Pearson. Reactions of Amino Acids: Esterification. Available at: [Link]
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NIH National Library of Medicine. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Available at: [Link]
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Evobiotec. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. Available at: [Link]
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Chemistry LibreTexts. Reactions of Amino Acids. Available at: [Link]
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University of Wisconsin-Madison. Protecting Groups. Available at: [Link]
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Wikipedia. Protecting group. Available at: [Link]
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Chemistry LibreTexts. Protection of Hydroxyl Groups. Available at: [Link]
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Organic Chemistry Portal. Protective Groups. Available at: [Link]
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Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. Available at: [Link]
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AK Lectures. Acylation and Esterification of Amino Acids. Available at: [Link]
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Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]
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ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]
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University of Toronto. Fischer Esterification Lab Manual. Available at: [Link]
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
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Wikipedia. Fischer–Speier esterification. Available at: [Link]
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ResearchGate. Ring‐Opening Amino Esterification of Cyclic Ketones to Access Distal Amino Acid Derivatives. Available at: [Link]
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Chemistry Steps. Fischer Esterification. Available at: [Link]
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Interchim. (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. Available at: [Link]
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
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Application Notes and Protocols for Heterocyclic Library Synthesis using Methyl 4-hydroxypiperidine-2-carboxylate
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that can engage with biological targets. This makes the piperidine scaffold a "privileged structure" in medicinal chemistry, serving as a foundational template for the development of novel therapeutics across a wide range of disease areas, including neurodegenerative disorders, oncology, and infectious diseases.[3][4]
Methyl 4-hydroxypiperidine-2-carboxylate is a particularly attractive starting material for diversity-oriented synthesis (DOS) of heterocyclic libraries. It possesses three distinct points of functionalization: a secondary amine, a secondary hydroxyl group, and a methyl ester. The cis-relationship between the substituents on the piperidine ring provides a defined stereochemical starting point, which is crucial for generating libraries of compounds with specific spatial arrangements. This guide provides detailed protocols and scientific rationale for the strategic functionalization of this versatile building block.
Strategic Overview for Library Synthesis
The synthetic strategy for creating a diverse library from this compound hinges on the selective and sequential functionalization of its three reactive sites. A common and logical workflow involves the initial protection of the piperidine nitrogen, which then allows for the differential modification of the hydroxyl and ester groups. This overarching strategy is depicted below.
Caption: General workflow for library synthesis.
Part 1: Protection of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a nucleophilic and basic center that will readily react under many of the conditions used to modify the hydroxyl and ester functionalities. Therefore, the first step in a divergent synthetic approach is typically the protection of this nitrogen. The choice of protecting group is critical and should be guided by its stability to subsequent reaction conditions and the orthogonality of its removal.
N-Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability to a broad range of reagents and its facile removal under acidic conditions.[5]
Protocol 1: N-Boc Protection of this compound
-
Rationale: This protocol utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source and a mild base, such as potassium carbonate, in a protic solvent. The base deprotonates the ammonium salt of the starting material (if it is a hydrochloride salt) or facilitates the reaction of the free amine.
-
Materials:
-
This compound (hydrochloride) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol (MeOH)
-
Petroleum ether
-
-
Procedure:
-
To a solution of this compound hydrochloride in methanol, add potassium carbonate and stir for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the mixture.[6]
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[6]
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Add petroleum ether to the residue and cool to induce crystallization.[6]
-
Collect the white crystalline product, N-Boc-methyl 4-hydroxypiperidine-2-carboxylate, by filtration.
-
N-Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group offers an orthogonal protection strategy to the Boc group, as it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.[7] This is particularly useful if acid-sensitive functional groups are to be introduced in subsequent steps.
Protocol 2: N-Cbz Protection of this compound
-
Rationale: This protocol employs benzyl chloroformate (Cbz-Cl) as the protecting group source in the presence of a base to neutralize the HCl generated during the reaction. A biphasic solvent system can be used to facilitate the reaction and workup.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add benzyl chloroformate dropwise over 10-15 minutes, maintaining the temperature below 5 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[7]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-methyl 4-hydroxypiperidine-2-carboxylate.
-
Part 2: Diversification at the C4-Hydroxyl Group
With the piperidine nitrogen protected, the C4-hydroxyl group can be selectively functionalized. Key reactions for diversification at this position include O-alkylation and O-acylation.
O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the stereospecific conversion of a secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[8] This is particularly valuable as it allows access to the trans-diastereomer from the cis-starting material.
Protocol 3: O-Alkylation of N-Boc-methyl 4-hydroxypiperidine-2-carboxylate
-
Rationale: This reaction proceeds via the activation of the hydroxyl group by a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The activated alcohol is then displaced by a nucleophile (in this case, a phenol or another alcohol) in an Sₙ2 reaction.[5][8]
Caption: Simplified mechanism of the Mitsunobu reaction.
-
Materials:
-
N-Boc-methyl 4-hydroxypiperidine-2-carboxylate (1.0 eq)
-
Phenol or alcohol nucleophile (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-Boc-methyl 4-hydroxypiperidine-2-carboxylate, the phenol/alcohol nucleophile, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired O-alkylated product.
-
Table 1: Representative Nucleophiles for Mitsunobu Reaction
| Nucleophile (R'-OH) | Expected Product | Notes |
| Phenol | O-Aryl ether | Access to biaryl ether structures. |
| 4-Nitrophenol | O-(4-Nitrophenyl) ether | Electron-withdrawing group can increase reactivity. |
| 2-Hydroxy-pyridine | O-Pyridyl ether | Introduces a key pharmacophore. |
| Benzyl alcohol | O-Benzyl ether | Benzyl group can be removed by hydrogenolysis. |
Part 3: Modification of the C2-Ester Group
The methyl ester at the C2 position provides another handle for diversification. It can be reduced to a primary alcohol or converted to an amide, significantly expanding the chemical space of the library.
Reduction of the Ester to a Primary Alcohol
The reduction of the ester to the corresponding primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[9][10]
Protocol 4: Reduction of N-Boc-methyl 4-hydroxypiperidine-2-carboxylate
-
Rationale: LiAlH₄ is a powerful source of hydride ions (H⁻) that can reduce esters to primary alcohols. The reaction proceeds through an aldehyde intermediate which is immediately further reduced.[7][11] Due to the high reactivity of LiAlH₄, the reaction must be carried out in an anhydrous aprotic solvent and quenched carefully. The C4-hydroxyl group will also be deprotonated by LiAlH₄, so an excess of the reducing agent is required.
-
Materials:
-
N-Boc-protected piperidine ester (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the N-Boc-protected piperidine ester in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid.
-
Wash the solid thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the diol product.
-
Amide Bond Formation
Conversion of the ester to an amide introduces a key hydrogen bond donor/acceptor unit and a new vector for diversification. This can be achieved by direct aminolysis or, more commonly, by hydrolysis of the ester to the carboxylic acid followed by amide coupling.
Protocol 5: Amide Coupling of the Corresponding Carboxylic Acid
-
Rationale: This two-step procedure first involves the hydrolysis of the methyl ester to the carboxylic acid. The resulting acid is then activated with a coupling agent and reacted with an amine to form the amide bond. A variety of coupling agents can be used, such as EDC/HOBt or HATU, which are commonly employed in medicinal chemistry to form amides under mild conditions.[12][13]
-
Materials:
-
N-Boc-4-hydroxypiperidine-2-carboxylic acid (obtained from hydrolysis of the methyl ester) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Boc-protected carboxylic acid in anhydrous DCM or DMF.
-
Add the desired amine, followed by HOBt and DIPEA.
-
Cool the mixture to 0 °C and add EDC in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Part 4: Final Diversification at the Piperidine Nitrogen
Once diversification at the C4 and C2 positions is complete, the nitrogen protecting group can be removed to reveal the secondary amine. This site can then be functionalized to complete the library synthesis.
N-Deprotection
-
Boc Deprotection: The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.[14]
-
Cbz Deprotection: The Cbz group is removed by catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) in a solvent such as methanol or ethanol.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reducing agent for this transformation.
Protocol 6: Reductive Amination of the Deprotected Piperidine
-
Rationale: This one-pot reaction is operationally simple and tolerates a wide range of functional groups. The mildness of NaBH(OAc)₃ allows for the selective reduction of the iminium ion in the presence of the carbonyl compound.
-
Materials:
-
Deprotected piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve the piperidine derivative and the aldehyde or ketone in DCM or DCE.
-
Add a catalytic amount of acetic acid if desired (can accelerate iminium ion formation).
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Table 2: Representative Aldehydes for Reductive Amination
| Aldehyde | R-group Introduced | Potential Application/Significance |
| Benzaldehyde | Benzyl | Common substituent, can be removed by hydrogenolysis. |
| 4-Fluorobenzaldehyde | 4-Fluorobenzyl | Fluorine can improve metabolic stability and binding affinity. |
| Pyridine-4-carbaldehyde | 4-Pyridylmethyl | Introduces a basic nitrogen for improved solubility or target interaction. |
| Cyclohexanecarboxaldehyde | Cyclohexylmethyl | Introduces a lipophilic, non-aromatic group. |
Conclusion
This compound is a powerful and versatile building block for the construction of diverse heterocyclic libraries for drug discovery. By employing a strategic combination of protecting group chemistry and robust functionalization reactions such as the Mitsunobu reaction, amide coupling, and reductive amination, researchers can efficiently access a wide range of novel chemical entities from this single, stereochemically defined starting material. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around the privileged piperidine scaffold.
References
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid 38. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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PubMed. (2010). Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect. Retrieved from [Link]
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Lalli, C., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 4-hydroxypiperidine-2-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for the development of novel therapeutics.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from general inquiries to specific troubleshooting for issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant and validated strategies for synthesizing this target molecule. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Catalytic Hydrogenation of a Pyridine Precursor. This is arguably the most direct and atom-economical method.[3] It starts with a commercially available pyridine derivative, such as Methyl 4-hydroxypyridine-2-carboxylate, which is then reduced to the corresponding piperidine. This approach is highly efficient but requires careful control of hydrogenation conditions to avoid side reactions.[3][4]
-
Route B: Esterification of 4-hydroxypiperidine-2-carboxylic acid. This route is employed when the piperidine carboxylic acid is a more accessible starting material.[5] The carboxylic acid is converted to its methyl ester, typically via Fischer esterification or by using more reactive esterification agents like thionyl chloride.[5][6]
Q2: Is an N-protecting group necessary for this synthesis?
Yes, using a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group, is highly recommended, particularly when performing subsequent modifications or to improve handling and solubility in organic solvents.[7]
-
Causality: The piperidine nitrogen is a Lewis base and a nucleophile. During reactions like esterification or other functionalizations, this nitrogen can interfere, leading to side products or catalyst poisoning.[3] The Boc group renders the nitrogen non-nucleophilic, preventing these issues. It is stable under a wide range of conditions but can be removed cleanly under acidic conditions.[7][8]
Q3: What are the best analytical techniques to monitor reaction progress and product purity?
A combination of techniques is essential for reliable monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion by observing the disappearance of the starting material spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of starting material to product and helps identify the mass of the desired product and any significant byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and for assessing its purity. Key shifts to confirm product formation include the disappearance of aromatic protons (from the pyridine precursor) and the appearance of aliphatic protons corresponding to the piperidine ring.
Part 2: Troubleshooting Guide for Synthesis Optimization
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low Yield during Catalytic Hydrogenation of the Pyridine Ring
Q: My hydrogenation of Methyl 4-hydroxypyridine-2-carboxylate is sluggish or results in a low yield. What are the likely causes and how can I fix it?
This is a common issue stemming from catalyst activity, reaction conditions, or substrate stability. Let's break down the potential causes.
Possible Cause A: Catalyst Inactivation or Poisoning
The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison precious metal catalysts.[3]
-
Solution 1: Use an Acidic Additive. Performing the hydrogenation in the presence of an acid (e.g., HCl, TFA) protonates the nitrogen, preventing it from binding to and deactivating the catalyst surface.[3][9]
-
Solution 2: Increase Catalyst Loading. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can compensate for the deactivated sites. However, this should be a secondary option due to cost.
-
Solution 3: Choose a Robust Catalyst. While Palladium on Carbon (Pd/C) is common, Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂) can be more effective and less prone to poisoning under certain conditions.[2]
Possible Cause B: Sub-optimal Reaction Conditions
The aromaticity of the pyridine ring requires sufficient energy to overcome.
-
Solution 1: Optimize Hydrogen Pressure. Ensure the reaction is performed under adequate hydrogen pressure. Typical pressures range from 50 psi to 500 psi (approx. 3.5 to 35 bar). Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[4]
-
Solution 2: Adjust Temperature. While some modern catalysts work at room temperature, moderate heating (40-60°C) can significantly improve reaction kinetics.[2][3] Be cautious, as excessive heat can promote side reactions like hydrogenolysis.
-
Solution 3: Ensure Efficient Stirring. The reaction is heterogeneous (solid catalyst, liquid substrate). Vigorous stirring is critical to ensure proper mixing and mass transfer of hydrogen to the catalyst surface.
Data Summary: Comparison of Hydrogenation Catalysts
| Catalyst | Typical Loading (mol%) | Pressure (bar) | Temperature (°C) | Solvent | Notes |
| 10% Pd/C | 5 - 10 | 4 - 70 | 25 - 60 | Methanol, Ethanol, Acetic Acid | Widely used; may require acidic additive.[3] |
| PtO₂ (Adams' cat.) | 1 - 5 | 3 - 5 | 25 | Ethanol, Acetic Acid | Highly active; can sometimes lead to over-reduction. |
| Rh/C or Rh₂O₃ | 0.5 - 2 | 5 - 50 | 25 - 40 | Methanol, TFE | Excellent activity under mild conditions, good functional group tolerance.[2] |
| Iridium Complexes | 1 - 4 | 50 - 80 | 25 - 80 | Methanol, DCM | Robust for complex substrates, high functional group tolerance.[10] |
Troubleshooting Workflow: Low Hydrogenation Yield
Below is a decision-making diagram to systematically troubleshoot low yields in the hydrogenation step.
Caption: Troubleshooting Decision Tree for Low Hydrogenation Yield.
Issue 2: Incomplete Reaction or Low Yield during Esterification
Q: I am trying to esterify 4-hydroxypiperidine-2-carboxylic acid with methanol, but the conversion is low. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.[6]
-
Solution 1: Use a Large Excess of Alcohol. The most straightforward method is to use methanol as the reaction solvent. Its large molar excess (often >20 equivalents) drives the equilibrium forward according to Le Châtelier's principle.[6]
-
Solution 2: Use a Stronger Acid Catalyst or Activating Agent. While sulfuric acid (H₂SO₄) is a common catalyst, it may not be sufficient. Using thionyl chloride (SOCl₂) is a highly effective alternative.[11] SOCl₂ reacts with methanol to form HCl in situ (the catalyst) and methyl sulfite. It also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly attacked by methanol. This makes the reaction essentially irreversible.
-
Solution 3: Remove Water. For a classic Fischer esterification, removing the water byproduct as it forms will shift the equilibrium. While a Dean-Stark apparatus is common for higher-boiling solvents, for methanol, the addition of a dehydrating agent like molecular sieves can be effective.
Issue 3: Formation of Side Products
Q: I'm observing unexpected impurities in my final product. What are the common side reactions and how can they be minimized?
Side product formation is typically related to over-reduction, incomplete protection, or stereochemical issues.
-
Side Product 1: Dehydroxylated Product (Methyl piperidine-2-carboxylate). This results from hydrogenolysis of the C-O bond at the 4-position.
-
Cause: Overly harsh reaction conditions (high temperature, high pressure) or a highly active catalyst (like Pd/C in the presence of strong acid).
-
Solution: Switch to a milder catalyst such as Rhodium on carbon (Rh/C).[2] Reduce the reaction temperature and pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Side Product 2: Diastereomers (cis vs. trans). The hydrogenation of the substituted pyridine ring can lead to a mixture of diastereomers.
-
Cause: The stereochemical outcome is influenced by the catalyst and how the substrate adsorbs to its surface. Typically, catalytic hydrogenation of substituted pyridines delivers the cis isomer as the major product.[12]
-
Solution: If the trans isomer is desired, a common strategy is to isolate the major cis product and perform a base-mediated epimerization at the C2 position.[12] Alternatively, screening different catalytic systems (heterogeneous vs. homogeneous) may favor the desired isomer.[3][10]
-
Diagram of Potential Side Reactions
Caption: Common Side Reaction Pathway in Hydrogenation.
Part 3: Key Experimental Protocols
Here are step-by-step protocols for the key transformations. Note: These are generalized procedures and may require optimization for your specific substrate and scale. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Catalytic Hydrogenation using Pd/C with an Acidic Additive
-
Vessel Preparation: To a hydrogenation vessel, add Methyl 4-hydroxypyridine-2-carboxylate (1.0 eq).
-
Solvent and Catalyst Addition: Add methanol (approx. 0.1 M concentration) followed by concentrated HCl (1.1 eq). Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate).
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar / ~70 psi).[3]
-
Reaction: Stir the mixture vigorously at 40°C for 16-24 hours.[3] Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be obtained as its hydrochloride salt. It can be purified further or used directly.
Protocol 2: Esterification using Thionyl Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe.[11] The reaction is exothermic and will evolve HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 2-4 hours, or until TLC/LC-MS analysis indicates full conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure to remove excess methanol and SOCl₂.
-
Isolation: The crude product, this compound hydrochloride, can be purified by recrystallization (e.g., from an ethanol/ether mixture) or by silica gel chromatography after neutralization. To neutralize, dissolve the crude salt in water, cool in an ice bath, and carefully add a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[11]
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Technical Support Center: Purification of Crude Methyl 4-hydroxypiperidine-2-carboxylate
Welcome to the technical support center for the purification of crude Methyl 4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the purification of this versatile synthetic intermediate.
This compound is a key building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting neurodegenerative diseases.[1] Its purity is paramount for the reliability and reproducibility of downstream applications.[1] This guide provides practical, field-proven insights to help you achieve the desired purity for your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, presented in a question-and-answer format.
Question: My purified product is a yellowish oil or discolored solid. What is the likely cause and how can I fix it?
Answer: A yellow tint often indicates the presence of oxidation products, a common issue with piperidine derivatives.[2] It could also be due to residual solvents or other chromophoric impurities from the synthesis.
Troubleshooting Steps:
-
Assess Purity: Before proceeding, analyze the product's purity using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at λ = 210–230 nm) to understand the impurity profile.[1]
-
Charcoal Treatment: If the discoloration is due to minor, colored impurities, a charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can reduce your yield by adsorbing the desired product.[3]
-
Re-purification: If significant impurities are detected, a second purification step is recommended. If you initially used recrystallization, consider column chromatography, or vice-versa.
Question: I'm seeing poor separation and overlapping peaks during column chromatography. What should I do?
Answer: Poor separation in column chromatography is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase.[4]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems. An ideal system will give your target compound a retention factor (Rf) of approximately 0.3.[2] For piperidine derivatives, mixtures of ethyl acetate/hexane or dichloromethane/methanol are common eluents.[1][2]
-
Adjust Polarity: If your compound is moving too slowly (low Rf), increase the eluent's polarity. Conversely, if it's moving too quickly (high Rf), decrease the polarity.[4]
-
Additive for Basic Compounds: Since this compound is a basic compound, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can significantly reduce peak tailing and improve separation.[2]
-
-
Check for Compound Stability: Verify that your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred.[5] If it's unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[5]
Question: My compound won't crystallize and remains an oil. What are the possible reasons and solutions?
Answer: The failure of a compound to crystallize, or "oiling out," is a common issue in recrystallization. This can be caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[4]
Troubleshooting Steps:
-
Induce Crystallization:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[4]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.[4]
-
-
Address Impurities: If the above methods fail, impurities may be the culprit. Consider a preliminary purification step, such as passing the crude product through a small plug of silica gel, before attempting recrystallization again.[4]
Question: My yield after recrystallization is very low. How can I improve it?
Answer: A low yield from recrystallization can be due to several factors, primarily using too much solvent or the compound having significant solubility in the cold solvent.[3][4]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[3][6]
-
Recover from Mother Liquor: After filtering your crystals, you can often recover more product from the filtrate (mother liquor). Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. This second crop may require another recrystallization to achieve the desired purity.[4]
-
Optimize Solvent Choice: If your compound is too soluble in the chosen solvent even when cold, you may need to select a different solvent or a solvent mixture where the solubility difference between hot and cold is more pronounced.[6]
Purification Workflow Diagram
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-hydroxypiperidine-2-carboxylic acid, residual solvents from the reaction or workup (e.g., methanol, ethanol), byproducts from side reactions, and water.[2] The specific impurities will depend on the synthetic route used.[1]
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the physical state of your crude product and the nature of the impurities.[4]
-
Recrystallization is ideal for solid compounds with a significant difference in solubility between the desired product and the impurities in a given solvent.[4] It is often a more scalable and cost-effective method.
-
Column chromatography is more suitable for oils or for separating compounds with similar polarities.[4][5] It offers higher resolution for complex mixtures.
Q3: What analytical techniques should I use to assess the purity of the final product?
A3: A combination of techniques is recommended to ensure high purity.[1]
-
HPLC: To determine the percentage purity.[1]
-
NMR (Nuclear Magnetic Resonance): To confirm the structure and identify any structural impurities.
-
MS (Mass Spectrometry): To confirm the molecular weight.
-
Karl Fischer Titration: To quantify the water content, which should ideally be less than 0.5%.[1]
-
TGA (Thermogravimetric Analysis): To detect residual solvents.[1]
Q4: Can I use distillation for purification?
A4: Distillation is generally used for purifying liquids based on differences in boiling points.[2] While some piperidine derivatives can be distilled, this compound is a solid at room temperature, making distillation an unsuitable primary purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude this compound that is a solid. A common solvent system for similar piperidine derivatives is an ethanol/water mixture.[1]
Step-by-Step Methodology:
-
Solvent Selection: Begin by determining the optimal solvent or solvent mixture through small-scale solubility tests. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[6] Slow cooling is crucial to prevent the trapping of impurities.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is suitable for crude product that is an oil or a solid with impurities that are difficult to remove by recrystallization.
Step-by-Step Methodology:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Add ~1% triethylamine to the eluent to prevent peak tailing.[2]
-
The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles. .
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Data Summary Table
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective, good for removing bulk impurities. | Not suitable for oils, can have lower yields if not optimized. |
| Column Chromatography | >99% | High resolution, suitable for oils and complex mixtures. | More time-consuming, uses larger volumes of solvent, less scalable. |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Methyl 4-hydroxypiperidine-2-carboxyl
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
Sources
Technical Support Center: Stereoselective Synthesis of 4-Hydroxypiperidine Esters
Welcome to the technical support center for the stereoselective synthesis of 4-hydroxypiperidine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information is structured to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective reduction of an N-protected 4-piperidone is yielding a nearly 1:1 mixture of cis and trans isomers. What are the primary factors influencing stereoselectivity?
A1: Achieving high diastereoselectivity in the reduction of 4-piperidones is a common challenge. The stereochemical outcome is primarily governed by the interplay of steric and electronic factors, which are influenced by the choice of reducing agent, the nature of the N-protecting group, and the substituents on the piperidine ring.
-
Reducing Agent: Bulky hydride reagents, such as L-Selectride® or K-Selectride®, tend to approach the carbonyl from the less sterically hindered face, leading to axial attack and the formation of the equatorial alcohol (trans isomer with respect to a C3 substituent). Conversely, smaller hydride reagents like sodium borohydride (NaBH₄) can exhibit less selectivity, sometimes favoring equatorial attack to yield the axial alcohol (cis isomer), especially in the presence of certain ring conformations or substituents.[1]
-
N-Protecting Group: The size and nature of the protecting group on the piperidine nitrogen are crucial.[2] A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly influence the conformational equilibrium of the ring, thereby directing the approach of the hydride reagent.[3] For instance, a large N-substituent can favor a chair conformation that exposes one face of the carbonyl over the other.
-
Ring Substituents: Other substituents on the piperidine ring, particularly at the C2, C3, C5, and C6 positions, will have a profound steric and electronic influence on the trajectory of the incoming hydride.[1] For example, an adjacent electron-withdrawing group can influence the transition state energy of the hydride attack.[1]
Q2: I am struggling with low yields in my aza-Prins cyclization to form the 4-hydroxypiperidine core. What are common causes for poor reaction efficiency?
A2: The aza-Prins cyclization is a powerful tool for constructing 4-hydroxypiperidine rings, but its efficiency can be sensitive to several factors.[4][5] Low yields often stem from issues with the starting materials, reaction conditions, or competing side reactions.
-
Substrate Quality: The purity of the homoallylic amine and the aldehyde is paramount. Impurities can poison the catalyst or lead to undesired side products.
-
Catalyst Choice and Loading: The choice of Lewis or Brønsted acid catalyst is critical. Common catalysts include phosphomolybdic acid.[4] The catalyst loading needs to be optimized; too little may result in an incomplete reaction, while too much can lead to decomposition of starting materials or products.
-
Solvent and Temperature: The reaction is sensitive to the solvent system and temperature. Some protocols may even utilize water-based systems.[4] It is crucial to adhere to the recommended conditions for your specific substrates. Temperature control is also vital, as higher temperatures can sometimes mitigate certain issues but may also promote side reactions.[4]
Q3: How do I choose the most appropriate N-protecting group for my synthesis, and what are the potential pitfalls during deprotection?
A3: The choice of an N-protecting group is a strategic decision that impacts the entire synthetic route.[6] The ideal protecting group should be stable to the reaction conditions of subsequent steps while being readily removable under conditions that do not compromise the integrity of the final molecule.[7]
| Protecting Group | Common Deprotection Conditions | Potential Issues |
| Boc (tert-butoxycarbonyl) | Strong acids (e.g., TFA, HCl in dioxane)[8] | Acid-labile functional groups elsewhere in the molecule may be cleaved. |
| Cbz (benzyloxycarbonyl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[6] | Other reducible functional groups (e.g., alkenes, alkynes, nitro groups) will also be reduced. The catalyst can sometimes be difficult to remove completely. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine in DMF)[6][7] | Base-sensitive functional groups (e.g., esters) may be cleaved. |
It is essential to consider the orthogonality of your protecting group strategy, especially in multi-step syntheses where other protecting groups may be present.[6]
Troubleshooting Guides
Problem 1: Poor Enantioselectivity in Asymmetric Hydrogenation of N-Protected 4-Piperidones
Symptoms:
-
The enantiomeric excess (ee) of the desired 4-hydroxypiperidine ester is low, as determined by chiral HPLC or NMR analysis.
-
The reaction produces a nearly racemic mixture.
Potential Causes & Solutions:
-
Sub-optimal Catalyst/Ligand Combination: The choice of the chiral catalyst and ligand is the most critical factor in asymmetric hydrogenation.[9]
-
Impurities in the Substrate or Solvent: Trace impurities can poison the catalyst, leading to a loss of enantioselectivity.
-
Solution: Ensure the 4-piperidone substrate is highly pure. Recrystallize or chromatograph if necessary. Use freshly distilled, anhydrous, and degassed solvents.
-
-
Incorrect Reaction Conditions: Hydrogen pressure, temperature, and reaction time can all influence the enantioselectivity.
-
Solution: Systematically optimize the reaction parameters. Higher pressures can sometimes improve both rate and enantioselectivity, but this is system-dependent. Monitor the reaction progress to avoid over-reduction or side reactions.
-
Experimental Protocol: Screening of Catalysts for Asymmetric Hydrogenation
-
Preparation: In a glovebox, add the N-protected 4-piperidone substrate (1.0 equiv) to a reaction vessel.
-
Catalyst Loading: In separate vials, pre-mix the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 mol%) in the reaction solvent (e.g., methanol) and allow to stir for 15-30 minutes.
-
Reaction Setup: Add the catalyst solution to the reaction vessel. Seal the vessel and transfer it to an autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3-5 cycles). Pressurize to the desired pressure (e.g., 10-50 atm) and stir at the desired temperature (e.g., 25-50 °C).
-
Workup and Analysis: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the autoclave. Concentrate the reaction mixture and analyze the enantiomeric excess of the product by chiral HPLC.
Problem 2: Difficulty in Separating Diastereomers of 4-Hydroxypiperidine Esters
Symptoms:
-
Co-elution of cis and trans diastereomers during column chromatography.
-
Broad or overlapping peaks in HPLC analysis.
Potential Causes & Solutions:
-
Insufficient Resolution on Silica Gel: The polarity difference between the diastereomers may be too small for effective separation on standard silica gel.
-
Solution:
-
Solvent System Optimization: Methodically screen a range of solvent systems with varying polarities for column chromatography. A shallow gradient can sometimes improve separation.
-
Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase silica (C18), which may offer different selectivity.
-
Preparative HPLC: For difficult separations, preparative HPLC with a suitable chiral or achiral column is often the most effective method.[11]
-
-
-
Derivatization to Enhance Separability: The hydroxyl group offers a handle for derivatization to create new compounds with larger differences in physical properties.
-
Solution: Temporarily protect the hydroxyl group (e.g., as an acetate or silyl ether). The resulting diastereomeric derivatives may be more easily separable by chromatography. The protecting group can then be removed in a subsequent step.
-
Logical Workflow for Troubleshooting Diastereomer Separation
Caption: Decision workflow for resolving poor diastereomer separation.
Problem 3: Epimerization at C3 during Esterification or Subsequent Reactions
Symptoms:
-
Loss of stereochemical integrity at the carbon adjacent to the ester group.
-
Formation of an undesired diastereomer.
Potential Causes & Solutions:
-
Basic Reaction Conditions: The α-proton to the ester carbonyl is acidic and can be removed by a base, leading to enolization and subsequent epimerization.
-
Solution:
-
Use Non-basic Conditions: Whenever possible, employ neutral or acidic conditions for subsequent reactions. For example, use DCC/DMAP for esterifications at or below room temperature.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) at low temperatures to minimize the risk of deprotonation.
-
-
-
Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
-
Solution: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. Monitor reactions closely to avoid unnecessarily long reaction times at elevated temperatures.
-
Reaction Pathway Illustrating Epimerization
Caption: Base-mediated epimerization at C3 via an enolate intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd.
- MDPI.
- Benchchem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- ResearchGate.
- DigitalNZ. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction | Record.
- RSC Publishing. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry.
- Benchchem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PubMed. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- Thieme Connect. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction.
- PubMed.
- Wikipedia.
- ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
- Journal of the American Chemical Society.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Synthesis of Piperidine Derivatives
Welcome to the Technical support center dedicated to the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals.[1][2] However, its synthesis is often accompanied by challenging side reactions that can impact yield, purity, and scalability. This resource, structured in a question-and-answer format, offers practical, field-proven insights to help you anticipate, prevent, and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during the synthesis of piperidine derivatives?
A1: Several side reactions are prevalent in piperidine synthesis. The most common include:
-
Over-alkylation: This is a frequent issue during N-alkylation reactions, where the desired secondary or tertiary amine is further alkylated to form an undesired quaternary ammonium salt.[3][4]
-
Oxidation: Piperidine and its derivatives can be susceptible to oxidation, often leading to the formation of colored impurities or byproducts like 2-piperidone.[5][6] This can be exacerbated by exposure to air and light.[4]
-
Ring Contraction/Expansion: Under certain conditions, particularly during nucleophilic substitutions at the 3-position of pyridines, ring contraction to form substituted pyrrolidines can occur. Conversely, ring expansion of activated hydroxyethyl pyrrolidines can also lead to piperidine derivatives.[7]
-
Formation of Byproducts from Precursors: When synthesizing piperidines via the reduction of pyridines, impurities from the starting material or side reactions like the formation of 4,4'-bipyridine can contaminate the final product.[8]
-
Aspartimide Formation in Peptide Synthesis: When piperidine is used as a deprotecting agent for the Fmoc group in solid-phase peptide synthesis, it can induce the formation of aspartimide, a problematic side reaction.[4][9]
Q2: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A2: A yellow discoloration in piperidine is typically due to oxidation products.[5] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[5][8] To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]
Q3: I'm struggling to separate my piperidine product from a pyridine impurity by distillation. Why is this difficult?
A3: Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][8] This makes their complete separation by simple fractional distillation challenging.[5] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[5] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5][10]
Troubleshooting Guides
Issue 1: Over-alkylation during N-Alkylation
Symptom: Formation of a significant amount of a water-soluble byproduct, identified as a quaternary ammonium salt, leading to low yields of the desired N-alkylated piperidine.[3]
Causality: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it more susceptible to a second alkylation.[3] This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Solutions:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[4] This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[3][4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]
-
Alternative Method: Reductive Amination: This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Reductive amination is an excellent alternative to direct alkylation with alkyl halides as it avoids the formation of quaternary ammonium salts.[3]
-
Protecting Groups: For syntheses where mono-alkylation is critical, consider using a protecting group on the piperidine nitrogen. The Boc (tert-butyloxycarbonyl) group is a common choice, which can be removed under acidic conditions after the desired modification is made elsewhere in the molecule.[4][11]
Issue 2: Oxidation and Formation of Piperidone Byproducts
Symptom: The appearance of a yellow color in the reaction mixture or final product, and/or the isolation of 2-piperidone as a significant byproduct.[5][6]
Causality: The secondary amine of the piperidine ring is susceptible to oxidation. In the case of 2-piperidinol synthesis, the hydroxyl group is readily oxidized to a ketone, forming 2-piperidone.[6] This is often promoted by the presence of air or certain reagents.[6]
Preventative Measures and Solutions:
| Strategy | Rationale |
| Inert Atmosphere | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen, thus reducing oxidation.[5] |
| Degassed Solvents | Using solvents that have been degassed to remove dissolved oxygen can further prevent oxidation. |
| Control of Reaction Temperature | Lowering the reaction temperature can help minimize the rate of side reactions, including oxidation.[5] |
| Choice of Reagents | Avoid overly harsh oxidizing conditions unless the formation of an oxidized derivative is the desired outcome. |
| Purification | If oxidation occurs, distillation is an effective method for removing colored impurities.[5] 2-piperidone, being a stable solid, can often be separated by crystallization or chromatography.[6] |
Issue 3: Incomplete Reduction of Pyridine Precursors
Symptom: Low yield of the desired piperidine derivative with the starting pyridine or partially reduced intermediates (e.g., dihydropyridines) remaining in the product mixture.[5]
Causality: The aromaticity of the pyridine ring makes it relatively stable and can require forcing conditions for complete hydrogenation.[5] Catalyst poisoning by impurities (e.g., sulfur compounds) can also lead to incomplete conversion.[5]
Troubleshooting and Optimization:
Caption: Decision tree for troubleshooting incomplete pyridine reduction.
-
Catalyst Selection and Activity: Ensure the catalyst (e.g., PtO₂, Rh/C) is active and not poisoned by impurities from previous steps.[5] Rhodium catalysts are often more effective than palladium for pyridine reduction.[5]
-
Reaction Conditions: Increasing hydrogen pressure and temperature (e.g., 60-80 °C) can help overcome the aromaticity of the pyridine ring.[5] Using anhydrous solvents is also recommended as water can sometimes interfere with the reduction.[5]
-
Additives: The use of additives like hydrochloric acid or employing glacial acetic acid as the solvent can facilitate the reduction.[5][12]
Experimental Protocols
Protocol 1: Controlled N-Alkylation to Minimize Over-Alkylation
This protocol is designed to favor mono-alkylation by controlling the stoichiometry and the rate of addition of the alkylating agent.[3]
Materials:
-
Piperidine derivative
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to create a 0.1 M solution.
-
Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the flask.
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours using a syringe pump.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography or distillation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides an alternative to direct alkylation that inherently avoids the formation of quaternary ammonium salts.[3]
Materials:
-
Piperidine derivative
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis.
- Atom Scientific. Piperidine for Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- YouTube. (2024).
- Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
- MDPI. (2023).
- ResearchGate.
- BenchChem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate.
- ResearchGate. Optimization of the conditions for the reaction of 1 with piperidine a.
- Organic Chemistry Portal. Piperidine synthesis.
- PMC - PubMed Central.
- Google Patents.
- BenchChem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. Protecting group.
- ACS Publications. (2025).
- BenchChem.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ResearchGate. (2017).
- MDPI.
- ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Chemistry Stack Exchange. (2025).
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- PMC - PubMed Central.
- Peptides. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- ResearchGate. (2025).
- DTIC. (2025). Piperidine Synthesis.
- ACS Publications. (2022).
- Google Patents.
- DTIC.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- BOC Sciences. Piperidine Impurities.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Methyl 4-hydroxypiperidine-2-carboxylate - Stability and Storage Guide
Welcome to the technical support center for Methyl 4-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1][2] The inherent reactivity that makes this compound a valuable synthetic intermediate also presents challenges regarding its stability and storage. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
Section 1: Understanding Compound Vulnerabilities - A Proactive Approach to Stability
A thorough understanding of a molecule's potential failure points is the foundation of effective stabilization. The structure of this compound contains three key functional groups susceptible to degradation: a secondary amine, a hydroxyl group, and a methyl ester.
FAQ 1: What are the primary chemical degradation pathways for this compound?
The principal degradation routes are oxidation and hydrolysis, which can be accelerated by exposure to heat and light.[3]
-
Oxidation: The secondary amine within the piperidine ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides or more complex ring-opened products.[3][4] The secondary hydroxyl group can also be oxidized to the corresponding ketone, introducing a significant impurity.[1]
-
Hydrolysis: The methyl ester is vulnerable to both acid- and base-catalyzed hydrolysis, which cleaves the ester to form 4-hydroxypiperidine-2-carboxylic acid and methanol.[2] The presence of atmospheric moisture is a key contributor to this process.
-
Thermal and Photodegradation: Elevated temperatures can accelerate both oxidation and hydrolysis.[3] Furthermore, exposure to light, particularly UV radiation, can provide the energy to initiate degradation through radical mechanisms.[3][5]
The following diagram illustrates these primary degradation pathways.
Caption: Potential degradation pathways for the target compound.
Section 2: Recommended Storage and Handling Protocols
Proper storage and handling are not merely suggestions; they are critical procedures to prevent the degradation outlined above. The goal is to create an environment that minimizes exposure to oxygen, moisture, heat, and light.
FAQ 2: What are the ideal long-term storage conditions for solid this compound?
To ensure maximum shelf-life and purity, adhere to the following storage conditions. Several suppliers explicitly recommend freezer storage.[6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Drastically slows the rate of all potential degradation reactions (oxidation, hydrolysis).[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[5][7] |
| Container | Tightly Sealed Amber Glass Vial | Protects from light to prevent photodegradation and provides a superior barrier against moisture ingress compared to plastic.[5] |
| Aliquotting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere during weighing. |
FAQ 3: What is the correct procedure for handling the compound during weighing and transfer?
Handling this compound requires techniques suitable for air- and moisture-sensitive materials.[8][9] The use of an inert atmosphere glovebox is the gold standard.[5][7]
Caption: Workflow for handling solid air-sensitive compounds.
FAQ 4: I need to prepare a stock solution. What are the stability considerations?
Stock solutions are inherently less stable than the solid material. If a solution is necessary, prepare it fresh whenever possible.
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Dioxane) that have been purged with an inert gas. Avoid protic solvents like methanol or water unless the compound is used immediately, as they can participate in hydrolysis.
-
pH Considerations: The stability of related α-amino acid esters can be pH-dependent.[10] While the compound is more stable in acidic conditions, these same conditions can promote ester hydrolysis over time. For short-term storage, a neutral, anhydrous environment is optimal.
-
Storage: If a solution must be stored, even for a short period, keep it under an inert atmosphere at -20°C. Do not store solutions for extended periods.
Section 3: Troubleshooting Common Stability Issues
Even with careful procedures, problems can arise. This section addresses common observations and provides a logical framework for troubleshooting.
FAQ 5: My analytical results (e.g., HPLC, NMR) show decreasing purity or inconsistent results over time. What should I investigate?
Inconsistent analytical results are a primary indicator of compound degradation.[3] Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting workflow for inconsistent purity results.
FAQ 6: I've observed a new impurity peak in my chromatogram or new signals in my NMR spectrum. What is the likely identity?
Refer back to the degradation pathways in Section 1. The most common impurities will be the hydrolyzed carboxylic acid or the oxidized ketone derivative.
-
To Confirm Hydrolysis: Use LC-MS. Look for a mass corresponding to [M-14] (loss of CH₂) or [M-CH₃OH+H₂O]. The carboxylic acid will also have a different retention time in RP-HPLC, typically eluting earlier than the parent ester.
-
To Confirm Oxidation: The ketone derivative will have a mass of [M-2]. The N-oxide will have a mass of [M+16]. These can be identified by LC-MS or GC-MS analysis. NMR spectroscopy can also be definitive; oxidation of the hydroxyl group will result in the disappearance of the C-H proton signal adjacent to the hydroxyl group and a downfield shift of neighboring protons.
Section 4: Protocol for a Forced Degradation Study
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable.[3] This protocol helps identify potential liabilities before they compromise a multi-step synthesis.
Objective: To intentionally stress the compound under various conditions to identify degradation products and establish its stability limits.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Aliquot and Stress: Dispense the stock solution into separate, sealed vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 8 hours.[3]
-
Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 80°C for 48 hours.[3]
-
Photolytic Degradation (Solution): Expose a solution in a quartz vial to a photostability chamber (ICH Q1B guidelines).[3]
-
Control: Store one vial of the stock solution at 4°C, protected from light.
-
-
Analysis:
-
Analyze all stressed samples and the control sample by a stability-indicating method, such as RP-HPLC with UV detection.
-
Compare the chromatograms. Note the decrease in the parent peak area and the appearance of new peaks (degradants). If available, use LC-MS to obtain mass data for the new peaks to aid in their identification.
Interpretation: The results will clearly show which conditions (acid, base, oxidation, heat, light) cause the most significant degradation, allowing you to design your experiments to avoid these liabilities.
References
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances. Retrieved from [Link]
-
Knap, H. C., & Jørgensen, S. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from [Link]
-
Sun, Y., et al. (2006). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 144913-66-6 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. This compound | 144913-66-6 [sigmaaldrich.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the reduction of 4-ketopiperidine precursors
Technical Support Center: Reduction of 4-Ketopiperidine Precursors
A Senior Application Scientist's Guide to Troubleshooting and Optimization
The reduction of 4-ketopiperidine precursors to their corresponding 4-hydroxypiperidine derivatives is a fundamental transformation in the synthesis of numerous pharmaceutical agents and fine chemicals. While seemingly straightforward, this ketone reduction can present several challenges, from incomplete conversions to problematic side reactions. This guide provides field-proven insights and solutions to common issues encountered during this critical synthetic step, structured in a practical question-and-answer format for researchers, chemists, and process development professionals.
Section 1: Core Troubleshooting for Common Issues
This section addresses the most frequent problems observed during the reduction of N-protected and unprotected 4-ketopiperidines.
Q1: My reduction of N-Boc-4-piperidone using sodium borohydride (NaBH₄) is sluggish or incomplete. What are the primary causes and how can I resolve this?
A1: Incomplete conversion in a NaBH₄ reduction is a common issue that can almost always be traced back to a few key parameters. The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[1][2] Anything that hinders this process will impact your reaction efficiency.
Causality & Solutions:
-
Reagent Quality and Stoichiometry: Sodium borohydride can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Stoichiometrically, while one mole of NaBH₄ can theoretically reduce four moles of ketone, it is standard practice to use a molar excess (typically 1.5 to 2.0 equivalents) to drive the reaction to completion and account for any reagent decomposition or reaction with the solvent.
-
Solvent Choice: NaBH₄ reductions are most effective in protic solvents, such as methanol (MeOH) or ethanol (EtOH).[1][3] The solvent not only dissolves the reagents but also participates in the mechanism by protonating the intermediate alkoxide. A mixture of solvents, like THF/MeOH, can also be effective, especially for improving the solubility of the starting material. If you are using a purely aprotic solvent, the reaction will be significantly slower.
-
Temperature: While these reductions are often initiated at low temperatures (e.g., 0°C to -10°C) to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion. If the reaction stalls at a low temperature, allowing it to slowly warm and stir for an extended period (2-4 hours) is a standard solution.
-
pH of the Reaction Medium: NaBH₄ is more stable in alkaline conditions. If your starting material or solvent contains acidic impurities, it will rapidly decompose the reducing agent. While not usually necessary for this specific substrate, for other cases, using an aqueous solution made slightly alkaline with sodium hydroxide can stabilize the NaBH₄.[1]
Troubleshooting Decision Workflow: NaBH₄ Reduction
Caption: Troubleshooting flowchart for incomplete NaBH₄ reductions.
Q2: I'm attempting a catalytic hydrogenation of N-Boc-4-piperidone, but the reaction is very slow or has stopped entirely. What's causing this?
A2: Catalytic hydrogenation is an excellent method for scalability and cleanliness, but it is highly sensitive to catalyst inhibition or poisoning.[4] The most common issue with substrates containing nitrogen, like piperidines, is catalyst deactivation.
Causality & Solutions:
-
Catalyst Poisoning by Nitrogen: The lone pair of electrons on the piperidine nitrogen can act as a Lewis base, strongly adsorbing to the acidic metal surface of the catalyst (e.g., Palladium, Platinum).[4][5] This blocks the active sites required for hydrogen activation and transfer.
-
Solution: While the Boc protecting group diminishes the basicity of the nitrogen, some binding can still occur. In cases with more basic nitrogen atoms (e.g., N-benzyl or unprotected piperidines), the addition of a small amount of a non-coordinating acid (like H₂SO₄) can protonate the nitrogen, preventing it from binding to the catalyst.[6] However, strong acids can cause deprotection of the Boc group, so this must be carefully controlled.
-
-
Catalyst Activity and Loading: Ensure the catalyst (e.g., 5% or 10% Pd/C) is active. Older catalysts, or those that have been exposed to air, may have reduced activity. The catalyst loading is also critical; for challenging reductions, increasing the weight percentage of the catalyst relative to the substrate may be necessary.[4]
-
Presence of Impurities: The starting material, solvent, or hydrogen gas must be of high purity. Trace amounts of sulfur compounds, halides, or other strong Lewis bases can act as potent catalyst poisons.[7]
-
Mass Transfer Limitations: The reaction is triphasic (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient mixing will lead to poor mass transfer of hydrogen to the catalyst surface, slowing the reaction rate.
-
Solution: Increase the stirring speed to ensure the catalyst is well-suspended as a slurry. Ensure the reactor design allows for efficient gas-liquid mixing.[4]
-
-
Reaction Conditions:
-
Pressure: While many hydrogenations can run at low pressure (e.g., 1-5 bar), increasing the hydrogen pressure can improve the rate by increasing the concentration of dissolved hydrogen.
-
Temperature: Increasing the temperature (e.g., from room temperature to 50-60°C) can overcome the activation energy barrier but may also promote side reactions if not monitored.[4]
-
Section 2: FAQs on Method Selection and Optimization
Q3: How do I choose between a chemical reducing agent like NaBH₄ and catalytic hydrogenation for my 4-ketopiperidine reduction?
A3: The choice depends on a balance of practical and chemical factors. There is no single "best" method; the optimal choice is context-dependent.
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (e.g., Pd/C) |
| Selectivity | Excellent chemoselectivity for ketones/aldehydes. Will not reduce esters, amides, or most C=C bonds.[2][8] | Can be less selective. May also reduce other functional groups like alkenes, nitro groups, or nitriles depending on the catalyst and conditions.[5][9] |
| Conditions | Mild; typically -10°C to room temperature at atmospheric pressure. | Requires elevated pressure (1-50 bar) and sometimes temperature (25-80°C). |
| Equipment | Standard laboratory glassware.[4] | Requires a specialized pressure reactor (e.g., a Parr shaker or autoclave).[4] |
| Scale | Ideal for lab scale (mg to g). Workup can be cumbersome for very large scales. | Highly efficient and cost-effective for large-scale industrial production.[4] |
| Safety | Relatively safe to handle. Generates hydrogen gas during acidic workup, which requires caution. | Involves flammable hydrogen gas under pressure and a pyrophoric catalyst (especially dry Pd/C). Requires strict safety protocols. |
| Cost | Reagent is relatively inexpensive, but cost per mole can be higher on a large scale.[4] | High initial catalyst cost, but it can often be recovered and reused, making it cheaper for large-scale processes.[4] |
Expert Recommendation: For discovery and small-scale synthesis where functional group tolerance is key, NaBH₄ is often the more practical and faster choice. For process development and large-scale manufacturing, catalytic hydrogenation is typically superior due to its efficiency, atom economy, and lower waste generation.[4]
General Reduction Pathways
Caption: The two primary synthetic routes for the reduction of 4-ketopiperidines.
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on the specific substrate and scale.
Protocol 1: Sodium Borohydride Reduction of N-Boc-4-piperidone
This method is adapted from established procedures for small to medium laboratory scale.
Materials:
-
N-Boc-4-piperidone (1 eq.)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1 eq.).
-
Dissolution: Dissolve the starting material in a mixture of THF and MeOH (e.g., a 5:1 ratio) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice-water or ice-salt bath and cool the solution to between 0°C and -10°C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, cool the flask again to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.
-
Workup: Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-hydroxypiperidine, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation of N-Boc-4-piperidone
This protocol is a representative procedure for hydrogenation in a Parr-type apparatus.[4]
Materials:
-
N-Boc-4-piperidone (1 eq.)
-
5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.1 eq. by weight)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: Under an inert atmosphere (e.g., in a glove bag or under a stream of argon), charge the reactor vessel with N-Boc-4-piperidone and methanol. Agitate to dissolve.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the vessel. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Purging: Seal the reactor. Purge the vessel several times with an inert gas (e.g., 3 cycles of pressurizing with N₂ and venting) to remove all air.
-
Hydrogenation: Purge the vessel with hydrogen gas (3 cycles of pressurizing to ~2 bar and venting). Finally, pressurize the reactor to the desired pressure (e.g., 5 bar).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 50°C). Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Cooldown and Venting: Stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel with inert gas (3 cycles).
-
Filtration and Concentration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with methanol. Combine the filtrates and concentrate under reduced pressure to yield the product.
References
-
Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (1957). US2784192A - Preparation of 4-hydroxypiperidines.
- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
PubMed Central (PMC). (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Sodium Borohydride - A Versatile Reducing Agent. Retrieved from [Link]
-
MDPI. (2021). Optimising Sodium Borohydride Reduction of Platinum onto Nafion-117. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
ACS Publications. (2024). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
-
American Chemical Society. (2021). Following green chemistry principles: Sodium borohydride reductions. Retrieved from [Link]
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- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
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- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Optimization of Catalytic Hydrogenation for Piperidine Ring Formation
Welcome to the Technical Support Center for the catalytic hydrogenation of pyridines to piperidines. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental transformation. Piperidine scaffolds are ubiquitous in pharmaceuticals, making their efficient synthesis a critical endeavor.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high yields, selectivity, and reproducibility in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your optimization efforts.
Issue 1: Low or No Conversion of Pyridine Starting Material
Question: My pyridine hydrogenation reaction shows very low or no conversion, even after an extended reaction time. What are the likely causes and how can I fix this?
Answer: This is a common issue often rooted in catalyst deactivation or suboptimal reaction conditions. The aromatic stability of the pyridine ring requires a potent catalytic system to overcome.[1]
Potential Causes & Recommended Solutions:
-
Catalyst Poisoning: The Lewis basic nitrogen in both pyridine and the resulting piperidine can coordinate to the metal center of the catalyst, inhibiting its activity.[2][3] Impurities in your starting material or solvent (e.g., sulfur compounds) can also act as potent poisons.[2]
-
Solution:
-
Purify Starting Materials: Ensure your pyridine substrate and solvent are of high purity and anhydrous.[4]
-
Use Acidic Additives: Adding a Brønsted acid like glacial acetic acid or HCl protonates the pyridine nitrogen. This prevents it from binding to the catalyst and facilitates the reduction.[2][5][6] Acetic acid is a common and effective solvent for this purpose.[1][7]
-
Catalyst Choice: Rhodium-based catalysts are often less susceptible to nitrogen poisoning compared to palladium.[2][4]
-
-
-
Insufficiently Active Catalyst or Conditions: The chosen catalyst may not be active enough under your current temperature and pressure settings.
-
Solution:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. Pressures between 50-80 bar are commonly employed.[1][2][6]
-
Increase Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions like ring-opening.[4] A typical starting point is 40-80°C.[2][3][6]
-
Change Catalyst: If using Pd/C, consider switching to a more active catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), or Rhodium(III) oxide (Rh₂O₃).[2][3][6] Raney Nickel is a cost-effective option but often requires more forcing conditions.[8]
-
-
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
-
Solution: Ensure vigorous stirring or shaking to maximize the gas-liquid-solid interface.[4]
-
Issue 2: Formation of Partially Hydrogenated Intermediates
Question: My reaction stalls, and I'm isolating significant amounts of tetrahydropyridine or dihydropyridine intermediates. How can I drive the reaction to completion?
Answer: The formation of partially saturated intermediates indicates that the reaction has started but lacks the driving force to complete the full reduction of the aromatic ring.
Potential Causes & Recommended Solutions:
-
Insufficient Reaction Time or Catalyst Loading: The reaction may simply need more time or a higher concentration of active catalytic sites.
-
Progressive Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction before all the starting material is fully converted.
-
Solution:
-
Employ a more robust catalyst that is less prone to deactivation.[4]
-
In some cases, a fresh portion of the catalyst can be carefully added to the reaction mixture, though this should be done with caution in a high-pressure setup.
-
-
Issue 3: Poor Diastereoselectivity in Substituted Piperidine Synthesis
Question: I am hydrogenating a substituted pyridine, and the resulting piperidine has poor diastereoselectivity. How can I control the stereochemical outcome?
Answer: Achieving high diastereoselectivity is crucial when synthesizing complex molecules. The stereochemical outcome is influenced by the catalyst, substrate, and reaction conditions.
Potential Causes & Recommended Solutions:
-
Substrate Conformation and Steric Hindrance: The substituents on the pyridine ring can direct the approach of hydrogen to the catalyst surface.
-
Solution:
-
Often, hydrogenation of substituted pyridines over heterogeneous catalysts like PtO₂ or Rh₂O₃ results in the cis isomer as the major product.[3][7][9] This is because the substrate adsorbs onto the catalyst surface from its less sterically hindered face, and all three hydrogen molecules are delivered from that same face.
-
Consider using a chiral auxiliary on the pyridine ring, which can direct the hydrogenation to produce a specific diastereomer with high selectivity.[9]
-
-
-
Catalyst System: Homogeneous catalysts can sometimes offer different selectivity profiles compared to heterogeneous ones.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my pyridine hydrogenation? A1: The choice depends on your substrate's functional groups, desired reaction conditions, and cost considerations.[8]
-
For General Purpose/Robustness: Platinum(IV) oxide (PtO₂) in acetic acid is a classic, highly effective system.[1][7]
-
For Mild Conditions: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) often exhibit high activity at lower temperatures and pressures (e.g., 40°C, 5 bar H₂).[3][8]
-
For Cost-Effectiveness: Raney Nickel is a cheaper alternative but typically requires higher temperatures and pressures (150-300 atm).[8]
-
For Functional Group Tolerance: Iridium-based homogeneous catalysts have demonstrated excellent tolerance for sensitive functional groups like nitro, azide, and bromide groups that might be reduced by other catalysts.[10]
Q2: What are the primary safety concerns with high-pressure catalytic hydrogenation? A2: The main hazards involve flammable hydrogen gas, high pressures, and potentially pyrophoric catalysts.[12]
-
Hydrogen Flammability: Always work in a well-ventilated fume hood and eliminate all potential ignition sources.[12][13][14]
-
High Pressure: Use a properly rated and maintained pressure reactor (e.g., a Parr shaker).[12][15] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[13]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and used Pd/C can be pyrophoric, meaning they can ignite spontaneously upon exposure to air.[1] Always keep the catalyst wet with solvent during filtration and handle it under an inert atmosphere. Quench the filter cake with water before disposal.[1][16]
-
Training: First-time users must be supervised by an experienced operator.[13]
Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas? A3: Yes, transfer hydrogenation is a viable alternative that avoids the need for high-pressure H₂ gas.[4][17] This method uses a hydrogen donor molecule, like formic acid, ammonium formate, or ammonia borane, in the presence of a transition metal catalyst.[4][18] It often proceeds under milder conditions.[4]
Q4: What is the difference between homogeneous and heterogeneous catalysts for this reaction? A4:
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂) exist in a different phase from the reaction mixture (solid catalyst in a liquid solution). They are easily separated by filtration, which is a major advantage for product purification and catalyst recycling.[1][19]
-
Homogeneous Catalysts (e.g., Iridium-phosphine complexes) are dissolved in the reaction solvent. They can offer higher selectivity and activity under mild conditions but are more difficult to separate from the final product.[1][19]
Data Summary & Protocols
Table 1: Comparison of Common Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO₂ (Adams') | 50-70 bar H₂, Acetic Acid, RT | Highly effective, good for many substrates[1][7] | Catalyst can be expensive |
| Rh/C or Rh₂O₃ | 5-10 bar H₂, 40-80 °C, TFE/Ethanol | High activity under mild conditions, good functional group tolerance[3][8] | Higher cost than Pd or Ni |
| Pd/C | 50 bar H₂, 25-50 °C, Methanol/Ethyl Acetate | Widely available, cost-effective | Prone to poisoning by nitrogen, may require acidic additives[1][2] |
| Raney® Nickel | 50-100 bar H₂, 25-50 °C, Ethanol | Very cost-effective | Requires higher pressures, pyrophoric, lower selectivity[8][16] |
Protocol 1: General Procedure for Hydrogenation using PtO₂ in Acetic Acid
This protocol is adapted from established methodologies for the robust hydrogenation of substituted pyridines.[1][7]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent & Catalyst Addition: Add glacial acetic acid (5-10 mL per gram of substrate), followed by the careful addition of the PtO₂ catalyst.
-
Inerting: Securely seal the reactor vessel. Purge the system with nitrogen or argon 3-5 times to remove all oxygen.[1][12]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1][7]
-
Reaction: Begin vigorous stirring or shaking at room temperature. Monitor the reaction by observing the pressure drop on the gauge.
-
Work-up: Once the reaction is complete (pressure uptake ceases), stop the stirring and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The platinum catalyst on the Celite pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]
-
Isolation: The product can be isolated from the acidic solution by basification followed by extraction.
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion in pyridine hydrogenation.
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for a typical catalytic hydrogenation experiment.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
- Hydrogenation Reaction Safety In The Chemical Industry. Google.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Technical Support Center: Synthesis of Piperidine
- Asymmetric hydrogen
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Hydrogenation Reactions. University of Pittsburgh.
- Parr Hydrogenation Appar
- Hydrogenation: How we can make it safer. H.E.L Group.
- Side-product formation in the hydrogenation of pyridine precursors. Benchchem. 1alyst under mild conditions**. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
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Navigating the Challenges of Piperidine Intermediate Solubility in Organic Solvents
A Technical Support Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry is fraught with challenges, among which the solubility of intermediates is a frequent and often frustrating hurdle. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies specifically tailored to overcoming the solubility issues of piperidine intermediates in organic solvents. We will delve into the underlying principles of solubility and equip you with a systematic approach to diagnosing and resolving these critical experimental roadblocks.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when dealing with poorly soluble piperidine intermediates.
Q1: Why are my piperidine intermediates showing poor solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate?
Poor solubility of piperidine intermediates often stems from a combination of factors. The piperidine ring itself, while containing a nitrogen atom capable of hydrogen bonding, can be part of a larger, nonpolar structure, especially with lipophilic substituents.[1] Highly crystalline, high-melting-point solids tend to be less soluble due to strong intermolecular forces in the crystal lattice that the solvent must overcome. The presence of both polar functional groups (like hydroxyls or amines) and non-polar regions on the same molecule can create conflicting solubility preferences, making it difficult to find a single suitable solvent.
Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What does this indicate?
This is a classic sign of temperature-dependent solubility. Most solids become more soluble in warmer solvents because the increased kinetic energy helps to break down the crystal lattice.[2] However, if the compound precipitates upon cooling, it means the solution was supersaturated at the higher temperature and the solubility limit decreases as the temperature drops. This approach may be suitable for reactions run at elevated temperatures, but it is not a stable solution for processes that need to be maintained at room temperature.
Q3: Can changing the solvent be a quick fix?
Solvent selection is a critical first step, but a "quick fix" is not always guaranteed. The principle of "like dissolves like" is a useful starting point; for instance, piperidine itself is soluble in a variety of organic solvents like alcohols, ethers, and chloroform but has limited solubility in non-polar solvents like hexane.[3] A systematic solvent screening is highly recommended to explore a range of solvent polarities and functionalities.
Q4: Are there any general trends for piperidine solubility in common solvents?
While the specific solubility is highly dependent on the overall structure of the intermediate, some general trends can be observed. The parent piperidine is a colorless liquid that is miscible with water and most organic solvents.[4] For piperidine derivatives, those with protected amine groups (e.g., Boc, Cbz) are often more soluble in a wider range of organic solvents than their free-base counterparts. The presence of additional polar functional groups may necessitate the use of more polar solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5]
Troubleshooting Guides: A Systematic Approach to Solubility Enhancement
When simple solvent swaps and heating fail, a more systematic approach is required. The following guides provide detailed protocols and the rationale behind each strategy.
Guide 1: Comprehensive Solvent Screening
A systematic solvent screening is the cornerstone of addressing solubility issues. The goal is to identify a solvent or solvent system that can maintain the desired concentration of the piperidine intermediate at the required reaction temperature.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Accurately weigh a small amount of your piperidine intermediate (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL). Start with a range of solvents covering a spectrum of polarities (see Table 1).
-
Observation at Room Temperature: Vigorously stir or sonicate each vial for a set period (e.g., 15-30 minutes). Observe and record the degree of dissolution.
-
Incremental Heating: For vials where the compound did not fully dissolve, incrementally increase the temperature (e.g., in 10-15 °C steps) and observe solubility. Note the temperature at which complete dissolution occurs.
-
Cooling and Observation: Allow the heated vials to cool back to room temperature. Observe if precipitation occurs and at what temperature.
-
Data Analysis: Quantify the solubility in mg/mL for promising solvents. This data will be invaluable for process scale-up.
Table 1: Common Organic Solvents for Screening
| Solvent Class | Examples | Polarity Index | Key Characteristics |
| Non-Polar | Hexanes, Toluene | 0.1 - 2.4 | Good for non-polar piperidine derivatives. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | 3.1 - 4.8 | Versatile, but may not be sufficient for highly polar intermediates. |
| Protic Polar | Isopropanol (IPA), Ethanol | 3.9 - 5.2 | Can engage in hydrogen bonding, which may aid in dissolving certain intermediates. |
| Highly Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.8 - 7.2 | Often effective for highly polar and crystalline compounds. |
Troubleshooting Workflow for Solvent Selection
Caption: Decision tree for initial solubility troubleshooting.
Guide 2: The Power of Co-solvent Systems
When a single solvent is inadequate, a co-solvent system can often provide the necessary balance of properties to achieve dissolution.[6][7]
The Rationale: A co-solvent system combines a primary solvent with a smaller amount of a "solubilizing" co-solvent in which the intermediate is highly soluble. This can disrupt the crystal lattice of the solute more effectively than a single solvent and can also stabilize reactive intermediates.[6][8] Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[8]
Experimental Protocol: Co-solvent System Development
-
Identify a Primary Solvent: From your initial screening, choose a primary solvent that is compatible with your reaction conditions, even if solubility is poor.
-
Select a Solubilizing Co-solvent: Choose a co-solvent in which your intermediate is highly soluble (e.g., DMF, DMSO, NMP).
-
Titration: Suspend your piperidine intermediate in the primary solvent. Slowly add the co-solvent dropwise with vigorous stirring until the solid dissolves.
-
Optimization: Note the minimum amount of co-solvent required for dissolution. It is crucial to use the smallest effective volume to avoid potential complications in downstream processing or workup.
-
Reaction Compatibility Check: Ensure the chosen co-solvent does not interfere with your planned reaction chemistry (e.g., DMF can be problematic with certain strong bases).
Guide 3: pH Adjustment and Salt Formation
For piperidine intermediates with a basic nitrogen atom, altering the pH can dramatically impact solubility.[9]
The Mechanism: The basic nitrogen of the piperidine ring can be protonated by an acid to form an ammonium salt.[10] These ionic salts are often significantly more soluble in polar solvents than their corresponding free-base forms.[11][12] This is a fundamental technique in pharmaceutical formulation and can be equally effective in synthetic chemistry.[10]
Experimental Protocol: In-situ Salt Formation for Enhanced Solubility
-
Solvent Selection: Choose a polar solvent (e.g., isopropanol, acetonitrile) in which the free base has low solubility but the anticipated salt is likely to be soluble.
-
Suspension: Suspend the piperidine free base in the chosen solvent.
-
Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in isopropanol, methanesulfonic acid, or p-toluenesulfonic acid) dropwise. Often, only a stoichiometric amount (or slightly more) is needed.
-
Observation: Stir vigorously and observe for dissolution as the salt forms in situ. Gentle warming may be required to facilitate the process.
-
Considerations for Downstream Chemistry: Remember that the reaction mixture will now be acidic. This must be compatible with subsequent steps. If the free base is required for the reaction, a neutralization step will be necessary after the initial dissolution.
Workflow for Solubility Enhancement via pH Modification
Caption: Workflow for using pH adjustment to improve solubility.
Concluding Remarks
Overcoming the solubility challenges of piperidine intermediates is a multi-faceted problem that requires a logical and systematic approach. By starting with a thorough solvent screen, progressing to co-solvent systems, and considering chemical modifications like salt formation, researchers can significantly improve their chances of success. Remember that each compound is unique, and a combination of these strategies may be necessary. This guide provides a foundational framework for your troubleshooting efforts, grounded in the fundamental principles of physical organic chemistry.
References
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Dakota. (2024, December 12). How To Use Organic Intermediates To Speed Up Chemical Reactions. Dakota. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
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Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Slideshare. (n.d.). solubility enhancement techniques. Retrieved from [Link]
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Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
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CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
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LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 29). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, July-September). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Retrieved from [Link]
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LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
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ACS Publications. (2022, February 4). Solvation Effects in Organic Chemistry. Retrieved from [Link]
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scale-up considerations for Methyl 4-hydroxypiperidine-2-carboxylate production
An in-depth guide to navigating the complexities of scaling up the production of Methyl 4-hydroxypiperidine-2-carboxylate, a critical intermediate in modern medicinal chemistry.[1] This technical support center is designed for researchers, chemists, and process development professionals, offering practical solutions to common challenges encountered from benchtop to pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound at scale?
There are two primary, scalable routes:
-
Catalytic Hydrogenation of Pyridine Derivatives: This is a very common method involving the reduction of a substituted pyridine precursor, such as methyl 4-hydroxypyridine-2-carboxylate. It often employs catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C).[2] This route is favored for its directness but can be challenging due to the stability of the pyridine ring and potential catalyst poisoning.[2]
-
Intramolecular Cyclization (Dieckmann Condensation): This classic approach involves the intramolecular cyclization of a linear diester to form the piperidine ring.[3][4] For instance, a 1,4-addition of benzylamine to methyl acrylate followed by a Dieckmann condensation can generate the core structure.[3] This method offers flexibility but requires careful control to avoid intermolecular side reactions, especially at high concentrations.[5]
Q2: Is it necessary to use a nitrogen-protecting group during the synthesis?
Yes, it is highly recommended. The piperidine nitrogen is basic and nucleophilic, which can lead to undesirable side reactions. Using a protecting group like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) masks the nitrogen's reactivity.[2][6] The Boc group is particularly common as it is stable under many reaction conditions and can be easily removed with acid (e.g., HCl in dioxane) in the final steps.[7][8]
Q3: My reaction yield is high, but I'm struggling with purification. What are the common impurities?
Common impurities depend on the synthetic route. In hydrogenation, you may have unreacted starting material or partially hydrogenated intermediates. In Dieckmann condensations, intermolecular condensation products (dimers or oligomers) can be a major issue.[5][9] During workup, incomplete removal of reagents or salts can also contaminate the product. Recrystallization is a preferred method for purification at scale, and suitable solvent systems often include ethanol/water mixtures.[1]
Q4: What are the key safety concerns when scaling up this synthesis?
Key hazards include:
-
Catalytic Hydrogenation: Handling hydrogen gas under pressure is a significant fire and explosion risk. The use of pyrophoric catalysts (like Palladium or Platinum on carbon) requires careful handling under an inert atmosphere to prevent ignition.
-
Strong Bases and Acids: Reagents like sodium hydride (used in Dieckmann condensations) are highly reactive with water and moisture.[9] Strong acids like thionyl chloride or HCl are corrosive and require appropriate personal protective equipment (PPE).[10][11]
-
Solvents: Many organic solvents used (e.g., methanol, THF, methylene chloride) are flammable and/or toxic.[12] Ensure adequate ventilation and use explosion-proof equipment.
Troubleshooting Guides
This section addresses specific problems encountered during synthesis, workup, and purification in a structured format.
Guide 1: Catalytic Hydrogenation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.[2]2. Insufficient Catalyst Activity: The chosen catalyst (e.g., PtO₂, Rh/C) may not be active enough for the specific substrate.3. Low Hydrogen Pressure: The pressure may be too low to overcome the activation energy for pyridine ring reduction. | 1. Purify Starting Materials: Recrystallize or chromatograph the pyridine precursor. Ensure solvents are high purity.2. Screen Catalysts & Increase Loading: Test different catalysts (e.g., Rh/C, Ru/C) or increase the catalyst loading (from 1-5 mol% up to 10 mol%).[2]3. Increase Pressure: Gradually increase hydrogen pressure. Ensure the reactor is rated for the intended pressure. |
| Formation of Side Products | 1. Over-reduction/Hydrogenolysis: The hydroxyl group can be cleaved, especially under harsh conditions (high temperature/pressure) or with certain catalysts like Palladium.2. N-Dealkylation: If using an N-benzyl protected intermediate, the benzyl group can be cleaved during hydrogenation. | 1. Optimize Conditions: Lower the reaction temperature and pressure. Screen for a milder catalyst. Monitor the reaction closely to stop it upon completion.[2]2. Choose a Stable Protecting Group: Use a Boc protecting group, which is stable to catalytic hydrogenation conditions. |
| Poor Stereoselectivity | 1. Reaction Conditions: Temperature, solvent, and catalyst choice can all influence the stereochemical outcome of the reduction. | 1. Systematic Optimization: Screen different solvents (e.g., acetic acid, methanol, ethanol).[13] Vary the temperature. The choice of catalyst can significantly influence the stereochemical pathway.[2] |
Guide 2: Dieckmann Condensation & Cyclization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclic Product | 1. Intermolecular Reaction: At high concentrations, the enolate of one molecule can react with another molecule, leading to dimers and polymers instead of the desired cyclic product.[5]2. Unsuitable Base: A nucleophilic base (e.g., sodium ethoxide) can cause transesterification or other side reactions.[5] | 1. Use High-Dilution Conditions: Add the diester substrate slowly to a solution of the base to maintain a low substrate concentration, favoring the intramolecular reaction.2. Select a Bulky, Non-Nucleophilic Base: Use bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[5] |
| Reaction Fails to Initiate | 1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage and exposure to moisture.[9]2. No α-Hydrogen: The diester must have at least one acidic proton alpha to one of the ester groups for the reaction to start.[14] | 1. Use Fresh Base: Use freshly opened or properly stored sodium hydride (as a dispersion in mineral oil). Titrate other bases like LDA before use.2. Verify Substrate Structure: Confirm the starting material structure has the required α-hydrogens. |
| Product Decomposes During Workup | 1. Harsh Quench: Quenching the reaction with a strong mineral acid can cause hydrolysis of the β-keto ester product.2. Thermal Instability: The β-keto ester can decarboxylate upon heating, especially if the workup is acidic. | 1. Use a Mild Quench: Quench the reaction with a milder acid like acetic acid or a saturated aqueous solution of ammonium chloride.[9]2. Maintain Low Temperatures: Perform the workup and extractions at low temperatures to minimize the risk of decarboxylation. |
Visualized Workflows and Mechanisms
General Synthetic Workflow
The following diagram illustrates a common, scalable workflow for the synthesis, emphasizing key stages and decision points.
Caption: High-level workflow for synthesis.
Troubleshooting Incomplete Hydrogenation
This decision tree helps diagnose and solve issues with incomplete catalytic hydrogenation reactions.
Caption: Decision tree for hydrogenation issues.
Experimental Protocol: N-Boc Protected Route via Hydrogenation
This protocol describes the synthesis starting from a commercially available pyridine derivative.
Step 1: N-Protection of 4-hydroxypyridine-2-carboxylic acid
-
Suspend 4-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water).
-
Add sodium carbonate (2.5 eq) and stir until dissolved.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, acidify the reaction mixture to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypyridine-2-carboxylic acid.
Step 2: Esterification
-
Dissolve the N-Boc protected acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.[11] Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours.[11]
-
Monitor by TLC until the starting material is consumed.
-
Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with methylene chloride, dry the organic phase, and concentrate to yield methyl N-Boc-4-hydroxypyridine-2-carboxylate.
Step 3: Catalytic Hydrogenation
-
In a high-pressure reactor, add the N-Boc protected pyridine ester (1.0 eq) and a solvent such as methanol or acetic acid.[2]
-
Carefully add the hydrogenation catalyst (e.g., PtO₂, 2-5 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi, but consult literature for your specific substrate) and begin vigorous stirring.
-
Heat the reaction if necessary (e.g., 40-60 °C). Monitor hydrogen uptake.
-
After 12-24 hours, or when hydrogen uptake ceases, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench with water.
-
Concentrate the filtrate to obtain the crude N-Boc protected product.
Step 4: Deprotection
-
Dissolve the crude N-Boc-methyl 4-hydroxypiperidine-2-carboxylate in a suitable solvent like 1,4-dioxane or ethyl acetate.
-
Add a saturated solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane, 3-5 eq).[8]
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
The product hydrochloride salt will often precipitate from the solution.
-
Filter the solid and wash with a cold non-polar solvent (e.g., diethyl ether) to afford the final product, or concentrate the solution to dryness.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025). ACS Omega. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Synthetic strategies towards C−H functionalization of piperidines at.... Retrieved from [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Retrieved from [Link]
-
The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. Retrieved from [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (1997). Korean Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. (2023). PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). ResearchGate. Retrieved from [Link]
-
Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2025). ResearchGate. Retrieved from [Link]
-
A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. (2024). MDPI. Retrieved from [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]
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Technical Support Center: Refinement of Workup Procedures for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of piperidine derivatives. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Troubleshooting Guides: A Problem-Oriented Approach
This section directly addresses specific issues you may encounter post-reaction. Each problem is presented in a question-and-answer format, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Issue 1: Persistent Pyridine Impurity in the Final Product
Question: My final piperidine product is contaminated with unreacted pyridine. Simple distillation isn't removing it completely. Why is this happening and how can I purify my product?
Expert Analysis: This is a classic challenge in piperidine synthesis, particularly when it's synthesized via the hydrogenation of pyridine. Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by fractional distillation alone difficult.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1][2] To achieve high purity, we must employ a chemical separation technique before the final distillation.
Recommended Protocol: Purification via Selective Carbonate Salt Formation
This method leverages the higher basicity of piperidine compared to pyridine. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while the less basic pyridine remains in solution.[3][4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent like diethyl ether or dichloromethane.
-
Carbonation: Bubble carbon dioxide (CO₂) gas through the solution. A white precipitate of piperidine carbonate will form.
-
Filtration: Cool the mixture (e.g., in an ice bath) to ensure complete precipitation of the salt, then filter the solid piperidine carbonate.[4] The pyridine impurity will remain in the filtrate.
-
Liberation of Free Piperidine: Suspend the collected piperidine carbonate in water.
-
Basification: Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension until the solution is basic. This will liberate the free piperidine from its salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the purified piperidine.
-
Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., solid KOH or anhydrous sodium sulfate), filter, and then concentrate the solvent under reduced pressure to yield the purified piperidine.[4] A final distillation can be performed for the highest purity.
Issue 2: Low Yield and Oily/Sticky Product After Workup
Question: After quenching my reaction and performing an extraction, I'm getting a low yield of an oily or sticky substance instead of the expected crystalline product. What could be the cause?
Expert Analysis: An oily or sticky product often indicates the presence of impurities that inhibit crystallization. These can include residual solvents, byproducts from side reactions, or even water. In the context of piperidine synthesis, especially via reductive amination, common culprits include partially reduced intermediates or over-alkylation products.[5] For instance, in N-alkylation reactions, the formation of quaternary ammonium salts is a frequent side reaction.[5] Inadequate drying of the organic extracts is also a very common source of this issue.
Troubleshooting Workflow:
Below is a decision tree to help diagnose and resolve the issue of obtaining an oily product.
Caption: Troubleshooting workflow for an oily or sticky product.
Recommended Protocol: General Acid-Base Extraction
This technique is highly effective for separating basic piperidine products from neutral or acidic impurities.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the two layers.
-
Basification of Aqueous Layer: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 5M NaOH) until the pH is basic. This will deprotonate the piperidine, often causing it to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous layer with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Issue 3: Product Discoloration (Yellow or Brown Tint)
Question: My isolated piperidine is yellow. Is this a problem, and how can I get a colorless product?
Expert Analysis: A yellow or brown discoloration in piperidine is typically due to the presence of oxidation products.[4][6] While this may not interfere with all subsequent applications, it is an indicator of impurity. For high-purity requirements, such as in pharmaceutical applications, this discoloration should be removed.
Recommended Protocol: Drying and Simple Distillation
Distillation is a primary method for purifying liquid piperidines and removing colored, non-volatile impurities.[3][4]
Step-by-Step Methodology:
-
Pre-drying: Place the discolored piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling. This will remove both water and some acidic impurities.[4]
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.
-
Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask. Add fresh boiling chips. Heat the flask to distill the piperidine. Collect the fraction that boils at the expected temperature for your specific piperidine derivative (for unsubstituted piperidine, this is 105-106°C at atmospheric pressure).[4] The colored impurities will remain in the distillation flask.
-
Storage: Store the purified, colorless piperidine under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: Which drying agent is best for piperidine workups? A1: Solid potassium hydroxide (KOH) is often preferred for drying piperidine solutions.[4] Not only does it effectively remove water, but it also does not react with the basic piperidine. Other drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are also suitable for drying organic extracts containing piperidines. Avoid acidic drying agents.
Q2: I'm performing a reductive amination with sodium borohydride and getting a lot of the alcohol byproduct from the reduction of my starting carbonyl. How can I prevent this? A2: This is a common issue due to the reactivity of sodium borohydride with carbonyls. To improve selectivity for the imine reduction, consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[7][8] STAB is particularly effective for reductive aminations because it is less reactive towards ketones and aldehydes but readily reduces the iminium ion intermediate.[7] Alternatively, you can perform the reaction in two steps: first, form the imine (often with removal of water), and then add the sodium borohydride.
Q3: How do I choose between purification by crystallization, chromatography, or distillation? A3: The choice of purification method depends on the physicochemical properties of your target compound and the nature of the impurities.[3] The following flowchart provides a general guide:
Caption: Decision tree for selecting a purification method.
Q4: My N-alkylation of piperidine is slow or incomplete. What can I do? A4: Slow N-alkylation can be due to several factors.[5] First, the reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base, like diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge this acid.[5] Second, ensure you are using a suitable polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[5] Finally, if steric hindrance is an issue, you may need to increase the reaction temperature or use a more reactive alkylating agent (e.g., an iodide or triflate instead of a bromide or chloride).
Data Summary
| Purification Technique | Best For Removing | Key Considerations |
| Distillation | Volatile impurities with different boiling points, colored/non-volatile byproducts.[4] | Not effective for azeotropes (e.g., piperidine/pyridine).[2] Product must be thermally stable. |
| Recrystallization | Impurities that have different solubility profiles from the product. | Product must be a solid. Finding a suitable solvent system can be trial-and-error. |
| Acid-Base Extraction | Neutral or acidic impurities from a basic piperidine product.[3] | Requires the product to be soluble in both aqueous acid and an organic solvent. |
| Column Chromatography | Impurities with different polarities from the product, including isomers.[3] | Can be labor-intensive and require significant solvent volumes. |
| Salt Formation (e.g., with CO₂) | Specific impurities like pyridine from piperidine.[3][4] | Highly selective for impurities with different basicities. |
References
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Mowry, D. T. (1944). Process for purifying piperidine. U.S.
- Benchchem. (2025). Common challenges in working with piperidine-based compounds. Benchchem.
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- Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
- Zhang, L., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Saulo, J., et al. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt.
- Britton, E. C., & Horsley, L. H. (1944). Process for the purification of piperidine. U.S.
- Craig, L. C., & Hixon, R. M. (1931). A New Synthesis of Piperidine. Journal of the American Chemical Society, 53(1), 188-191.
- Namieśnik, J., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Central European Journal of Chemistry, 13(1), 84-91.
- Hoffmann, K., & Urech, E. (1969). Piperidine derivatives and their salts. U.S.
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- Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- Hays, S. J. (1986). Piperidine Synthesis. DTIC.
- Anonymous. (2023, June 4). Making Piperidine to piss off my FBI Agent [Video]. YouTube.
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- Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
- Procter, D. J., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Chemistry – A European Journal, 28(71), e202202613.
- Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(31), 4851-4863.
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- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- de la Torre, A., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 25(16), 6349-6359.
- Coin, I., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(6), 6646-6659.
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Validation & Comparative
comparative analysis of synthetic routes to Methyl 4-hydroxypiperidine-2-carboxylate
Methyl 4-hydroxypiperidine-2-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents, including novel histamine H3 receptor antagonists for the treatment of neurodegenerative diseases.[1] The stereochemical and functional group arrangement of this molecule makes its efficient and selective synthesis a topic of considerable interest for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and performance data to inform strategic decisions in the laboratory.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly proceeds through the reduction of its aromatic precursor, Methyl 4-hydroxypyridine-2-carboxylate. The choice of reduction methodology is critical, as it dictates the yield, stereochemical outcome (the cis to trans ratio of the hydroxyl and ester substituents), and scalability of the overall synthesis. This guide will focus on a comparative analysis of two major approaches:
-
Catalytic Hydrogenation: A widely employed and industrially scalable method utilizing heterogeneous catalysts and molecular hydrogen. We will explore the performance of different noble metal catalysts.
-
Chemical Reduction: An alternative approach employing stoichiometric reducing agents, which can offer different selectivity profiles and operational considerations.
A reliable synthesis of the requisite starting material, Methyl 4-hydroxypyridine-2-carboxylate, is also a crucial prerequisite, and a robust protocol for its preparation will be presented.
Synthesis of the Precursor: Methyl 4-hydroxypyridine-2-carboxylate
The journey to our target molecule begins with the synthesis of the pyridine precursor. A common and efficient method starts from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis involves two key transformations: selective decarboxylation and esterification.
Experimental Protocol: Synthesis of Methyl 4-hydroxypyridine-2-carboxylate from Chelidamic Acid
Step 1: Monodecarboxylation of Chelidamic Acid
-
In a round-bottom flask, a suspension of chelidamic acid (1 equivalent) is prepared in a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to reflux (approximately 250-260 °C) with vigorous stirring. The reaction progress is monitored by the evolution of carbon dioxide.
-
Upon completion of the reaction (typically 1-2 hours), the mixture is cooled to room temperature, and the precipitated 4-hydroxypyridine-2-carboxylic acid is collected by filtration.
-
The crude product is washed with a suitable solvent like toluene or hexane to remove residual diphenyl ether and then dried under vacuum.
Step 2: Fischer Esterification
-
The dried 4-hydroxypyridine-2-carboxylic acid (1 equivalent) is suspended in anhydrous methanol (in large excess, serving as both reactant and solvent).[2][3]
-
The suspension is cooled in an ice bath, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for several hours until the starting material is fully consumed (monitored by TLC or LC-MS).
-
After cooling, the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Methyl 4-hydroxypyridine-2-carboxylate, which can be further purified by recrystallization or column chromatography.
dot graph "synthesis_of_precursor" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for the synthesis of the precursor, Methyl 4-hydroxypyridine-2-carboxylate.
Route 1: Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of industrial organic synthesis due to its high efficiency, atom economy, and the potential for catalyst recycling. For the reduction of substituted pyridines, noble metal catalysts such as platinum, rhodium, and palladium are commonly employed.[4][5] The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction.
Method A: Platinum Oxide (Adam's Catalyst) Hydrogenation
Platinum oxide (PtO₂) is a versatile and effective catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings.[4][6] It is typically used in acidic media, which can enhance its activity for pyridine reduction.
-
To a solution of Methyl 4-hydroxypyridine-2-carboxylate (1 equivalent) in glacial acetic acid, Adam's catalyst (PtO₂, typically 1-5 mol%) is added.
-
The reaction mixture is transferred to a high-pressure hydrogenation apparatus.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-70 bar).
-
The reaction is stirred vigorously at room temperature for an extended period (12-24 hours) until hydrogen uptake ceases.
-
Upon completion, the catalyst is carefully removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The residue is dissolved in water and neutralized with a suitable base (e.g., sodium carbonate).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the crude product.
-
Purification by column chromatography yields this compound. This method often favors the formation of the cis isomer.
Method B: Rhodium on Carbon (Rh/C) Hydrogenation
Rhodium-based catalysts are known for their high activity in the hydrogenation of aromatic rings under milder conditions compared to platinum.[7] Rhodium on carbon is a commercially available and robust heterogeneous catalyst.
-
Methyl 4-hydroxypyridine-2-carboxylate (1 equivalent) is dissolved in a suitable solvent, such as methanol or trifluoroethanol (TFE).[8]
-
5% Rhodium on carbon (typically 1-5 mol%) is added to the solution.
-
The mixture is placed in a high-pressure autoclave.
-
The system is purged with an inert gas and then filled with hydrogen to the desired pressure (e.g., 5-10 bar).
-
The reaction is heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours (4-16 hours).[8]
-
After cooling and venting the hydrogen, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
Purification is achieved through column chromatography to separate the cis and trans isomers of Methyl 4-hydroxypyridine-2-carboxylate.
dot graph "catalytic_hydrogenation_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Comparative workflow of catalytic hydrogenation routes.
Route 2: Chemical Reduction with Sodium Borohydride and a Lewis Acid
While sodium borohydride (NaBH₄) alone is generally ineffective at reducing the pyridine nucleus, its reducing power can be enhanced by the addition of a Lewis acid, such as aluminum chloride (AlCl₃).[9] This combination forms a more potent reducing species, capable of hydrogenating the aromatic ring. This method offers an alternative to high-pressure hydrogenation.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), anhydrous aluminum chloride (3-4 equivalents) is suspended in a dry, aprotic solvent like tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C, and sodium borohydride (4-5 equivalents) is added portion-wise, maintaining the temperature below 5 °C.
-
A solution of Methyl 4-hydroxypyridine-2-carboxylate (1 equivalent) in dry THF is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by an aqueous solution of a strong base (e.g., 6M NaOH) to dissolve the aluminum salts.
-
The resulting mixture is filtered, and the filter cake is washed with THF.
-
The filtrate is concentrated, and the aqueous residue is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography provides the desired this compound isomers.
dot graph "chemical_reduction_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for the chemical reduction route using NaBH₄ and AlCl₃.
Comparative Analysis of Synthetic Routes
| Parameter | Catalytic Hydrogenation (PtO₂) | Catalytic Hydrogenation (Rh/C) | Chemical Reduction (NaBH₄/AlCl₃) |
| Reagents | H₂, PtO₂, Acetic Acid | H₂, Rh/C, Methanol/TFE | NaBH₄, AlCl₃, THF |
| Conditions | High Pressure (50-70 bar), RT | Moderate Pressure (5-10 bar), 40-60 °C | Atmospheric Pressure, Reflux |
| Reaction Time | 12-24 hours | 4-16 hours | 4-8 hours |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Stereoselectivity | Often favors cis isomer | Variable, dependent on conditions | Often less selective |
| Scalability | Readily scalable | Readily scalable | More challenging on a large scale |
| Safety Considerations | Handling of H₂ gas under high pressure | Handling of H₂ gas | Exothermic quench, handling of pyrophoric reagents |
| Cost-Effectiveness | High initial catalyst cost, but recyclable | High initial catalyst cost, but recyclable | Lower reagent cost, but stoichiometric use |
Discussion and Recommendations
Catalytic Hydrogenation stands out as the more robust and scalable approach for the synthesis of this compound.
-
PtO₂ (Adam's Catalyst): This method is reliable and often provides good yields with a preference for the cis diastereomer, which can be advantageous if it is the desired isomer. However, the requirement for high hydrogen pressure and the use of corrosive acetic acid as a solvent are notable drawbacks. The long reaction times can also impact throughput.
-
Rh/C: This catalyst offers the significant advantage of operating under much milder conditions of pressure and temperature, enhancing safety and reducing the need for specialized high-pressure equipment.[7][8] The reaction times are also generally shorter. The stereoselectivity can be tuned to some extent by modifying the solvent and other reaction parameters, offering a degree of process optimization. For these reasons, Rh/C catalyzed hydrogenation is often the preferred method for both laboratory and pilot-scale synthesis.
Chemical Reduction with NaBH₄/AlCl₃ provides a viable alternative that avoids the use of high-pressure hydrogen. This can be particularly appealing for laboratories not equipped for catalytic hydrogenation. The reaction times are comparable to the Rh/C method. However, this route presents its own challenges. The reaction is highly exothermic, especially during the quenching step, and requires careful temperature control. The use of stoichiometric amounts of aluminum chloride generates significant amounts of aluminum waste, which can complicate workup and purification. Furthermore, the stereoselectivity of this reduction is often lower than that observed in catalytic hydrogenations.
Conclusion
For the synthesis of this compound, catalytic hydrogenation, particularly with a Rhodium on Carbon catalyst, presents the most efficient, scalable, and versatile route. It offers a balance of high yield, manageable reaction conditions, and opportunities for stereochemical control. While chemical reduction with NaBH₄/AlCl₃ is a functional alternative that circumvents the need for high-pressure equipment, its operational challenges and lower selectivity make it a less favorable option for large-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired stereoisomer, available equipment, and scale of operation.
References
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024.
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Freifelder, M., Robinson, R. M., & Stone, G. R. Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 1962.
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024.
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(2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531). BenchChem, 2023.
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Rylander, P. N., & Himelstein, N. Catalytic hydrogenation of 3-and 4-hydroxy pyridines. US Patent 3,408,354, 1968.
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Reaction of pyridine carboxylic esters with sodium borohydride. ResearchGate, 2025.
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This compound. BenchChem.
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Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
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Chelidamic acid synthesis. ChemicalBook.
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Farrell, K., et al. Transfer Hydrogenation With Abnormal Dicarbene Rhodium(iii) Complexes Containing Ancillary and Modular Poly-Pyridine Ligands. Dalton Transactions, 2016.
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
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Adams' catalyst. Wikipedia.
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2012.
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate, 2025.
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Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate, 2025.
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Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Organic Syntheses.
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Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. ResearchGate.
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
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Acid to Ester - Common Conditions. The Organic Chemistry Portal.
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NaBH4 Reduction of Carboxylic Acids: Lab Procedure. Studylib.
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Controlled Synthesis of Metal Chelidamates using Hydrazine as a pH Regulator: Crystal Structure, Thermal stability, and Photoluminescent Properties. CoLab.
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Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 2023.
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Process for preparing 4-hydroxypyridines. Google Patents.
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Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. PubMed, 2023.
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Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate. Sigma-Aldrich.
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
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Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate, 2017.
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Highly Selective Hydrogenation of Tetralin to cis-Decalin Using Ru Catalyst. ResearchGate.
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Crystalline forms of the prolyl hydroxylase inhibitor [(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid. Google Patents.
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Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 2021.
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Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
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A Researcher's Guide to the Spectroscopic Differentiation of (2S,4R) and (2R,4S) Enantiomers
Introduction: The Challenge of Mirror Images
In the realm of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules sharing the same chemical formula and connectivity but differing in their spatial orientation, can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on the spectroscopic comparison of (2S,4R) and (2R,4S) isomers. It is critical to first recognize the relationship between these two structures: they are enantiomers. Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment.
This identity presents a significant analytical challenge. Standard spectroscopic techniques such as conventional Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Visible spectroscopy will produce identical spectra for both the (2S,4R) and (2R,4S) forms. Distinguishing between them requires specialized methods that can probe the molecule's chirality. The core principle behind their differentiation lies in introducing another chiral entity—be it a chiral solvent, a derivatizing agent, or circularly polarized light—to create a diastereomeric interaction that is spectroscopically discernible.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate and assign the absolute configuration of enantiomeric pairs like (2S,4R) and (2R,4S), with a focus on the causality behind experimental choices and the interpretation of supporting data.
Caption: Relationship between (2S,4R), (2R,4S), and (2S,4S) stereoisomers.
Nuclear Magnetic Resonance (NMR): Inducing Diastereotopicity
Routine NMR spectroscopy in an achiral solvent (like CDCl₃ or DMSO-d₆) is "blind" to chirality; the (2S,4R) and (2R,4S) enantiomers will yield identical spectra.[1][2][3] To resolve them, we must create a diastereomeric environment, which can be achieved through two primary strategies.
Chiral Derivatizing Agents (CDAs)
The most robust NMR method involves covalently reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[1][4][5] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example.[4]
Causality: The resulting diastereomers ((2S,4R)-CDA and (2R,4S)-CDA) are no longer mirror images. The spatial arrangement of their atoms differs, leading to unique magnetic environments for their respective nuclei. This results in measurable differences in chemical shifts (δ), particularly for protons or other nuclei (like ¹⁹F if using Mosher's acid) near the new stereocenter.
Caption: Workflow for NMR analysis using a Chiral Derivatizing Agent (CDA).
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Preparation: Dry an NMR tube containing a known quantity (e.g., 5-10 mg) of the enantiomeric mixture under high vacuum.
-
Solvent Addition: Add 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃) and a small amount of a base (e.g., pyridine or triethylamine) via syringe.
-
Derivatization: Add a slight molar excess (1.1-1.2 equivalents) of enantiopure (R)- or (S)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the tube, mix thoroughly, and allow the reaction to proceed to completion at room temperature. Reaction time can vary from minutes to hours; monitor by NMR if necessary.
-
Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The presence of two distinct sets of peaks for protons or the CF₃ group confirms the presence of both enantiomers.
-
Quantification: The ratio of the integrals for a pair of corresponding, well-resolved signals directly reflects the enantiomeric ratio of the original sample.[4]
Table 1: Example Comparative Data for CDA-Derived Diastereomers
| Nucleus | Signal for (2S,4R)-CDA | Signal for (2R,4S)-CDA | Δδ (ppm) |
| ¹⁹F (CF₃) | -71.55 | -71.80 | 0.25 |
| ¹H (proton α to chiral center) | 4.85 (t, J=7.5 Hz) | 4.92 (t, J=7.5 Hz) | 0.07 |
Chiral Solvating Agents (CSAs)
An alternative, non-destructive method is the use of chiral solvating agents. These are enantiopure compounds that form weak, transient, non-covalent complexes (e.g., through hydrogen bonding or π-π stacking) with the analyte enantiomers.[4][6] This association creates transient diastereomeric complexes in solution, which are in fast exchange on the NMR timescale.
Causality: Even though the exchange is fast, the weighted average chemical shift for a nucleus in the (2S,4R)-CSA complex will be different from that in the (2R,4S)-CSA complex. This leads to the splitting of a single peak into two, allowing for differentiation. A key advantage is that the sample can be recovered after analysis. Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) or macrocyclic compounds are common CSAs.[4][7]
Vibrational Circular Dichroism (VCD): An Unambiguous Signature in Solution
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8] It is arguably the most powerful method for determining the absolute configuration of chiral molecules in solution.
Principle: Enantiomers, being mirror images, interact with circularly polarized light in an equal but opposite manner. Therefore, the (2S,4R) and (2R,4S) isomers will produce VCD spectra that are perfect mirror images of each other. A positive band in one spectrum will be a negative band of equal intensity in the other. This provides a direct and unambiguous method of differentiation without the need for derivatization.[9][10][11]
The Self-Validating System: Experiment Meets Computation The true power of VCD lies in its combination with quantum chemical calculations.[12][13] The experimental VCD spectrum is compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (2S,4R) form).[14][15] A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated one, the sample is the opposite enantiomer.
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the analyte at a suitable concentration (typically 10-50 mg/mL) in an appropriate infrared-transparent solvent (e.g., CDCl₃ or CCl₄).
-
Data Acquisition: Place the solution in a sample cell with a defined pathlength (e.g., 100 μm). Acquire both the standard IR absorption spectrum and the VCD spectrum over the desired frequency range (e.g., 2000-900 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: Concurrently, perform DFT calculations on one of the enantiomers to predict its lowest energy conformation and corresponding VCD spectrum.
-
Spectral Comparison: Qualitatively and quantitatively compare the experimental VCD spectrum with the calculated spectrum. Software tools can be used to calculate a confidence level for the assignment.[10]
Table 2: Example Comparative VCD Data
| Vibrational Mode | Frequency (cm⁻¹) | (2S,4R) Isomer ΔA (x10⁻⁵) | (2R,4S) Isomer ΔA (x10⁻⁵) |
| C-O Stretch | 1735 | +5.2 | -5.2 |
| C-H Bend | 1450 | -3.8 | +3.8 |
| Fingerprint Region | 1120 | +8.1 | -8.1 |
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the ultimate method for determining the absolute configuration of a molecule.[16][17][18] It provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the spatial arrangement of atoms.
Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of all atoms can be determined. To establish the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized.[19] When the X-ray energy is near an absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs).
The Self-Validating System: The Flack Parameter The analysis of these intensity differences allows for the calculation of the Flack parameter.[19]
-
A Flack parameter close to 0 indicates that the determined atomic arrangement correctly represents the absolute configuration of the crystal.
-
A Flack parameter close to 1 indicates that the configuration is inverted (i.e., the crystal is composed of the opposite enantiomer).
This provides a powerful internal validation of the result. The primary and most significant challenge of this technique is the need to grow a high-quality single crystal suitable for diffraction, which is not always possible.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the enantiomerically pure compound from a suitable solvent system. This is often the most challenging step.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution & Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms (the relative configuration).
-
Absolute Configuration Determination: The structure is refined against the data, including the effects of anomalous dispersion, to determine the Flack parameter and thus the absolute configuration.[19][20]
Table 3: Example Comparative Crystallographic Data
| Parameter | (2S,4R) Isomer | (2R,4S) Isomer |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ (chiral) | P2₁2₁2₁ (chiral) |
| Unit Cell Dimensions | a=5.1, b=8.2, c=12.5 Å | a=5.1, b=8.2, c=12.5 Å |
| Flack Parameter | 0.02(4) | 0.98(4) (if misidentified as 2S,4R) |
| Note: For enantiomers crystallizing in a chiral space group, unit cell dimensions will be identical. |
Summary and Recommendations
The choice of spectroscopic technique to differentiate (2S,4R) and (2R,4S) enantiomers depends on the specific goals of the analysis, sample availability, and the physical state of the material.
| Technique | Principle | Strengths | Weaknesses | Sample Requirement |
| NMR with CDA | Covalent conversion to diastereomers | Widely available, excellent for determining enantiomeric ratio (purity).[4] | Destructive, requires pure CDA, reaction may not go to completion. | 1-10 mg, soluble |
| NMR with CSA | Non-covalent formation of transient diastereomeric complexes | Non-destructive, simple sample prep.[6] | Peak separation can be small and concentration/temperature dependent. | 1-10 mg, soluble |
| VCD | Differential absorption of circularly polarized IR light | Unambiguous, non-destructive, powerful for absolute configuration in solution.[9][21] | Requires specialized equipment, computational support is essential. | 5-50 mg, soluble |
| X-ray Crystallography | Anomalous dispersion of X-rays | Definitive, "gold standard" for absolute configuration.[16][17] | Requires a high-quality single crystal, which can be difficult or impossible to obtain. | Single crystal |
For researchers needing to confirm the absolute configuration of a newly synthesized chiral compound, VCD is often the most practical and powerful choice for samples in solution. If a single crystal is available, X-ray crystallography provides the most definitive and trusted result. For routine analysis of enantiomeric purity or ratio, NMR with a chiral derivatizing agent is a reliable and widely accessible method.
References
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 4-hydroxypiperidine-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. Methyl 4-hydroxypiperidine-2-carboxylate, a key chiral building block in the synthesis of numerous pharmaceutical agents, demands robust and reliable analytical methods to ensure its quality, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for the validation of this critical intermediate, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, presenting a framework for developing and validating methods that are not only compliant but scientifically sound.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] This is a mandate from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4] The recently updated ICH Q2(R2) guideline, along with its companion document ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle and Quality-by-Design (QbD) approach.[2][5] This modern framework encourages a deeper understanding of the method to build in quality from the start, rather than treating validation as a one-time checklist.
The core validation characteristics that must be assessed are determined by the intended use of the analytical procedure.[3][4] For a quantitative impurity method or a purity assay of this compound, these typically include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for this compound is governed by its physicochemical properties. As a polar molecule with a secondary amine, a hydroxyl group, and a methyl ester, it presents unique challenges and opportunities for various analytical platforms.
| Validation Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography with Flame Ionization Detection (GC-FID) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Specificity | Good. Dependent on chromatographic resolution. May require forced degradation studies to prove peak purity. | Moderate. Potential for co-elution with thermally stable impurities. Derivatization can improve specificity. | Excellent. High specificity from both chromatographic separation and mass-to-charge ratio determination. | Excellent. Provides structural information, allowing for the identification and quantification of impurities without chromatographic separation. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Range (Typical) | 1 - 500 µg/mL | 5 - 1000 µg/mL (post-derivatization) | 0.1 - 1000 ng/mL | 1 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | 99.0 - 101.0% (with internal standard) |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1 µg/mL | ~0.05 ng/mL | Dependent on concentration and number of scans. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~5 µg/mL | ~0.1 ng/mL | Dependent on concentration and number of scans. |
| Key Considerations | Requires a UV chromophore. The piperidine ring and ester group provide some UV absorbance at low wavelengths (~210 nm). | Analyte must be volatile and thermally stable. Derivatization is likely necessary to improve peak shape and volatility. | High sensitivity and specificity, ideal for trace-level impurity analysis. Can be susceptible to matrix effects. | A primary ratio method that does not require a reference standard of the analyte. Excellent for purity assessment. Requires a high-field NMR spectrometer. |
Experimental Protocols: A Practical Approach
The following protocols are representative examples designed to guide the development and validation of analytical methods for this compound.
Stability-Indicating HPLC-UV Method
This method is designed to quantify the analyte and separate it from potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol:
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.[6][7]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
After exposure, neutralize the acid and base samples, and dilute all samples to the target concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
GC-FID Method for Purity and Residual Solvents
This method is suitable for determining the purity of the analyte and for quantifying volatile residual solvents. Derivatization is often necessary for polar, non-volatile compounds like this compound to improve their volatility and chromatographic behavior.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of pyridine (as a solvent and catalyst).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
LC-MS/MS Method for Trace Impurity Quantification
This method provides the high sensitivity and selectivity required for the quantification of trace-level impurities.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of Mobile Phase A (10 mM ammonium formate in water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion
-
Impurity 1: Precursor ion [M+H]⁺ → Product ion
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary method for determining purity without the need for a specific reference standard of the analyte.[8][9]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have peaks that do not overlap with the analyte peaks.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the analyte and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Validation Workflow
A systematic approach is essential for a successful method validation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for analytical method validation.
Decision Logic for Method Selection
Choosing the right analytical technique is a critical decision driven by the specific analytical needs.
Caption: Decision matrix for selecting an analytical method.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. There is no single "best" method; the optimal choice depends on the specific analytical objective. HPLC-UV offers a robust and reliable approach for routine purity and assay testing. GC-FID, with appropriate derivatization, is well-suited for purity assessment and the analysis of volatile impurities. LC-MS/MS provides unparalleled sensitivity and specificity for trace-level impurity analysis. Finally, qNMR stands as a powerful primary method for accurate purity determination without the need for a specific reference standard.
By following a systematic validation workflow grounded in the principles outlined in regulatory guidelines like ICH Q2(R2), and by carefully selecting the most appropriate analytical technique, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, supports the development of safe and effective medicines.
References
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International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Reid, G. L., & Blevins, D. D. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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A Senior Application Scientist's Guide to Protecting Group Efficacy in Complex Synthesis
In the intricate discipline of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. A poorly conceived protecting group strategy can be the demise of an otherwise elegant synthetic route.[1] This guide, born from field-proven insights, moves beyond a simple catalog of protecting groups. Instead, it offers a comparative analysis of their efficacy, focusing on the causality behind experimental choices and providing the robust, self-validating protocols necessary for professionals in research and drug development.
The core of a successful synthesis often lies in achieving chemoselectivity —the ability to modify one functional group in the presence of others.[2] Protecting groups are the primary tools for enforcing this selectivity. An ideal protecting group is not merely a molecular shield; it is a temporary auxiliary that must be introduced efficiently, remain inert through multiple synthetic transformations, and be removed cleanly under conditions that leave the rest of the molecule unscathed.[2]
The pinnacle of strategic planning is the implementation of an orthogonal protection scheme. This approach utilizes multiple protecting groups, each of which can be removed by a specific set of reagents that do not affect the others.[1][3][4][5] This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a critical capability for the synthesis of complex natural products, peptides, and oligosaccharides.[1][3][5]
Caption: The fundamental three-step workflow of a protecting group strategy.
Protecting Hydroxyl Groups: Silyl vs. Benzyl Ethers
Alcohols are among the most common functional groups requiring protection due to their acidity and nucleophilicity.[1] The choice of protecting group is dictated by the downstream reaction conditions the molecule must endure.
Silyl Ethers: Tunable Steric Shields
Silyl ethers are indispensable for alcohol protection due to their ease of installation, mild removal conditions, and, most importantly, their tunable stability.[6][7] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom; larger groups hinder the approach of acids or nucleophiles, thereby increasing stability.[6] This steric effect allows for a graduated system of protection.[8]
Comparative Data: Stability and Cleavage of Common Silyl Ethers
| Protecting Group | Abbreviation | Relative Acid Stability | Relative Base Stability | Primary Cleavage Reagent |
| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) | Mild acid (e.g., K₂CO₃/MeOH) |
| Triethylsilyl | TES | ~64 | ~10-100 | Mild acid (e.g., AcOH) |
| tert-Butyldimethylsilyl | TBDMS (TBS) | ~20,000 | ~20,000 | Fluoride source (e.g., TBAF)[9] |
| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 | Fluoride source (e.g., TBAF, HF•Py) |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Fluoride source (e.g., TBAF, HF•Py) |
| Relative stability data is approximate and can vary with substrate and conditions.[10] |
The most common cleavage method exploits the exceptionally high affinity of silicon for fluoride, allowing for highly selective deprotection using reagents like tetrabutylammonium fluoride (TBAF) under conditions that leave most other functional groups untouched.[9][11]
Experimental Protocol: TBDMS Protection of a Primary Alcohol
Objective: To protect the primary hydroxyl group of benzyl alcohol as its TBDMS ether.
Methodology:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).
-
Stir the solution at room temperature until the imidazole has fully dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.[12]
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected alcohol.
Benzyl Ethers: Robust and Reductively Cleaved
The benzyl (Bn) group is a workhorse for alcohol protection due to its remarkable stability across a wide pH range, rendering it inert to most non-reducing reagents, including strong acids, bases, and organometallics.[13][14] This robustness makes it an excellent choice for multi-step syntheses involving harsh conditions.
The primary method for deprotection is catalytic hydrogenolysis, a mild reductive cleavage using hydrogen gas and a palladium catalyst (Pd/C) that yields the free alcohol and toluene as a byproduct.[13][14][15][16]
Comparative Data: Benzyl vs. Substituted Benzyl Ethers
| Protecting Group | Abbreviation | Key Stability | Primary Deprotection Method | Orthogonal Advantage |
| Benzyl | Bn | Stable to acid, base, oxidants, reductants (non-catalytic) | H₂, Pd/C (Hydrogenolysis)[16] | Stable during silyl ether deprotection (TBAF) |
| p-Methoxybenzyl | PMB | Stable to base, mild acid | Oxidative cleavage (DDQ, CAN)[13][17] | Can be removed in the presence of Bn ethers[8] |
The p-methoxybenzyl (PMB) ether offers a crucial orthogonal advantage. The electron-donating methoxy group facilitates oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), allowing for its removal in the presence of standard benzyl ethers which remain intact.[8][13]
Caption: Orthogonal deprotection of TBDMS and Benzyl ethers.
Experimental Protocol: Hydrogenolysis of a Benzyl Ether
Objective: To deprotect a benzyl-protected alcohol via catalytic hydrogenolysis.
Methodology:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.1 M).[16]
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% Pd).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[18]
Protecting Amine Groups: The Carbamate Workhorses
Protecting amines is critical in many areas, most notably in peptide synthesis, to prevent unwanted side reactions and polymerization.[19][20][21] The most popular and versatile amine protecting groups are carbamates, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) being the preeminent examples.[18][19] Their widespread use stems from their ability to be installed and removed under distinct, mild conditions, forming the basis of modern peptide synthesis.[19]
Comparative Data: Boc vs. Cbz Protecting Groups
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Yield | 90-95%[18] | ~88%[18] |
| Stability | Stable to bases, nucleophiles, catalytic hydrogenation.[22] | Stable to acidic and basic conditions.[23] |
| Lability | Labile to strong acids (acidolysis).[22] | Labile to catalytic hydrogenolysis.[22] |
| Deprotection Conditions | Trifluoroacetic acid (TFA) in DCM; or HCl in an organic solvent.[18] | H₂ with Pd/C catalyst.[18] |
| Key Application | Solid-Phase Peptide Synthesis (SPPS).[18] | Solution-phase synthesis, protecting groups for Lys side chains. |
The fundamental difference between Boc and Cbz is their orthogonality: Boc is removed with acid, while Cbz is removed by hydrogenolysis.[22][23] This allows for the selective deprotection of one in the presence of the other, a crucial strategy in the synthesis of complex peptides.[22]
Caption: Orthogonal Boc and Cbz strategy in peptide synthesis.
Experimental Protocol: Boc Protection of an Amine
Objective: To protect the amino group of glycine.
Methodology:
-
Dissolve glycine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-glycine, often as a white solid that can be used without further purification.[18]
Protecting Carbonyl Groups: Acetals and Ketals
Aldehydes and ketones contain a highly electrophilic carbonyl carbon, making them susceptible to attack by nucleophiles like Grignard reagents or hydrides.[24] When a reaction is desired elsewhere in a molecule containing a carbonyl, this reactivity must be masked. The conversion of a carbonyl to an acetal or ketal is the most common and effective strategy.[5][24][25][26]
This protection is achieved by reacting the carbonyl with a diol, typically ethylene glycol or 1,3-propanediol, under acidic catalysis.[25] The resulting cyclic acetal is exceptionally stable to bases, nucleophiles, and hydrides, but is readily hydrolyzed back to the carbonyl using aqueous acid.[5][26][27]
Comparative Data: Common Cyclic Acetals
| Diol Reagent | Protecting Group | Formation | Cleavage | Relative Stability |
| Ethylene Glycol | 1,3-Dioxolane | TsOH, Toluene, Dean-Stark | Aq. HCl or H₂SO₄ | Very Stable |
| 1,3-Propanediol | 1,3-Dioxane | TsOH, Toluene, Dean-Stark | Aq. HCl or H₂SO₄ | More stable than dioxolane |
| 1,2-Ethanedithiol | 1,3-Dithiolane | BF₃•OEt₂ | HgCl₂, CaCO₃, aq. MeCN | Extremely stable to acid |
The choice between a dioxolane and a dioxane is often one of convenience, though 1,3-dioxanes are generally more stable and can be cleaved slightly faster under certain conditions.[25] For substrates requiring extreme stability, dithioacetals (dithianes) are used, as they are stable to a much wider range of acidic conditions than their oxygen-based counterparts.[5]
Experimental Protocol: Acetal Protection of a Ketone
Objective: To protect cyclohexanone as its 1,3-dioxolane derivative.
Methodology:
-
Combine cyclohexanone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq) in toluene (~0.5 M).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitor the reaction by TLC or GC until all the starting ketone is consumed.
-
Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ketone, which is often pure enough for subsequent steps.
Conclusion
The selection of a protecting group is a critical strategic decision that reverberates through an entire synthetic sequence. A successful choice is not merely about masking a functional group but about enabling a cascade of selective transformations. This guide has highlighted the comparative efficacies of common protecting groups for alcohols, amines, and carbonyls, emphasizing the principle of orthogonality. By understanding the distinct stabilities and deprotection mechanisms—acid-lability for Boc, fluoride-lability for silyl ethers, and hydrogenolysis for benzyl and Cbz groups—researchers can design elegant and efficient pathways to complex molecular targets. A meticulously planned protecting group strategy is, and will remain, an indispensable pillar of modern organic synthesis.
References
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6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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acetals and ketals as protecting groups. YouTube. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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Acetal Protecting Group & Mechanism. Total Synthesis. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Liverpool. [Link]
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Orthogonal Protection Definition. Fiveable. [Link]
- Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.
- literature review of Boc vs. Cbz protecting groups. Benchchem.
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Protective Groups. Organic Chemistry Portal. [Link]
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11.3 Protecting groups. Fiveable. [Link]
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Protecting group. Wikipedia. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Protecting Groups. chem.iitb.ac.in. [Link]
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Benzyl Deprotection of Alcohols. J&K Scientific LLC. [Link]
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Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]
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Protecting Groups in Peptide Synthesis. PubMed - NIH. [Link]
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Alcohol Protecting Groups. chem.ucalgary.ca. [Link]
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Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]
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Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
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Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Silyl ether. Wikipedia. [Link]
- A Comprehensive Guide to Protecting Group Str
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A Senior Application Scientist's Guide to Methyl 4-hydroxypiperidine-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 4-hydroxypiperidine-2-carboxylate
Introduction: The Criticality of Purity for a Versatile Pharmaceutical Building Block
Methyl 4-hydroxypiperidine-2-carboxylate is a cornerstone in medicinal chemistry, serving as a versatile heterocyclic building block for a wide array of pharmaceutical agents.[1][2] Its structure, featuring a piperidine ring, a hydroxyl group, and a methyl ester, provides multiple points for synthetic modification, making it a key intermediate in the development of novel therapeutics, including histamine H3 receptor antagonists for treating neurodegenerative diseases.[1] Given that this molecule is chiral, possessing at least two stereocenters, the stereochemical and chemical purity of the synthesized material is not merely a quality metric; it is a fundamental determinant of the subsequent active pharmaceutical ingredient's (API) safety and efficacy.[3]
Impurities—be they residual starting materials, byproducts, enantiomers, or diastereomers—can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, a robust, multi-faceted analytical approach is essential to establish a comprehensive purity profile. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in field-proven insights, to equip researchers and drug development professionals with the necessary tools to confidently assess the purity of synthesized this compound.
The Orthogonal Analytical Imperative
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is the gold standard. This strategy ensures that impurities not detected by one method (e.g., a co-eluting species in HPLC) can be identified and quantified by another (e.g., GC-MS or NMR). For this compound, a comprehensive assessment should integrate chromatographic, spectroscopic, and elemental analysis.
Chromatographic Techniques: The Power of Separation
Chromatography is indispensable for separating the target compound from impurities, allowing for their individual quantification.
A. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of non-volatile organic molecules.[4] It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Causality Behind the Method: The choice of a C18 stationary phase is deliberate; its non-polar nature effectively retains the moderately polar this compound, allowing for separation from both more polar impurities (e.g., the starting carboxylic acid) and less polar byproducts. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase is crucial. It protonates the basic piperidine nitrogen, preventing analyte interaction with residual silanol groups on the silica-based stationary phase, which dramatically improves peak shape and resolution.[5]
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation: Standard HPLC system equipped with a UV detector.[6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm. The ester carbonyl provides weak UV absorbance at low wavelengths, making this a suitable detection method.[1]
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL solution.[7]
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak ID | Compound Identity | Retention Time (min) | Area (%) |
| 1 | 4-Hydroxypiperidine-2-carboxylic acid | 3.2 | 0.35 |
| 2 | This compound | 8.5 | 99.52 |
| 3 | Unknown Impurity 1 | 11.1 | 0.13 |
| Total | 100.00 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
B. Chiral HPLC for Enantiomeric Purity
For chiral molecules, enantiomeric excess (ee) is a critical purity parameter. Chiral HPLC is the definitive technique for this measurement, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation.[3][8]
Causality Behind the Method: Polysaccharide-based CSPs (e.g., Chiralpak series) are exceptionally effective for separating a broad range of chiral compounds, including piperidine derivatives.[9][10] The separation occurs under normal-phase conditions (non-polar mobile phase), where hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector on the stationary phase lead to differential retention times for the enantiomers.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: n-Hexane / Ethanol (70:30, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection: UV at 225 nm.[9]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.[9]
-
Data Analysis: Enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
Data Presentation: Hypothetical Chiral HPLC Analysis
| Peak ID | Enantiomer | Retention Time (min) | Area (%) |
| 1 | Desired Enantiomer | 12.4 | 99.85 |
| 2 | Undesired Enantiomer | 14.1 | 0.15 |
| ee (%) | 99.70 |
C. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps.[7][11]
Causality Behind the Method: The compound is volatilized in a heated injector and separated in a column based on boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum for each, which acts as a "fingerprint" for definitive identification. Headspace analysis is often preferred for residual solvents, as it samples the vapor above the sample, avoiding injection of non-volatile matrix components.[11][12]
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC system with a Mass Spectrometry (MS) detector and a headspace autosampler.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[6]
-
-
Injector and Detector Temperature: 250°C.[6]
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial.
-
Headspace Conditions: Equilibrate at 80°C for 15 minutes.
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times to a library and/or certified reference standards. Quantify against a calibration curve.
Spectroscopic Techniques: Confirming Structure and Purity
Spectroscopy provides invaluable information about the compound's structure and can be a powerful tool for purity assessment, especially when compared to a well-characterized reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation and can provide quantitative purity information (qNMR).[13][14] Both ¹H and ¹³C NMR should be employed.
Causality Behind the Method: The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. The purity can be assessed by comparing the integral of the analyte's signals to those of any visible impurities.[13] A ¹³C NMR spectrum, while not typically quantitative, is highly sensitive to the carbon skeleton and is excellent for detecting isomeric impurities that might be difficult to resolve by other methods.
Experimental Protocol: NMR Analysis
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[6] Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is desired.
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Verify that all expected chemical shifts, coupling constants, and integrations in the ¹H spectrum match the proposed structure. Confirm the number of unique carbon signals in the ¹³C spectrum.
-
Purity Assessment: Carefully examine the baseline for any small peaks that do not belong to the target compound or the solvent. The absence of such peaks is a strong indicator of high purity (>95%).[15] For qNMR, calculate the purity by comparing the integral of a well-resolved analyte peak to the integral of the internal standard.
-
Workflow for NMR Purity and Structure Verification
Caption: Workflow for NMR structural and purity analysis.
Elemental Analysis: The Fundamental Check
Elemental analysis (CHNS) provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[16][17] This fundamental technique is a powerful, independent confirmation of a compound's elemental composition and, by extension, its purity.
Causality Behind the Method: The technique works by combusting the sample at high temperatures in an oxygen-rich environment.[16][18] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. The measured elemental percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₇H₁₃NO₃). A close match is strong evidence of high purity. Journals and regulatory bodies typically require the found values to be within ±0.4% of the calculated values.[15][17]
Experimental Protocol: Elemental Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a tin capsule. Drying is critical to remove adsorbed water or solvents that would alter the H and C content.
-
Analysis: The instrument performs automated combustion and detection.
-
Data Analysis: Compare the experimentally determined percentages for C, H, and N with the theoretical values.
Data Presentation: Hypothetical Elemental Analysis Results
-
Molecular Formula: C₇H₁₃NO₃
-
Molecular Weight: 159.18 g/mol
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | 52.82 | 52.71 | -0.11 |
| Hydrogen (H) | 8.23 | 8.19 | -0.04 |
| Nitrogen (N) | 8.80 | 8.85 | +0.05 |
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC | Differential partitioning | Chemical purity, quantification of non-volatile impurities | Robust, quantitative, widely applicable | May not separate all impurities, requires chromophore for high sensitivity |
| Chiral HPLC | Diastereomeric interaction with CSP | Enantiomeric excess (ee), separation of enantiomers | The definitive method for chiral purity | Column selection can be empirical, may require method development[8] |
| GC-MS | Volatility and mass fragmentation | Identification & quantification of volatile impurities/solvents | High sensitivity and specificity for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin in a magnetic field | Absolute structural confirmation, purity vs. standard | Provides detailed structural information, can be quantitative (qNMR) | Lower sensitivity than chromatographic methods, signal overlap can be an issue[19] |
| Elemental Analysis | High-temperature combustion | Elemental composition (C,H,N) | Confirms the correct molecular formula, insensitive to isomeric impurities | Does not distinguish between isomers, requires a pure sample for accurate results |
Conclusion
Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, evidence-based strategy. Relying on a single analytical result is insufficient. By employing an orthogonal combination of RP-HPLC for chemical purity, Chiral HPLC for enantiomeric excess, GC-MS for volatile residues, NMR for definitive structural confirmation, and Elemental Analysis for fundamental compositional verification, a scientist can construct a comprehensive and trustworthy purity profile. This multi-pronged approach ensures that the material advancing in the drug development pipeline is of the requisite quality, safeguarding the integrity of the research and the potential safety of the final therapeutic agent.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Madhvan, Y. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Journal of Chromatographic Science. [Link]
-
Dicke, T., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]
-
Gámez-Montaño, R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- Google Patents. (n.d.).
-
Chemical-Suppliers.com. (n.d.). (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0. [Link]
-
Jiang, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Catalysts for Piperidine Synthesis
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis. It is one of the most prevalent structural motifs found in FDA-approved drugs, featuring in blockbuster pharmaceuticals such as the antipsychotic Risperdal, the ADHD medication Ritalin, and the potent analgesic Fentanyl.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold that can be precisely decorated with functional groups to optimize interactions with biological targets.[3]
The development of efficient, selective, and sustainable methods for constructing this valuable scaffold is therefore a paramount objective for researchers in both academic and industrial settings.[4] This guide provides an in-depth comparison of established and novel catalytic systems for piperidine synthesis, offering objective performance data and field-proven insights to aid in the critical process of catalyst selection and development.
Core Synthetic Strategies and Catalytic Hurdles
The most direct and atom-economical route to piperidines is the hydrogenation of readily available pyridine precursors.[5][6] However, this transformation is deceptively challenging. The high aromatic stability of the pyridine ring necessitates forcing conditions or highly active catalysts to initiate reduction.[6][7] Furthermore, both the pyridine substrate and the resulting piperidine product are Lewis bases, notorious for their ability to coordinate strongly to metal centers and poison the catalyst, leading to incomplete conversion or catalyst deactivation.[6][8] A final significant challenge is preventing "over-reduction," where the C-N bond of the desired piperidine ring is cleaved, leading to ring-opened byproducts.[9]
Beyond pyridine hydrogenation, other powerful strategies include intramolecular cyclization of functionalized acyclic precursors and multicomponent reactions that assemble the ring from simpler fragments.[4][5][10] Each approach presents its own set of mechanistic challenges and demands a carefully selected catalytic system. This guide will dissect and compare catalysts across these key synthetic strategies.
Comparative Analysis of Catalytic Systems
The choice of a catalyst is a multi-faceted decision that balances activity, selectivity, cost, functional group tolerance, and operational safety. Here, we compare the leading classes of catalysts for piperidine synthesis.
Heterogeneous Transition Metal Catalysts
These are the workhorses of industrial piperidine synthesis, valued for their ease of separation and recyclability. The primary application is the hydrogenation of pyridines.
Causality Behind Experimental Choices: Heterogeneous catalysts are typically supported on high-surface-area materials like carbon or metal oxides. The choice of metal is critical: Rhodium-based catalysts are often favored for their high selectivity in pyridine hydrogenation, effectively reducing the aromatic ring without causing significant C-N bond cleavage, a common issue with more aggressive catalysts like Raney Nickel.[9] The reaction conditions (high pressure and temperature) are necessary to overcome the aromaticity of the pyridine ring and ensure sufficient hydrogen availability on the catalyst surface.[1]
Field-Proven Insights: While cost-effective and highly active, catalysts like Raney Nickel require stringent safety protocols due to their pyrophoric nature when dry and often demand harsh reaction conditions.[11] Palladium on Carbon (Pd/C) offers a good balance, operating under milder conditions.[11] However, for complex substrates with sensitive functional groups, Rhodium- and Ruthenium-based catalysts, despite their higher cost, often provide superior chemoselectivity, preventing the undesired reduction of other groups.[9][11] A recent innovation is the use of surface single-atom alloy catalysts, such as Ru₁CoNP, which enable novel transformations like the synthesis of piperidine from the biomass-derived platform chemical furfural, showcasing a leap towards more sustainable routes.[12][13]
Performance Data: Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst System | Substrate Type | Yield (%) | Selectivity | Reaction Conditions | Key Characteristics & Ref. |
| Raney Nickel | Pyridine Derivatives | 85-95 | High | 100-200 °C, 50-150 atm H₂ | Cost-effective, highly active, requires careful handling (pyrophoric).[11] |
| Palladium on Carbon (Pd/C) | Pyridine Derivatives | 90-98 | Very High | 25-100 °C, 1-50 atm H₂ | Highly efficient, versatile, operates under milder conditions.[11] |
| Rhodium on Carbon (Rh/C) | Pyridine Derivatives | >95 | Excellent | 40-80 °C, 5-50 atm H₂ | High selectivity, minimizes C-N bond cleavage, good for sensitive substrates.[9] |
| Heterogeneous Ni-silicide | Substituted Pyridines | 96-99 | >99% cis | 100 °C, 50 bar H₂ | Excellent diastereoselectivity.[14] |
| Heterogeneous Co@TiO₂-mel | Substituted Pyridines | 86-99 | Good to Excellent | 100 °C, 50 bar H₂ | Acid-free hydrogenation in water possible.[5][14] |
| Ru₁CoNP/HAP | Furfural | up to 93 | High | 180 °C, 60 bar H₂, NH₃ | Novel route from biomass-derived feedstock.[12][13] |
Homogeneous Transition Metal Catalysts
Homogeneous catalysts offer exquisite control over the catalytic environment through ligand modification, often leading to superior selectivity and activity under mild conditions.
Causality Behind Experimental Choices: The key advantage of homogeneous catalysts is their well-defined single-site nature. For instance, Iridium(III) complexes have been developed that operate via an "ionic hydrogenation" mechanism.[7][8] In this pathway, the pyridine is first protonated by an acid co-catalyst, activating it towards hydride transfer from the metal center. This circumvents the classical pathway involving direct coordination of the basic nitrogen to the metal, thereby preventing catalyst poisoning and allowing for reduction under significantly milder conditions.[8] Similarly, Rhodium complexes are used in transfer hydrogenation, where a hydrogen donor like formic acid replaces high-pressure H₂ gas, simplifying the experimental setup.[9][15]
Field-Proven Insights: Homogeneous catalysts are indispensable for asymmetric synthesis, where chiral ligands are used to produce enantioenriched piperidines—a critical capability for pharmaceutical development.[15] While powerful, challenges include the cost of precious metal precursors (Rh, Ir, Ru) and the difficulty of separating the catalyst from the product. Their tolerance for a wide array of functional groups, including esters, amides, and even reducible groups like nitro and azide moieties, makes them exceptionally valuable for late-stage functionalization in complex molecule synthesis.[7]
Performance Data: Homogeneous Catalysts for Piperidine Synthesis
| Catalyst System | Reaction Type | Yield (%) | Selectivity | Reaction Conditions | Key Characteristics & Ref. |
| [CpIrCl₂]₂ | N-heterocyclization of primary amines + diols | 85-99 | N/A | 110 °C, 20h | Forms N-substituted piperidines from acyclic precursors.[14][16] |
| [RhCpCl₂]₂ / HCO₂H / Et₃N | Transfer Hydrogenation of Pyridinium Salts | High | N/A | 40 °C, 24h | Avoids high-pressure H₂ gas; effective for activated pyridines.[9][15] |
| Iridium(III) Complex / TFA | Ionic Hydrogenation of Pyridines | High | High | Room Temp, 50 bar H₂ | Tolerates sensitive functional groups (nitro, azide); avoids catalyst poisoning.[7] |
| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer of Allylic Alcohols | Good | High | Varies | For synthesis of 2- and 2,6-substituted piperidines.[4] |
| Grubbs' Catalysts (Ru-based) | Ring-Closing Metathesis (RCM) | Good to Excellent | N/A | Reflux in CH₂Cl₂ or Toluene | Powerful method for constructing substituted tetrahydropyridines from dienes.[17] |
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its clarity and reproducibility. Below are detailed, step-by-step methodologies for key catalytic systems.
Protocol 1: Selective Heterogeneous Hydrogenation using Rhodium(III) Oxide
This protocol is adapted from literature demonstrating high selectivity under mild conditions, minimizing C-N bond cleavage.[9]
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
High-purity hydrogen gas
-
Autoclave reactor with magnetic stirring
Procedure:
-
Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (1.0 mg).
-
Solvent Addition: Add anhydrous TFE (1 mL) to the vial and briefly flush the vial with nitrogen.
-
Autoclave Sealing: Place the uncapped vial inside the autoclave. Seal the autoclave according to the manufacturer's instructions.
-
Purging: Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurization & Reaction: Pressurize the autoclave to 5 bar with hydrogen gas. Heat the reaction mixture to 40 °C and stir vigorously for 16 hours.
-
Work-up & Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the residual hydrogen gas in a fume hood. The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine yield and conversion.
-
Isolation: For product isolation, filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Rinse the pad with a small amount of TFE. The combined filtrate can be concentrated under reduced pressure to yield the crude piperidine product, which can be further purified by chromatography or distillation if necessary.
Protocol 2: Homogeneous Transfer Hydrogenation of an N-Benzylpyridinium Salt
This method provides an alternative to high-pressure hydrogenation, using a formic acid/triethylamine mixture as the hydrogen source.[9][15]
Materials:
-
N-benzylpyridinium salt substrate (0.5 mmol)
-
[Cp*RhCl₂]₂ (0.25 mg, 0.08 mol%)
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reagent Preparation: Prepare a 5:2 mixture of formic acid and triethylamine.
-
Reaction Setup: In an inert atmosphere, add the N-benzylpyridinium salt (0.5 mmol) and the rhodium catalyst, [Cp*RhCl₂]₂ (0.25 mg), to a dry reaction vial with a stir bar.
-
Reagent Addition: Add the 5:2 formic acid/triethylamine mixture (1 mL) to the vial.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at 40 °C for 24 hours.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully basify the mixture with an aqueous solution of KOH until pH > 10. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure to obtain the crude N-benzylpiperidine product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualization of Workflows and Logic
Clear diagrams are essential for understanding complex experimental processes and decision-making logic.
Caption: General experimental workflow for catalytic piperidine synthesis.
Caption: Decision tree for selecting a piperidine synthesis catalyst.
Caption: Simplified mechanism for Iridium-catalyzed ionic hydrogenation.
Conclusion and Future Outlook
The synthesis of piperidines is a mature yet continually evolving field. For routine hydrogenations of simple pyridines, traditional heterogeneous catalysts like Pd/C and Rh/C remain the industry standard, offering a blend of efficiency and practicality.[9][11] However, the increasing complexity of pharmaceutical targets demands catalysts with greater functional group tolerance and stereocontrol.
In this arena, modern homogeneous systems, particularly iridium catalysts for ionic hydrogenation, have proven their worth, enabling the reduction of highly functionalized pyridines under mild conditions that were previously inaccessible.[7][8] Looking forward, the development of catalysts from non-precious metals (e.g., cobalt, nickel) that can match the performance of their noble counterparts is a key goal for sustainable chemistry.[5][14] Furthermore, innovative strategies that construct the piperidine ring from non-traditional starting materials, such as biomass-derived furfural, will be critical in transitioning pharmaceutical manufacturing to a more green and sustainable enterprise.[12][13] The optimal catalyst is not a one-size-fits-all solution but is rather dictated by the specific challenges of the target molecule, a principle that will continue to drive innovation in this vital area of synthetic chemistry.
References
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
- Comparing the efficacy of different catalytic systems for piperidine synthesis. BenchChem.
- Synthesis of Piperidine from Pyridine. BenchChem.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate.
- Piperidine Synthesis. Defense Technical Information Center.
- A Comparative Guide to Catalysts for 1-Piperidinepropanol Synthesis. BenchChem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health.
- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
- Piperidine synthesis. Organic Chemistry Portal.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. National Institutes of Health.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PubMed.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. National Institutes of Health.
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A Comparative Guide to N-Alkylation Methods for 4-Hydroxypiperidines: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the 4-hydroxypiperidine scaffold is a cornerstone of molecular design. Its intrinsic properties—a secondary amine for substitution and a hydroxyl group for further functionalization—make it a privileged structure in a multitude of clinically significant compounds. The strategic N-alkylation of this motif is a critical step in modulating a molecule's pharmacological profile, influencing everything from target affinity and selectivity to solubility and metabolic stability.
This guide provides an in-depth comparative analysis of the most prevalent and effective methods for the N-alkylation of 4-hydroxypiperidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, offering insights into the rationale behind experimental choices. This comparative framework, supported by representative experimental data, aims to empower researchers to select the optimal synthetic strategy for their specific drug discovery and development endeavors.
Methodological Overview
We will explore four primary strategies for the N-alkylation of 4-hydroxypiperidine:
-
Reductive Amination: A robust and widely used one-pot reaction involving the condensation of 4-hydroxypiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach where 4-hydroxypiperidine acts as a nucleophile, displacing a halide from an alkylating agent.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds, a transformation not readily achieved by other methods.
-
Aza-Michael Addition: A conjugate addition reaction where 4-hydroxypiperidine adds to an electron-deficient alkene, providing a route to β-amino carbonyl compounds and their derivatives.
The following sections will dissect each method, providing detailed experimental protocols, mechanistic insights, and a discussion of their respective advantages and limitations.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination stands as one of the most reliable and versatile methods for N-alkylation.[1][2] Its principal advantage lies in the prevention of over-alkylation, a common side reaction in direct alkylation methods.[1] The reaction proceeds through the formation of an iminium ion, which is then selectively reduced by a mild reducing agent.
Mechanistic Rationale
The choice of a suitable reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone, but highly effective at reducing the iminium ion intermediate.[1][3][4] This selectivity ensures a clean reaction with high yields. The reaction is typically carried out in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM), as NaBH(OAc)₃ is sensitive to water and less compatible with protic solvents like methanol.[5]
Experimental Protocol: N-Benzylation of 4-Hydroxypiperidine via Reductive Amination
-
Materials:
-
4-Hydroxypiperidine (1.0 equiv.)
-
Benzaldehyde (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 equiv.) in DCE, add benzaldehyde (1.1 equiv.).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Direct Alkylation with Alkyl Halides: The Classic Approach
Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[6][7] This SN2 reaction relies on the nucleophilicity of the piperidine nitrogen to displace a halide from an alkylating agent, such as an alkyl bromide or iodide.
Mechanistic Considerations and Causality
A key consideration in direct alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[6][8] This occurs because the product tertiary amine is often more nucleophilic than the starting secondary amine. To mitigate this, the reaction is typically performed with the amine in excess or by the slow addition of the alkylating agent.[8] The choice of base is also crucial; a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation.[7][8] The solvent choice, often a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), facilitates the SN2 reaction.
Experimental Protocol: Direct N-Benzylation of 4-Hydroxypiperidine
-
Materials:
-
4-Hydroxypiperidine (1.0 equiv.)
-
Benzyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of 4-hydroxypiperidine (1.0 equiv.) and K₂CO₃ (2.0 equiv.) in MeCN, add benzyl bromide (1.1 equiv.) dropwise at room temperature.
-
Stir the mixture at room temperature for 24 hours or heat to 50-70 °C to accelerate the reaction, monitoring by TLC or LC-MS.[9]
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Flow of Direct N-Alkylation
Caption: General workflow for direct N-alkylation.
Buchwald-Hartwig Amination: Forging N-Aryl Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines.[10][11][12] This method is indispensable for constructing C(sp²)-N bonds, which are prevalent in pharmaceuticals but challenging to form using traditional methods.[10][12]
Mechanistic Principles and Ligand Choice
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[11] Ligands such as XPhos and RuPhos are commonly employed for their ability to promote the coupling of a wide range of substrates under relatively mild conditions.[11]
Experimental Protocol: N-Arylation of 4-Hydroxypiperidine with 4-Bromotoluene
-
Materials:
-
4-Hydroxypiperidine (1.2 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 4-hydroxypiperidine and 4-bromotoluene, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Aza-Michael Addition: A Conjugate Approach
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[15] This reaction is a powerful tool for the formation of β-amino compounds and is particularly useful for introducing functionalized alkyl chains to the nitrogen atom of 4-hydroxypiperidine.
Mechanistic Insights and Reaction Conditions
The reaction can often proceed without a catalyst, particularly with highly reactive Michael acceptors.[16] However, both acid and base catalysis can be employed to enhance the reaction rate. The choice of solvent can also play a significant role, with polar protic solvents sometimes accelerating the reaction.[16] Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[17]
Experimental Protocol: Aza-Michael Addition of 4-Hydroxypiperidine to Methyl Acrylate
-
Materials:
-
4-Hydroxypiperidine (1.0 equiv.)
-
Methyl acrylate (1.2 equiv.)
-
Methanol (optional, as solvent)
-
-
Procedure:
-
To a solution of 4-hydroxypiperidine in methanol (or neat), add methyl acrylate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
-
Aza-Michael Addition Pathway
Caption: General workflow for aza-Michael addition.
Comparative Analysis and Data Summary
The choice of N-alkylation method depends heavily on the desired substituent, the scale of the reaction, and the functional group tolerance required. The following table provides a comparative summary of these methods with representative experimental data.
| Method | Alkylating/Arylating Agent | Reagents | Solvent | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | 12-24 h | 85-95 | High yields, avoids over-alkylation, broad substrate scope. | Requires stoichiometric reducing agent, sensitive to protic solvents. |
| Direct Alkylation | Benzyl bromide | K₂CO₃ | MeCN | 24 h | ~79[9] | Simple procedure, readily available reagents. | Risk of over-alkylation, can require harsh conditions. |
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 1-24 h | 85-98[18] | Access to N-aryl compounds, high functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |
| Aza-Michael Addition | Methyl Acrylate | None/Catalytic Base | Neat/MeOH | 24-48 h | ~92[19] | Atom economical, mild conditions, useful for functionalized side chains. | Limited to activated alkenes, can be slow. |
Conclusion
The N-alkylation of 4-hydroxypiperidine is a critical transformation in the synthesis of a vast array of pharmaceutical compounds. Each of the discussed methods—reductive amination, direct alkylation, Buchwald-Hartwig amination, and aza-Michael addition—offers a unique set of advantages and is suited for different synthetic challenges. Reductive amination is a reliable and high-yielding method for a wide range of alkyl substituents. Direct alkylation provides a straightforward approach, particularly for simple alkyl groups, though care must be taken to control over-alkylation. The Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl derivatives, offering unparalleled scope and efficiency. Finally, the aza-Michael addition presents an atom-economical route to β-amino functionalized products.
By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize their target 4-hydroxypiperidine derivatives, accelerating the pace of drug discovery and development.
References
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years.
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A Comparative Guide to the Evaluation of Methyl 4-hydroxypiperidine-2-carboxylate in Enzyme Interaction Studies
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, prized for its prevalence in numerous FDA-approved drugs and its favorable physicochemical properties.[1] This guide provides an in-depth, technical evaluation of Methyl 4-hydroxypiperidine-2-carboxylate, a versatile building block, in the context of enzyme interaction studies. While primarily utilized as a synthetic intermediate for more complex molecules, its inherent structural features—a hydroxyl group and a carboxylate moiety on a piperidine ring—suggest a potential for direct enzyme inhibition.[2][3]
This document will objectively compare a hypothetical, yet experimentally robust, evaluation of this compound with the established performance of well-characterized enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to guide your research endeavors.
The Piperidine Scaffold: A Privileged Structure in Enzymology
The piperidine ring is a recurring motif in a wide array of biologically active compounds, including potent enzyme inhibitors.[1] Its synthetic tractability and ability to be functionalized in three dimensions allow for the precise positioning of pharmacophoric groups that can interact with enzyme active sites. Derivatives of the 4-hydroxypiperidine scaffold, in particular, have been investigated as inhibitors of various enzymes, including p38 MAP kinase and cholinesterases.[1][4]
Evaluating this compound as a Cholinesterase Inhibitor: A Hypothetical Case Study
While specific inhibitory data for this compound is not extensively reported in the public domain, its structural similarity to known cholinesterase inhibitors and its use as a precursor for compounds targeting neurodegenerative diseases make acetylcholinesterase (AChE) a prime hypothetical target for evaluation.[2] Cholinesterase inhibitors are a key therapeutic class for the management of Alzheimer's disease, acting to increase the levels of the neurotransmitter acetylcholine in the brain.[5]
Comparative Compounds
To provide a robust comparison, we will evaluate the hypothetical performance of this compound against two well-established, clinically used AChE inhibitors and a relevant piperidine-based inhibitor:
-
Donepezil: A potent and selective AChE inhibitor, widely prescribed for Alzheimer's disease.[6][7]
-
Galantamine: A reversible, competitive AChE inhibitor, also used in the treatment of Alzheimer's disease.[8][9]
-
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (Compound 21): A highly potent experimental piperidine-based AChE inhibitor.[10]
Data Presentation: A Comparative Overview of AChE Inhibitors
The following table summarizes the known inhibitory concentrations (IC50) of our selected comparator compounds against acetylcholinesterase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11]
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | To be determined | - |
| Donepezil | Human AChE | 11.6 nM | [6] |
| Galantamine | Human AChE | 0.35 µM (350 nM) | [8] |
| Compound 21 | AChE | 0.56 nM | [10] |
Experimental Workflow: Determining the Inhibitory Potential of this compound
To ascertain the hypothetical IC50 value of this compound against AChE, a detailed and validated experimental workflow is essential. The following protocol is based on the widely accepted Ellman's method, a spectrophotometric assay that is both robust and reliable for measuring cholinesterase activity.[3][8]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle of the Assay:
This colorimetric assay quantifies AChE activity through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured by its absorbance at 412 nm.[8] The rate of color development is directly proportional to the AChE activity.
2. Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Reference Inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO or phosphate buffer).
-
Prepare working solutions by serial dilution in phosphate buffer to achieve a range of desired concentrations.
-
Prepare AChE, ATCI, and DTNB solutions in phosphate buffer at the required concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer to make up the final volume.
-
AChE solution.
-
DTNB solution.
-
Solution of the test compound or reference inhibitor at various concentrations (or solvent for the control).
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the ATCI substrate solution to each well to initiate the enzymatic reaction.
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a specific duration to determine the reaction rate.
-
4. Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[8]
Visualization of Experimental Workflow
Caption: Workflow for determining the IC50 of a test compound against AChE.
Beyond IC50: Deeper Mechanistic Insights with Biophysical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding of a ligand to an enzyme, identifying the specific amino acid residues involved in the interaction and revealing any conformational changes that occur upon binding.[14]
Logical Flow of a Comprehensive Enzyme Interaction Study
Caption: A logical progression for a comprehensive enzyme-inhibitor interaction study.
Comparative Analysis and Concluding Remarks
The true value of this compound in enzyme interaction studies lies in its potential as a versatile scaffold. While its direct inhibitory activity remains to be systematically explored, the experimental framework outlined in this guide provides a clear path for its evaluation.
By comparing the hypothetical results of such an evaluation with the known, potent activity of established drugs like Donepezil and Galantamine, researchers can effectively benchmark the potential of this and other novel piperidine derivatives. The significant potency of highly derivatized piperidines, such as Compound 21 (IC50 = 0.56 nM), underscores the therapeutic potential that can be unlocked through synthetic modifications of the core piperidine structure.[10]
The journey from a simple building block like this compound to a potent and selective enzyme inhibitor is a testament to the power of medicinal chemistry. A thorough and systematic evaluation, employing both enzymatic assays and biophysical techniques, is paramount to successfully navigating this path and ultimately contributing to the development of novel therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-hydroxypiperidine-2-carboxylate
For professionals engaged in pharmaceutical research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-hydroxypiperidine-2-carboxylate. By understanding the chemical's inherent characteristics and adhering to best practices, laboratories can ensure the safety of their personnel and the integrity of their work environment.
I. Hazard Assessment: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, its structural classification as a substituted piperidine allows for a robust hazard assessment based on well-characterized analogs like piperidine, 4-hydroxypiperidine, and other derivatives.[1] These related compounds are consistently classified with significant hazards that must be respected.[2]
The primary hazards associated with this class of heterocyclic compounds include:
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[3][4]
-
Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][5][6]
-
Flammability: Many piperidine derivatives are flammable or combustible liquids, with vapors that can form explosive mixtures with air.[6][7][8]
-
Environmental Hazard: Potential to be harmful to aquatic life.[9]
Therefore, all handling and disposal procedures for this compound must be conducted under the assumption that it possesses these hazardous characteristics.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory. This creates a necessary barrier between the researcher and potential exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect for tears or degradation before use.[3] | Prevents skin contact, as the substance is likely toxic and corrosive upon dermal absorption.[5][6] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron.[1] | Protects against skin contact and potential ignition of flammable material. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][8] | Minimizes inhalation of potentially toxic vapors.[2][6] |
III. Waste Segregation & Containment: Preventing Hazardous Reactions
Proper segregation is critical to prevent accidental and dangerous chemical reactions within waste containers. Incompatible materials must never be mixed.[10]
Operational Steps:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting waste containing this compound. Plastic containers are often preferred over glass to minimize breakage risks, provided they are chemically compatible.[11]
-
Labeling: The container must be marked with a "Hazardous Waste" label.[11] The label must include the full chemical name ("this compound"), concentration, and the date accumulation started.[11] Do not use abbreviations or chemical formulas.[11]
-
Incompatibility Management: This compound should be segregated from:
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][14] This area must be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment to manage potential leaks.[13][14]
IV. Step-by-Step Disposal Procedures
Disposal must always be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][12][14][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][11][16]
A. Routine Disposal of Unused Product and Contaminated Materials
-
Preparation: Working within a chemical fume hood, carefully transfer the unwanted this compound into the designated hazardous waste container.
-
Rinsate Collection: Triple-rinse the empty chemical container with a suitable solvent (e.g., methanol or ethanol). The rinsate is also considered hazardous waste and must be collected in the same waste container.
-
Contaminated Materials: Any materials grossly contaminated with the chemical, such as pipette tips, gloves, or absorbent pads, must also be placed in the designated solid hazardous waste stream.
-
Container Sealing: Securely close the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[14]
-
Waste Pickup: Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal company. Follow their specific procedures for scheduling and documentation.[11]
B. Small Spill Management (<100 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside of a fume hood, evacuate the lab.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[5][7][13]
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment & Absorption: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for basic piperidines): For spills of basic piperidine compounds, some procedures recommend covering the area with lime or soda ash and allowing it to sit for at least an hour before cleanup.[6][13]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[5][13]
-
Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials and rinsate are also hazardous and must be collected for disposal.
-
Report: Report the incident to your laboratory supervisor and EHS office.
V. Disposal Decision Workflow
The following diagram outlines the critical decision-making process for safely managing waste generated from this compound.
Caption: Disposal Decision Workflow for this compound.
VI. Emergency Procedures: Exposure Response
In the event of accidental exposure, immediate and decisive action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][15]
-
Skin Contact: Immediately remove all contaminated clothing.[5][6] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[5] Do not use neutralizing agents.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[3] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[12]
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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Personal protective equipment for handling Methyl 4-hydroxypiperidine-2-carboxylate
Essential Safety and Handling Guide: Methyl 4-hydroxypiperidine-2-carboxylate
As a Senior Application Scientist, it is my responsibility to ensure that our valued research partners can utilize our chemical reagents with the utmost confidence and safety. This guide provides essential, field-proven safety and handling protocols for this compound (CAS: 337464-25-2). This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics for central nervous system disorders.[1]
This document moves beyond a simple checklist. It is designed to instill a deep understanding of why specific precautions are necessary, empowering you to work safely and effectively. The guidance herein is rooted in a conservative safety assessment based on the compound's structural motifs—specifically the piperidine core—and data from closely related analogs, a standard and prudent practice in chemical safety.
Proactive Hazard Assessment: Understanding the Risk
A detailed toxicological profile for this compound is not extensively documented in public literature. Therefore, a risk assessment must be grounded in the known hazards of its parent and analogous structures. The piperidine ring system, for instance, is associated with significant hazards, including flammability, corrosivity, and toxicity upon contact, inhalation, or ingestion.[2][3][4] Similarly, 4-hydroxypiperidine is known to cause severe skin and eye irritation.[5][6]
Based on this analysis, we will handle this compound, a white solid[7], with a high degree of caution, assuming it poses the following potential hazards:
| Potential Hazard | Anticipated Effect & Rationale |
| Skin Contact | May cause skin irritation, burns, or be absorbed through the skin, leading to systemic effects.[5][8] This is a known property of many piperidine derivatives. |
| Eye Contact | May cause serious eye irritation or damage.[8][9] The basic nitrogen of the piperidine ring can be corrosive to sensitive tissues. |
| Inhalation | Inhaling dust may cause respiratory tract irritation.[6] Fine powders can be easily aerosolized during handling. |
| Ingestion | Assumed to be harmful if swallowed, a common characteristic of bioactive heterocyclic compounds.[2][5] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Controls : Your first and most effective measure is to physically isolate the chemical from the user.
-
Chemical Fume Hood : All weighing and handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[10][11]
-
Safety Infrastructure : An eyewash station and a safety shower must be immediately accessible and unobstructed in the laboratory where the compound is handled.[12][13]
-
-
Administrative Controls : These are the procedures and work practices that reduce risk.
-
Standard Operating Procedures (SOPs) : Develop a detailed SOP for any experiment involving this compound and ensure all personnel are trained on it.
-
Restricted Access : Clearly designate the area where this compound is being used.
-
Work Practices : Never work alone when handling hazardous materials. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14][15]
-
Personal Protective Equipment (PPE): A Self-Validating System
Proper PPE is non-negotiable. The following table details the required equipment and the rationale for its use, creating a self-validating system where each component addresses a specific, identified risk.
| Protection Type | Specification | Rationale (The "Why") |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[10][16] | Protects against accidental splashes of solutions and airborne powder, preventing severe eye irritation or damage. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. For prolonged handling, consider double-gloving.[10][17] | Prevents direct skin contact, which could lead to irritation, burns, or systemic absorption.[3] Always inspect gloves for tears or holes before use. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron is recommended for transfer of larger quantities.[10] | Protects skin and personal clothing from contamination.[14] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/particulate cartridges is required if there is any risk of aerosolization outside of a certified chemical fume hood.[10][13] | This is a secondary control measure; primary reliance must be on the fume hood. It provides protection against inhaling fine dust that can cause respiratory irritation.[6] |
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to protect you at every step.
Caption: The correct sequence for donning and doffing PPE to minimize exposure.
Operational Plan: Safe Handling from Receipt to Disposal
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or loose seals while wearing appropriate gloves.
-
Storage : Follow the supplier's specific recommendation for storage temperature. Some suppliers recommend room temperature[7], while others suggest freezer storage for long-term stability. At a minimum, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and acid chlorides.[3][4][12]
Step-by-Step Handling Protocol
-
Preparation : Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of all unnecessary items.
-
Assemble Materials : Gather all required equipment (spatulas, weigh paper, glassware, etc.) and place it inside the fume hood.
-
Don PPE : Follow the donning sequence outlined in the diagram above.
-
Dispensing : Perform all transfers of the solid compound over a tray or weigh boat to contain any minor spills. Use tools and techniques that minimize the generation of dust.
-
Closure : After dispensing, securely close the primary container.
-
Cleanup : Decontaminate any surfaces and equipment used. Place any contaminated disposable materials directly into a designated hazardous waste bag within the fume hood.
-
Doff PPE : Before leaving the work area, remove PPE following the correct doffing sequence.
-
Hygiene : Wash hands thoroughly with soap and water as the final step.[15]
Spill Management In the event of a spill, remain calm and follow these steps:
-
Alert : Immediately alert colleagues in the vicinity.
-
Evacuate : If the spill is large or outside of a containment area, evacuate the immediate area.
-
Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Contain (for minor spills) : For small spills within the fume hood, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to cover the material.[2]
-
Collect : Carefully sweep the absorbent material and spilled compound into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Waste Disposal Chemical waste must be handled with the same care as the parent compound. Never dispose of this compound or its waste down the drain.[11]
Caption: The required workflow for the safe disposal of chemical waste.
Emergency Procedures
In case of accidental exposure, immediate and decisive action is critical.
| Exposure Route | First Aid Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][18] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9][18] If breathing is difficult or they feel unwell, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research. Our commitment extends beyond supplying high-quality reagents; we are dedicated to being your trusted partner in laboratory safety and scientific discovery.
References
- Penta chemicals. (2024, May 7).
- BenchChem. (n.d.). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- Chemos GmbH&Co.KG. (n.d.).
- Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%)
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Fisher Scientific. (2025, December 19).
- Thermo Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (2025, September 23).
- Fisher Scientific. (2025, December 22).
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Hydroxy-N-methylpiperidine.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - (2S,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid benzylamine salt.
- Sigma-Aldrich. (2023, October 27).
- Apollo Scientific. (2022, September 16). Methyl (2S,4R)
- Carbosynth. (2022, April 26).
- DC Fine Chemicals. (2024, November 4).
- GZ Industrial Supplies. (2025, May 26).
- University of California, Los Angeles. (n.d.).
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
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PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
